Product packaging for Docosahexaenoyl glycine(Cat. No.:)

Docosahexaenoyl glycine

Cat. No.: B8100994
M. Wt: 385.5 g/mol
InChI Key: BEYWKSIFICEQGH-SFGLVEFQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Docosahexaenoyl glycine is a useful research compound. Its molecular formula is C24H35NO3 and its molecular weight is 385.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H35NO3 B8100994 Docosahexaenoyl glycine

Properties

IUPAC Name

2-[[(4E,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(26)25-22-24(27)28/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-22H2,1H3,(H,25,26)(H,27,28)/b4-3+,7-6+,10-9+,13-12+,16-15+,19-18+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYWKSIFICEQGH-SFGLVEFQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Isolation of Endogenous N-Acyl Amino Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endogenous N-acyl amino acids (NAAAs) represent a growing class of lipid signaling molecules with diverse physiological roles, from neuromodulation to energy homeostasis. Structurally, they consist of a fatty acid linked to an amino acid via an amide bond. Their discovery, closely tied to the exploration of the endocannabinoid system, has opened new avenues for therapeutic intervention in a range of diseases. This technical guide provides an in-depth overview of the core methodologies for the discovery and isolation of these important biomolecules, presents quantitative data on their distribution, and details their known signaling pathways.

I. Discovery and Biological Significance

The first identification of an N-acyl amino acid in mammals was that of N-arachidonoyl glycine.[1] This discovery paved the way for the identification of a large family of these lipids, including conjugates of various fatty acids with amino acids such as serine, taurine, and GABA.[2] NAAAs are now recognized as belonging to the expanded endocannabinoidome, a complex signaling system of lipids, their receptors, and metabolic enzymes.[2]

These molecules have been implicated in a variety of biological processes. For instance, N-acyl glycines are widely distributed in the central nervous system and other tissues, exhibiting a range of pharmacological properties.[2] N-acyl serines have shown neuroprotective activities, while N-oleoyl phenylalanine has been linked to the regulation of energy balance.[2] Furthermore, N-acyl taurines have been identified as activators of Transient Receptor Potential (TRP) channels, highlighting their role in sensory perception and cellular signaling.[3][4]

II. Experimental Protocols for Isolation and Analysis

The accurate identification and quantification of NAAAs from biological matrices are critical for understanding their physiological functions. The following sections detail the key experimental procedures.

A. Tissue Homogenization and Lipid Extraction

A robust extraction method is the foundation for reliable NAAA analysis. The Folch method and its variations are commonly employed for the extraction of lipids from brain and other tissues.[5][6] An alternative high-throughput method utilizing methyl-tert-butyl ether (MTBE) has also been developed, offering improved safety and efficiency.[7][8]

Protocol: Modified Folch Extraction for Brain Tissue [5][6]

  • Homogenization: Homogenize fresh or frozen brain tissue (e.g., 100 mg) in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the tissue weight (e.g., 1 g in 20 mL of solvent).

  • Agitation: Agitate the homogenate for 15-20 minutes at room temperature.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution and centrifuge at low speed (e.g., 2000 rpm) to separate the mixture into two phases.

  • Lipid Collection: The lower chloroform phase, containing the lipids, is carefully collected.

  • Washing: The interface can be rinsed with a 1:1 methanol/water solution to maximize recovery.

  • Drying: The collected chloroform phase is dried under a stream of nitrogen or using a rotary evaporator. The dried lipid extract is then reconstituted in an appropriate solvent for analysis.

B. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and selective quantification of NAAAs. This technique combines the separation power of liquid chromatography with the mass-based detection of tandem mass spectrometry.

LC-MS/MS Parameters for NAAA Analysis [9]

  • Chromatography: A Zorbax SB-CN column (2.1 x 100 mm, 3.5 µm) is often used.

  • Mobile Phase: A gradient elution is typically performed with:

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: 100% methanol.

  • Gradient Profile:

    • Initial: 45% B, hold for 0.5 min.

    • 0.5-1 min: Increase to 70% B.

    • 1-10 min: Linearly increase to 99% B, hold for 4 min.

    • 14.5 min: Return to initial conditions for re-equilibration.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for targeted quantification. Specific precursor-to-product ion transitions are monitored for each NAAA and its corresponding internal standard.

III. Quantitative Data of Endogenous N-Acyl Amino Acids

The concentration of NAAAs varies significantly across different tissues, reflecting their diverse physiological roles. The following tables summarize the reported endogenous levels of various NAAAs in rodent tissues.

N-Acyl Amino AcidTissueConcentration (pmol/g wet tissue)Reference
N-arachidonoyl glycineSpinal Cord~140[1]
Small Intestine~140[1]
Brain~80-100[1]
Kidney~80-100[1]
Skin~80-100[1]
Heart<5[1]
N-palmitoyl glycineSkinUp to 10-fold higher than NA-Gly[1]
LungUp to 10-fold higher than NA-Gly[1]
N-stearoyl glycineSkinUp to 10-fold higher than NA-Gly[1]
LungUp to 10-fold higher than NA-Gly[1]
N-linoleoyl glycineSkinUp to 10-fold higher than NA-Gly[1]
LungUp to 10-fold higher than NA-Gly[1]
N-docosahexaenoyl glycineSkinUp to 10-fold higher than NA-Gly[1]
LungUp to 10-fold higher than NA-Gly[1]

Table 1: Endogenous Levels of N-Acyl Glycines in Rodent Tissues

N-Acyl Amino AcidTissueConcentration (pmol/g wet tissue)Reference
N-palmitoyl serineRat Brain35-58[10]
N-stearoyl serineRat Brain35-58[10]
N-oleoyl serineRat Brain35-58[10]
Various N-acyl amino acidsRat Brain0.2 - 69[10]

Table 2: Endogenous Levels of Various N-Acyl Amino Acids in Rat Brain

N-Acyl TaurineTissueConcentration (pmol/g tissue)ConditionReference
C20:4 N-acyl taurineLiver (FAAH-/- mice)>2000FAAH knockout[3]
C22:6 N-acyl taurineLiver (FAAH-/- mice)>2000FAAH knockout[3]
C22:6 N-acyl taurineKidney (FAAH-/- mice)~5000FAAH knockout[3][4]

Table 3: Endogenous Levels of N-Acyl Taurines in FAAH Knockout Mice

IV. Signaling Pathways of N-Acyl Amino Acids

NAAAs exert their biological effects by interacting with a variety of cellular targets, including G-protein coupled receptors (GPCRs) and ion channels.

A. Biosynthesis and Degradation of N-Acyl Amino Acids

The metabolic pathways of NAAAs are crucial for regulating their signaling activity. Fatty acid amide hydrolase (FAAH) is a key enzyme responsible for the degradation of many NAAAs.[3][11]

NAAA_Metabolism FA Fatty Acid Synthase N-Acyltransferase (e.g., GLYATL2/3) FA->Synthase AA Amino Acid AA->Synthase NAAA N-Acyl Amino Acid FAAH FAAH NAAA->FAAH Degradation Synthase->NAAA Biosynthesis Degradation_Products Fatty Acid + Amino Acid FAAH->Degradation_Products Anandamide Anandamide ADH_ALDH ADH/ALDH Anandamide->ADH_ALDH ADH_ALDH->NAAA Alternative Biosynthesis

Caption: General overview of NAAA biosynthesis and degradation pathways.

B. G-Protein Coupled Receptor (GPCR) Signaling

Several NAAAs have been identified as ligands for orphan GPCRs, linking them to intracellular signaling cascades.

  • GPR55: N-arachidonoyl glycine (NAGly) and N-acyl dopamines have been shown to activate GPR55.[12][13][14] Activation of GPR55 can lead to increases in intracellular calcium and the activation of the MAPK/ERK pathway.[14] In some cancer cells, GPR55 activation by N-acyl dopamines can induce apoptosis via overstimulation of neuronal nitric oxide synthase (nNOS).[12][13]

GPR55_Signaling NAGly N-Arachidonoyl Glycine (NAGly) GPR55 GPR55 NAGly->GPR55 NADA N-Acyl Dopamines NADA->GPR55 G_alpha Gαq/11 or Gα13 GPR55->G_alpha nNOS nNOS Overstimulation GPR55->nNOS in cancer cells PLC PLC G_alpha->PLC MAPK_ERK MAPK/ERK Pathway G_alpha->MAPK_ERK Ca_mobilization ↑ Intracellular Ca²⁺ PLC->Ca_mobilization Apoptosis Apoptosis nNOS->Apoptosis

Caption: Signaling pathways activated by NAAA binding to GPR55.

  • GPR119: Oleoyl dopamine is an activator of GPR119, a Gs-coupled receptor.[1] GPR119 activation leads to increased intracellular cAMP levels, which in turn promotes insulin and GLP-1 secretion.[15][16]

GPR119_Signaling Oleoyl_Dopamine Oleoyl Dopamine GPR119 GPR119 Oleoyl_Dopamine->GPR119 Gs Gαs GPR119->Gs AC Adenylate Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP Insulin_Secretion Insulin Secretion cAMP->Insulin_Secretion GLP1_Secretion GLP-1 Secretion cAMP->GLP1_Secretion

Caption: GPR119 signaling cascade initiated by oleoyl dopamine.

C. Transient Receptor Potential (TRP) Channel Activation

N-acyl taurines (NATs) have been shown to activate members of the TRP family of ion channels, including TRPV1 and TRPV4.[3][4] This interaction suggests a role for NATs in sensory signaling and calcium homeostasis.

TRP_Channel_Activation NATs N-Acyl Taurines (NATs) TRPV1 TRPV1 NATs->TRPV1 Activation TRPV4 TRPV4 NATs->TRPV4 Activation Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx TRPV4->Ca_Influx Cellular_Response Cellular Response (e.g., Neurotransmission) Ca_Influx->Cellular_Response

Caption: Activation of TRP channels by N-acyl taurines.

V. Conclusion

The field of N-acyl amino acids is rapidly evolving, with ongoing research continuing to uncover new members of this lipid family, their physiological functions, and their potential as therapeutic targets. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the exciting and promising area of NAAA biology. The continued application of advanced analytical techniques and pharmacological tools will undoubtedly lead to a deeper understanding of the endocannabinoidome and its role in health and disease.

References

The Biosynthesis of N-Docosahexaenoyl Glycine in the Brain: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-docosahexaenoyl glycine (DHA-glycine) is an endogenous lipid signaling molecule belonging to the N-acyl amide family. It is formed through the conjugation of the omega-3 fatty acid docosahexaenoic acid (DHA) with the amino acid glycine. Found in the central nervous system, DHA-glycine is implicated in various physiological processes, including neuroinflammation and sensory signaling. An understanding of its biosynthesis is critical for elucidating its role in brain function and for the development of novel therapeutics targeting this pathway. This technical guide provides an in-depth overview of the current understanding of the biosynthesis of DHA-glycine in the brain, including the key enzymatic pathways, quantitative data, experimental methodologies, and associated signaling cascades.

Biosynthesis Pathways of N-Docosahexaenoyl Glycine

The biosynthesis of N-docosahexaenoyl glycine in the brain is understood to occur through two primary pathways:

  • Direct Conjugation of Docosahexaenoic Acid with Glycine: This pathway involves the enzymatic condensation of DHA with glycine. The initial and rate-limiting step is the activation of DHA to its coenzyme A thioester, docosahexaenoyl-CoA (DHA-CoA), by an acyl-CoA synthetase. Subsequently, a glycine N-acyltransferase (GLYAT) catalyzes the transfer of the docosahexaenoyl group from DHA-CoA to glycine, forming N-docosahexaenoyl glycine. Evidence suggests that a long-chain specific glycine N-acyltransferase, such as Glycine N-acyltransferase-like 3 (GLYATL3), is responsible for this conjugation. In vitro studies have also demonstrated that cytochrome c can catalyze the formation of N-acyl glycines from their corresponding acyl-CoAs and glycine.

  • Oxidative Metabolism of N-Docosahexaenoylethanolamine (Synaptamide): An alternative pathway involves the conversion of N-docosahexaenoylethanolamine (also known as synaptamide or DEA), a prominent N-acylethanolamine in the brain. This pathway proposes a two-step enzymatic oxidation process. First, an alcohol dehydrogenase oxidizes the ethanolamine moiety of synaptamide to form an intermediate aldehyde, N-docosahexaenoyl glycinaldehyde. This intermediate is then further oxidized by an aldehyde dehydrogenase to yield N-docosahexaenoyl glycine.

Quantitative Data

The following tables summarize the available quantitative data relevant to the biosynthesis of N-docosahexaenoyl glycine in the brain.

Table 1: Levels of N-Acyl Glycines in Rodent Brain Regions

Brain RegionN-Acyl Glycine SpeciesConditionConcentration (pmol/g tissue)
StriatumN-Docosahexaenoyl Glycine3h post-carrageenanIncreased
HippocampusN-Docosahexaenoyl Glycine3h post-carrageenanIncreased
CerebellumN-Docosahexaenoyl Glycine3h post-carrageenanIncreased
CortexMedium and long-chain N-acyl glycinesSleepHigher during sleep

*Absolute concentrations were not specified in the cited literature. The data reflects a significant increase compared to control conditions.

Table 2: Concentration of Glycine in Different Regions of the Rat Brain

Brain RegionGlycine Concentration (µmol/g wet weight)
Cerebral Cortex1.24 - 1.77
Frontal Cortex4.1 - 5.89

Note: Glycine is a precursor for the direct conjugation pathway of N-docosahexaenoyl glycine synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of N-docosahexaenoyl glycine biosynthesis.

Protocol 1: Quantification of N-Docosahexaenoyl Glycine in Brain Tissue by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of N-docosahexaenoyl glycine from brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials:

  • Brain tissue sample

  • Internal standard (e.g., N-arachidonoyl glycine-d8)

  • Homogenizer

  • Solvents: Methanol, Acetonitrile, Water, Formic Acid (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system with a C18 column

2. Tissue Homogenization and Extraction:

  • Weigh a frozen brain tissue sample (e.g., 50 mg).

  • Add ice-cold methanol containing the internal standard.

  • Homogenize the tissue thoroughly.

  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Collect the supernatant.

3. Solid Phase Extraction (for sample cleanup):

  • Condition the C18 SPE cartridge with methanol followed by water.

  • Load the supernatant onto the cartridge.

  • Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

  • Elute the N-acyl glycines with a high percentage of organic solvent (e.g., acetonitrile or methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient from a low to a high percentage of mobile phase B to separate the analytes.

    • Flow rate: e.g., 0.3 mL/min.

    • Injection volume: e.g., 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization mode: Electrospray ionization (ESI) in negative or positive mode (optimization required).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for N-docosahexaenoyl glycine and the internal standard. The exact m/z values will depend on the ionization mode.

Protocol 2: In Vitro N-Acyl Glycine Synthesis Assay

This protocol describes a general method to measure the enzymatic synthesis of N-docosahexaenoyl glycine in brain homogenates or with purified enzymes.

1. Materials:

  • Brain tissue homogenate or purified enzyme (e.g., recombinant GLYATL3)

  • Substrates: Docosahexaenoyl-CoA and [¹³C₂]glycine (or radiolabeled glycine)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Quenching solution (e.g., ice-cold methanol)

  • LC-MS/MS system for product quantification

2. Enzyme Reaction:

  • Prepare a reaction mixture containing the reaction buffer, brain homogenate or purified enzyme.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the substrates (DHA-CoA and labeled glycine).

  • Incubate the reaction at 37°C for a specific time period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding an excess of ice-cold quenching solution.

3. Product Quantification:

  • Process the quenched reaction mixture as described in Protocol 1 (extraction and cleanup).

  • Quantify the amount of labeled N-docosahexaenoyl glycine formed using LC-MS/MS.

  • Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.

Signaling Pathways and Visualizations

N-docosahexaenoyl glycine has been shown to exert its biological effects through the activation of specific signaling pathways. A key target identified is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain and inflammation.

N-Docosahexaenoyl Glycine Signaling Pathway

The binding of N-docosahexaenoyl glycine to the TRPV1 receptor on neuronal cell membranes leads to the opening of the channel. This allows for the influx of calcium ions (Ca²⁺) into the cell, leading to an increase in intracellular calcium concentration. This elevation in intracellular calcium can trigger a cascade of downstream signaling events, including the activation of calcium-dependent enzymes and modulation of neuronal excitability.

DHA_Glycine_Signaling cluster_membrane Cell Membrane TRPV1 TRPV1 Receptor Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Channel Opening DHA_Gly N-Docosahexaenoyl Glycine DHA_Gly->TRPV1 Binds and Activates Downstream Downstream Signaling Events Ca_influx->Downstream

Caption: Signaling pathway of N-docosahexaenoyl glycine via TRPV1 receptor activation.

Biosynthesis Pathways of N-Docosahexaenoyl Glycine

The following diagrams illustrate the two primary biosynthetic routes for N-docosahexaenoyl glycine.

Direct Conjugation Pathway

Direct_Conjugation DHA Docosahexaenoic Acid (DHA) ACS Acyl-CoA Synthetase DHA->ACS DHA_CoA DHA-CoA GLYATL3 GLYATL3 DHA_CoA->GLYATL3 Glycine Glycine Glycine->GLYATL3 DHA_Glycine N-Docosahexaenoyl Glycine ACS->DHA_CoA GLYATL3->DHA_Glycine Oxidative_Metabolism Synaptamide N-Docosahexaenoylethanolamine (Synaptamide) ADH Alcohol Dehydrogenase Synaptamide->ADH Aldehyde N-Docosahexaenoyl Glycinaldehyde ALDH Aldehyde Dehydrogenase Aldehyde->ALDH DHA_Glycine N-Docosahexaenoyl Glycine ADH->Aldehyde ALDH->DHA_Glycine

An In-Depth Technical Guide to N-Docosahexaenoyl Glycine: Chemical Structure, Synthesis, and Biological Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-docosahexaenoyl glycine (DHA-Gly) is an endogenous N-acyl amino acid synthesized from the conjugation of docosahexaenoic acid (DHA), an essential omega-3 fatty acid, and the amino acid glycine. This lipoamino acid has emerged as a significant signaling molecule with potential therapeutic applications, particularly in the fields of neuroinflammation and pain modulation. This technical guide provides a comprehensive overview of the chemical structure, synthesis methodologies, and known biological signaling pathways of N-docosahexaenoyl glycine. All quantitative data are summarized for clarity, and detailed experimental protocols are provided. Furthermore, key signaling pathways and experimental workflows are visualized using the DOT language for enhanced comprehension.

Chemical Structure and Properties

N-docosahexaenoyl glycine is characterized by the covalent amide linkage between the carboxyl group of docosahexaenoic acid and the amino group of glycine.

Chemical Structure:

Chemical structure of N-docosahexaenoyl glycine

IUPAC Name: 2-[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]amino]acetic acid[1]

Table 1: Physicochemical Properties of N-Docosahexaenoyl Glycine

PropertyValueReference
Molecular Formula C₂₄H₃₅NO₃[1][2]
Molecular Weight 385.5 g/mol [1][2]
CAS Number 132850-40-9[1][2]
Appearance White solid[3]
Solubility Soluble in ethanol, DMF, and DMSO. Limited solubility in PBS (pH 7.2).[2]
Purity (Commercially available) ≥98%[2]

Synthesis of N-Docosahexaenoyl Glycine

The synthesis of N-docosahexaenoyl glycine, like other N-acyl amino acids, can be achieved through several chemical and enzymatic methods. The most common laboratory-scale approach involves the coupling of docosahexaenoic acid (DHA) with a glycine derivative.

General Chemical Synthesis Approach: Amide Coupling

The formation of the amide bond between DHA and glycine typically requires the activation of the carboxylic acid group of DHA.

Workflow for Chemical Synthesis of N-Docosahexaenoyl Glycine

DHA Docosahexaenoic Acid (DHA) Activated_DHA Activated DHA (e.g., Acyl Chloride, Active Ester) DHA->Activated_DHA Activation Coupling Coupling Reaction Activated_DHA->Coupling Glycine_Ester Glycine Methyl or Ethyl Ester Glycine_Ester->Coupling Deprotection Ester Hydrolysis (Deprotection) Coupling->Deprotection Acyl-Glycine Ester Protection Protection of Glycine Carboxyl Group Purification Purification (e.g., Chromatography) Deprotection->Purification DHA_Gly N-Docosahexaenoyl Glycine Purification->DHA_Gly

Caption: General workflow for the chemical synthesis of N-docosahexaenoyl glycine.

Detailed Experimental Protocol (Exemplary)

Materials:

  • Docosahexaenoic acid (DHA)

  • Glycine methyl ester hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) for hydrolysis

  • Methanol (MeOH) and Water for hydrolysis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Activation of Docosahexaenoic Acid:

    • Dissolve DHA (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC (1.1 equivalents) portion-wise and stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

    • Monitor the formation of the NHS-ester by thin-layer chromatography (TLC).

  • Coupling with Glycine Methyl Ester:

    • In a separate flask, dissolve glycine methyl ester hydrochloride (1.2 equivalents) in DCM and add TEA or DIPEA (2.5 equivalents) to neutralize the hydrochloride and free the amine.

    • Add the glycine methyl ester solution to the activated DHA solution.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification of the Ester Intermediate:

    • Filter the reaction mixture to remove the urea byproduct.

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain N-docosahexaenoyl glycine methyl ester.

  • Hydrolysis of the Methyl Ester:

    • Dissolve the purified ester in a mixture of MeOH and water.

    • Add LiOH or NaOH (2-3 equivalents) and stir at room temperature for 2-4 hours.

    • Monitor the hydrolysis by TLC.

  • Final Work-up and Purification:

    • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-docosahexaenoyl glycine.

    • Further purification can be achieved by recrystallization or a final chromatographic step if necessary.

Table 2: Expected Quantitative Data and Characterization

ParameterExpected ResultAnalytical Method
Yield 60-90% (overall)Gravimetric analysis
Purity >95%HPLC, LC-MS
¹H NMR Peaks corresponding to the vinyl protons of DHA, the methylene protons of the acyl chain and glycine, and the amide proton.NMR Spectroscopy
¹³C NMR Resonances for the carboxyl and amide carbonyls, sp² carbons of the double bonds, and sp³ carbons of the acyl chain and glycine.NMR Spectroscopy
Mass Spectrum A molecular ion peak corresponding to the exact mass of N-docosahexaenoyl glycine ([M-H]⁻ or [M+H]⁺).Mass Spectrometry (ESI-MS)

Biological Signaling Pathways

N-docosahexaenoyl glycine is a bioactive lipid that interacts with several receptor systems to modulate physiological responses, particularly in the context of inflammation and nociception.

Interaction with Transient Receptor Potential (TRP) Channels

N-docosahexaenoyl glycine has been identified as an agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and temperature sensation.

TRPV1 Activation Pathway by N-Docosahexaenoyl Glycine

DHA_Gly N-Docosahexaenoyl Glycine TRPV1 TRPV1 Channel DHA_Gly->TRPV1 Binds and Activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Opens Cellular_Response Cellular Response (e.g., Nociceptor Activation) Ca_Influx->Cellular_Response Triggers

Caption: Proposed mechanism of TRPV1 channel activation by N-docosahexaenoyl glycine.

G-Protein Coupled Receptor (GPCR) Signaling

Emerging evidence suggests that N-docosahexaenoyl glycine and structurally related N-acyl amino acids are ligands for orphan G-protein coupled receptors, such as GPR18 and GPR55. These interactions are implicated in its anti-inflammatory and anti-nociceptive effects.[4]

GPR18 Signaling Pathway

DHA_Gly N-Docosahexaenoyl Glycine GPR18 GPR18 DHA_Gly->GPR18 Ligand Binding G_protein Gαi/o GPR18->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Downstream Downstream Signaling (e.g., Modulation of Ion Channels, Gene Expression) cAMP->Downstream

Caption: Hypothetical GPR18 signaling cascade initiated by N-docosahexaenoyl glycine.

GPR55 Signaling Pathway

DHA_Gly N-Docosahexaenoyl Glycine GPR55 GPR55 DHA_Gly->GPR55 Ligand Binding G_protein Gαq/11 GPR55->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Induces PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream

Caption: Postulated GPR55 signaling pathway activated by N-docosahexaenoyl glycine.

Conclusion

N-docosahexaenoyl glycine is a fascinating endogenous lipid with a well-defined chemical structure and diverse biological activities. While its biosynthesis occurs naturally, chemical synthesis provides a means to produce this compound for research and potential therapeutic development. The interaction of N-docosahexaenoyl glycine with key signaling proteins like TRPV1, GPR18, and GPR55 underscores its importance in cellular communication and its potential as a target for drug discovery in pain and inflammation. Further research is warranted to fully elucidate its physiological roles and therapeutic potential.

References

The Endogenous Landscape of Docosahexaenoyl Glycine: A Technical Guide to its Presence, Distribution, and Analysis in Mammalian Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosahexaenoyl glycine (DHA-Gly) is an endogenous N-acyl amino acid, a class of signaling lipids structurally related to the well-characterized endocannabinoids. Formed by the conjugation of the omega-3 fatty acid docosahexaenoic acid (DHA) with the amino acid glycine, DHA-Gly is part of a larger family of bioactive N-acyl glycines that are increasingly recognized for their diverse physiological roles. While research has extensively focused on other N-acyl amides, the specific distribution and functions of DHA-Gly are emerging areas of interest. This technical guide provides a comprehensive overview of the current knowledge on the endogenous presence and distribution of DHA-Gly in mammalian tissues, detailed experimental protocols for its analysis, and insights into its potential signaling pathways.

Endogenous Presence and Distribution of N-Acyl Glycines

N-acyl glycines are ubiquitously distributed throughout the central nervous system and other mammalian tissues, where they are involved in various physiological processes.[1][2] While comprehensive quantitative data for DHA-Gly across a wide range of tissues is still under investigation, studies on other N-acyl glycines provide a comparative framework for understanding its likely distribution. Qualitative reports suggest that N-docosahexaenoyl glycine is most abundant in the skin and/or lungs, with levels potentially up to 10-fold higher than that of N-arachidonoyl glycine (NA-Gly).[3]

The table below summarizes the available quantitative data for various N-acyl glycines in different rat tissues to provide a comparative context for the potential distribution of DHA-Gly.

N-Acyl GlycineBrain (pmol/g)Spinal Cord (pmol/g)Small Intestine (pmol/g)Kidney (pmol/g)Skin (pmol/g)Heart (pmol/g)Lung (pmol/g)
N-Arachidonoyl glycine (NA-Gly) ~80-100~140~140~80-100~80-100<5Not Reported
N-Palmitoyl glycine (NP-Gly) ~50High levelsAppreciable amountsNot Reported~1600Not ReportedHigh levels
N-Stearoyl glycine Not ReportedNot ReportedNot ReportedNot ReportedHigh levelsNot ReportedHigh levels
N-Linoleoyl glycine Not ReportedNot ReportedNot ReportedNot ReportedHigh levelsNot ReportedHigh levels
N-Docosahexaenoyl glycine (DHA-Gly) PresentPresentNot ReportedNot ReportedMost abundantNot ReportedMost abundant

Note: The data presented is compiled from multiple sources and represents approximate values. "Not Reported" indicates that data was not found in the reviewed literature. The levels for NP-Gly, N-Stearoyl glycine, N-Linoleoyl glycine, and DHA-Gly in skin and lung are described as being significantly higher than NA-Gly.[3]

Experimental Protocols

The analysis of DHA-Gly and other N-acyl glycines in biological matrices is primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.

Tissue Extraction

A standard protocol for the extraction of N-acyl glycines from mammalian tissues involves the following steps:

  • Homogenization: Tissue samples are homogenized in a solvent mixture, typically chloroform:methanol (2:1, v/v), to disrupt cell membranes and solubilize lipids.

  • Phase Separation: An aqueous solution (e.g., water or a salt solution) is added to the homogenate to induce phase separation. The lower organic phase, containing the lipids, is collected.

  • Solid-Phase Extraction (SPE): The lipid extract is often further purified using SPE to remove interfering substances. A C18 silica-based sorbent is commonly used for this purpose.

  • Solvent Evaporation and Reconstitution: The purified lipid fraction is dried under a stream of nitrogen and then reconstituted in a solvent compatible with the LC-MS/MS system, such as methanol or acetonitrile.

LC-MS/MS Quantification
  • Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase column (e.g., C18) is typically used to separate the N-acyl glycines based on their hydrophobicity. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium acetate to improve ionization, is employed.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in negative ion mode. Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for DHA-Gly and an internal standard are monitored.

    • Precursor Ion (Q1): The deprotonated molecule of DHA-Gly [M-H]⁻.

    • Product Ion (Q3): A characteristic fragment ion, often the deprotonated glycine moiety or a fragment from the docosahexaenoyl chain.

Data Analysis

The concentration of DHA-Gly in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed using known concentrations of a synthetic DHA-Gly standard.

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in the study of DHA-Gly, the following diagrams have been generated using the DOT language.

experimental_workflow tissue Mammalian Tissue Sample homogenization Homogenization (Chloroform:Methanol) tissue->homogenization phase_separation Phase Separation homogenization->phase_separation spe Solid-Phase Extraction (SPE) phase_separation->spe reconstitution Solvent Evaporation & Reconstitution spe->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_analysis Data Analysis lcms->data_analysis

A simplified workflow for the extraction and quantification of DHA-Gly.

biosynthesis_degradation cluster_biosynthesis Biosynthesis cluster_degradation Degradation dha Docosahexaenoic Acid (DHA) acyl_coa_synthetase Acyl-CoA Synthetase dha->acyl_coa_synthetase glycine Glycine glyat Glycine N-acyltransferase (GLYAT) glycine->glyat dha_coa DHA-CoA acyl_coa_synthetase->dha_coa dha_coa->glyat dha_gly This compound (DHA-Gly) glyat->dha_gly dha_gly_deg This compound (DHA-Gly) faah Fatty Acid Amide Hydrolase (FAAH) dha_gly_deg->faah dha_deg DHA faah->dha_deg glycine_deg Glycine faah->glycine_deg

Key pathways in the biosynthesis and degradation of DHA-Gly.

Potential Signaling Pathways

The biological functions of N-acyl glycines are mediated through their interaction with various cellular targets.[4] While the specific signaling pathways of DHA-Gly are not yet fully elucidated, the actions of other N-acyl glycines, such as NA-Gly, provide a likely model. These compounds have been shown to modulate ion channels and interact with G protein-coupled receptors (GPCRs).

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling dha_gly DHA-Gly gpcr G Protein-Coupled Receptor (GPCR) dha_gly->gpcr ion_channel Ion Channel dha_gly->ion_channel second_messenger Second Messenger Modulation (e.g., Ca²⁺, cAMP) gpcr->second_messenger ion_channel->second_messenger cellular_response Cellular Response (e.g., Neurotransmission, Inflammation) second_messenger->cellular_response

A putative signaling pathway for DHA-Gly based on related N-acyl glycines.

Conclusion

This compound is an endogenous lipid mediator with a widespread but varied distribution in mammalian tissues. While our understanding of its specific concentrations and functions is still evolving, the analytical methods for its detection and quantification are well-established. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers investigating the role of DHA-Gly in health and disease. Future lipidomics studies are needed to provide a more complete quantitative map of DHA-Gly distribution, which will be crucial for elucidating its physiological significance and its potential as a therapeutic target.

References

The Anti-Neuroinflammatory Action of Docosahexaenoyl Glycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders. The resolution of this inflammatory cascade presents a promising therapeutic avenue. Docosahexaenoyl glycine (DHA-Gly), a conjugate of the omega-3 fatty acid docosahexaenoic acid (DHA) and the amino acid glycine, has emerged as a molecule of interest for its potential anti-neuroinflammatory properties. This technical guide provides a comprehensive overview of the putative mechanisms of action of DHA-Gly, drawing upon current research on DHA, its derivatives, and glycine to elucidate its role in mitigating neuroinflammatory processes.

Core Mechanisms of Action

The anti-neuroinflammatory effects of this compound are likely multifaceted, involving the modulation of key signaling pathways within glial cells, the resident immune cells of the central nervous system. The proposed mechanisms center on the synergistic actions of its constituent parts: DHA and glycine.

Modulation of Pro-inflammatory Signaling Pathways

DHA-Gly is hypothesized to suppress neuroinflammation by inhibiting the canonical pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) pathways.

  • Inhibition of NF-κB Signaling: The NF-κB pathway is a central regulator of the inflammatory response, promoting the transcription of numerous pro-inflammatory genes, including cytokines and chemokines. Evidence suggests that DHA, the parent molecule of DHA-Gly, can inhibit NF-κB activation in astrocytes[1]. This is achieved by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκB, thereby blocking the nuclear translocation of the active p65 subunit[1]. It is proposed that DHA-Gly shares this mechanism, leading to a downstream reduction in the expression of pro-inflammatory mediators. The glycine moiety may also contribute to this effect, as glycine has been shown to suppress NF-κB p65 activation in microglia[2].

  • Suppression of AP-1 Activity: The AP-1 transcription factor, a dimer typically composed of proteins from the Jun and Fos families, also plays a crucial role in driving inflammatory gene expression. DHA has been shown to reduce the binding of c-Jun/c-Fos to their DNA response elements in astrocytes, thereby attenuating the inflammatory response[1]. DHA-Gly is expected to exhibit similar inhibitory effects on AP-1 activation.

Activation of Anti-inflammatory Receptors and Pathways

DHA-Gly may actively promote the resolution of inflammation through the activation of specific receptors and signaling cascades.

  • Peroxisome Proliferator-Activated Receptor (PPAR) Activation: PPARs, particularly PPARα and PPARγ, are nuclear receptors that function as ligand-activated transcription factors with potent anti-inflammatory properties. DHA is a known agonist of PPARα and PPARγ[3][4][5][6][7]. Activation of PPARα in astrocytes has been shown to inhibit inflammation[6][7]. Similarly, PPARγ activation in microglia suppresses the expression of pro-inflammatory genes by antagonizing the activity of transcription factors like NF-κB[3][4]. It is highly probable that DHA-Gly also functions as a PPAR agonist, contributing to its anti-inflammatory profile.

  • G-Protein Coupled Receptor (GPR) Signaling: Recent findings suggest the involvement of specific G-protein coupled receptors in mediating the effects of DHA derivatives.

    • GPR110 (ADGRF1): The structurally similar N-docosahexaenoylethanolamine (synaptamide) has been identified as a ligand for the orphan receptor GPR110[8][9][10]. Activation of GPR110 by synaptamide leads to an increase in intracellular cyclic AMP (cAMP) and subsequent protein kinase A (PKA)-dependent signaling, which ultimately inhibits NF-κB activation and reduces pro-inflammatory cytokine production in microglia[8][9][10][11]. Given the structural similarities, it is plausible that DHA-Gly may also interact with GPR110 to exert its anti-inflammatory effects.

    • GPR55: A recent preprint study suggests that DHA-Gly acts as a selective inverse agonist of GPR55 in lipopolysaccharide-stimulated microglial cells[12]. Inverse agonism of GPR55 could represent another mechanism by which DHA-Gly mitigates neuroinflammation.

Modulation of Ion Channels

The same preprint study also indicates that DHA-Gly can potentiate the activity of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel[12]. The role of TRPV4 in neuroinflammation is complex, but its modulation by DHA-Gly could influence calcium signaling and downstream inflammatory responses in glial cells.

Biotransformation into Potent Metabolites

DHA-Gly may also serve as a precursor to even more potent anti-inflammatory molecules. It has been proposed that DHA-Gly can be metabolized by cytochrome P450 enzymes into epoxidized derivatives, which exhibit enhanced anti-inflammatory activity[12].

Quantitative Data on the Effects of DHA and its Derivatives

The following tables summarize quantitative data from studies on DHA and its derivatives, providing insights into the potential efficacy of DHA-Gly.

Table 1: Effect of DHA on Pro-inflammatory Cytokine Production in Astrocytes

TreatmentCytokineConcentration% Reduction (compared to IL-1β alone)Reference
DHATNF-α10 µM~40%[1]
DHATNF-α50 µM~75%[1]
DHAIL-610 µM~30%[1]
DHAIL-650 µM~60%[1]

Table 2: Effect of Synaptamide (DHEA) on LPS-Induced Pro-inflammatory Cytokine Production in Microglia

TreatmentCytokineConcentration% Reduction (compared to LPS alone)Reference
SynaptamideTNF-α1 µM~50%[13]
SynaptamideIL-1β1 µM~40%[13]

Experimental Protocols

Detailed methodologies are crucial for the investigation of DHA-Gly's mechanism of action. Below are outlines of key experimental protocols.

Cell Culture Models of Neuroinflammation
  • Primary Microglia and Astrocyte Cultures: Isolation and culture of primary glial cells from neonatal rodents provide a physiologically relevant in vitro system.

  • Glial Cell Lines: Immortalized cell lines such as BV-2 (microglia) and primary astrocyte cultures are commonly used for high-throughput screening and mechanistic studies.

  • Induction of Neuroinflammation: Lipopolysaccharide (LPS) is a widely used endotoxin to induce a robust inflammatory response in glial cells via Toll-like receptor 4 (TLR4) activation. Pro-inflammatory cytokines such as Interleukin-1β (IL-1β) or Tumor Necrosis Factor-α (TNF-α) can also be used to stimulate inflammatory pathways.

Measurement of Inflammatory Mediators
  • Enzyme-Linked Immunosorbent Assay (ELISA): A standard method for quantifying the concentration of secreted cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants or biological fluids.

  • Multiplex Immunoassays: Allow for the simultaneous measurement of multiple cytokines and chemokines from a single sample, providing a broader profile of the inflammatory response.

  • Quantitative Real-Time PCR (qRT-PCR): Used to measure the mRNA expression levels of pro-inflammatory genes.

Analysis of Signaling Pathways
  • Western Blotting: A technique to detect and quantify the protein levels of key signaling molecules (e.g., phosphorylated and total forms of NF-κB p65, IκB, p38, JNK, ERK, and PPARs) in cell lysates.

  • Immunofluorescence Staining: Allows for the visualization of the subcellular localization of proteins, such as the nuclear translocation of NF-κB p65, and the morphological changes in activated microglia and astrocytes. Markers such as Iba1 and CD68 are used for microglia, while GFAP is a common marker for reactive astrocytes.

Visualizations of Key Pathways and Workflows

Signaling Pathways

DHA_Gly_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus DHA-Gly DHA-Gly GPR110 GPR110 DHA-Gly->GPR110 Activates GPR55 GPR55 DHA-Gly->GPR55 Inverse Agonist TRPV4 TRPV4 DHA-Gly->TRPV4 Potentiates PPAR PPARα/γ DHA-Gly->PPAR Activates cAMP cAMP GPR110->cAMP TLR4 TLR4 IKK IKK TLR4->IKK Activates AP1 AP-1 TLR4->AP1 Activates PKA PKA cAMP->PKA Activates IκB-NFκB IκB-NFκB Complex PKA->IκB-NFκB Inhibits NF-κB release IKK->IκB-NFκB Phosphorylates IκB NFkB NF-κB (p65) IκB-NFκB->NFkB Releases NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocates AP1_nuc AP-1 AP1->AP1_nuc Translocates PPAR_nuc PPARα/γ PPAR->PPAR_nuc Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NFkB_nuc->Pro_inflammatory_Genes Induces AP1_nuc->Pro_inflammatory_Genes Induces PPAR_nuc->NFkB_nuc Inhibits Anti_inflammatory_Genes Anti-inflammatory Gene Expression PPAR_nuc->Anti_inflammatory_Genes Induces

Caption: Proposed signaling pathways of this compound in neuroinflammation.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Neuroinflammation Model cluster_analysis Analysis Cell_Culture Glial Cell Culture (e.g., BV-2, Primary Astrocytes) Stimulation Inflammatory Stimulus (e.g., LPS, IL-1β) Cell_Culture->Stimulation Treatment DHA-Gly Treatment Stimulation->Treatment Cytokine_Analysis Cytokine Measurement (ELISA, Multiplex) Treatment->Cytokine_Analysis Gene_Expression Gene Expression Analysis (qRT-PCR) Treatment->Gene_Expression Protein_Analysis Protein Analysis (Western Blot) Treatment->Protein_Analysis Imaging Immunofluorescence (NF-κB Translocation, Glial Morphology) Treatment->Imaging

References

Docosahexaenoyl glycine as a signaling molecule in cellular pathways.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Docosahexaenoyl glycine (DHA-Gly) is an endogenous N-acyl amino acid, a class of lipid signaling molecules gaining increasing attention for their diverse physiological roles. Formed by the conjugation of the omega-3 fatty acid docosahexaenoic acid (DHA) with the amino acid glycine, DHA-Gly is implicated in a variety of cellular signaling pathways, exhibiting neuromodulatory and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of DHA-Gly as a signaling molecule, with a focus on its synthesis, molecular targets, and the cellular pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Synthesis of this compound

The synthesis of DHA-Gly can be achieved through chemical conjugation of docosahexaenoic acid and glycine. A detailed protocol for a laboratory-scale synthesis is provided below.

Experimental Protocol: Chemical Synthesis of this compound

Materials:

  • Docosahexaenoic acid (DHA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxyphthalimide

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Hexane

  • Glycine methyl ester hydrochloride

  • Triethylamine (TEA)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Activation of Docosahexaenoic Acid:

    • To a solution of docosahexaenoic acid (1 equivalent) in dichloromethane (DCM), add EDC (2 equivalents), N-hydroxyphthalimide (1.1 equivalents), and a catalytic amount of DMAP (0.1 equivalents).

    • Stir the mixture at room temperature, protected from light, for 3 hours.

    • Remove the solvent by rotary evaporation.

    • Add hexane to the residue and filter to remove the precipitated urea byproduct. Concentrate the filtrate under reduced pressure to obtain the activated DHA ester.

  • Coupling with Glycine Methyl Ester:

    • Dissolve the activated DHA ester in DCM.

    • In a separate flask, suspend glycine methyl ester hydrochloride (1.5 equivalents) in DCM and add triethylamine (2 equivalents) to neutralize the hydrochloride and liberate the free amine.

    • Add the glycine methyl ester solution to the activated DHA ester solution.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford N-docosahexaenoyl glycine methyl ester.

  • Hydrolysis to this compound:

    • Dissolve the purified methyl ester in methanol.

    • Add a 1 M aqueous solution of sodium hydroxide and stir at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography.

    • Upon completion, acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield this compound.

Cellular Signaling Pathways of this compound

DHA-Gly interacts with multiple cellular targets, including G-protein coupled receptors (GPCRs) and transient receptor potential (TRP) channels, to exert its biological effects. The following sections detail the known signaling pathways modulated by DHA-Gly.

Interaction with G-Protein Coupled Receptors (GPCRs)

DHA-Gly has been shown to interact with GPR55 and is also hypothesized to interact with GPR18, similar to its structural analog N-arachidonoyl glycine (NA-Gly).

GPR55:

DHA-Gly acts as an inverse agonist at GPR55[1]. Inverse agonism at GPR55, a receptor implicated in inflammation and nociception, suggests a potential mechanism for the anti-inflammatory and analgesic effects of DHA-Gly.

GPR18:

While direct evidence for DHA-Gly interaction with GPR18 is still emerging, its analog, NA-Gly, has been reported to be an agonist for GPR18 with an EC50 of approximately 20 nM, although this finding is debated.[2] GPR18 activation is linked to cell migration.[3][4]

Signaling Pathway Diagram: DHA-Gly Interaction with GPCRs

GPCR_Signaling cluster_membrane Cell Membrane DHA_Gly This compound GPR55 GPR55 DHA_Gly->GPR55 Inverse Agonist GPR18 GPR18 (putative) DHA_Gly->GPR18 Agonist (putative) G_protein_55 Gq/13 G_protein_18 Gi/o PLC PLC AC Adenylyl Cyclase Ca_mobilization ↓ Intracellular Ca²⁺ (Inverse Agonism) cAMP_inhibition ↓ cAMP Cell_Migration Cell Migration

Caption: Putative signaling pathways of this compound via GPCRs.

Interaction with Transient Receptor Potential (TRP) Channels

DHA-Gly has been identified as a modulator of TRPV1 and TRPV4 channels, which are involved in sensory perception, including pain and temperature sensation.

TRPV1 and TRPV4:

DHA-Gly is an activator of both TRPV1 and TRPV4 channels[1][5]. Activation of these non-selective cation channels leads to an influx of Ca²⁺, which can trigger various downstream cellular responses. The potentiation of TRPV4 by DHA-Gly is a notable finding, as this channel is involved in mechanosensation and inflammatory pain.

Signaling Pathway Diagram: DHA-Gly Interaction with TRP Channels

TRP_Signaling DHA_Gly This compound TRPV1 TRPV1 DHA_Gly->TRPV1 Activator TRPV4 TRPV4 DHA_Gly->TRPV4 Potentiator Ca_influx Ca²⁺ Influx Downstream_signaling Downstream Signaling

Caption: Modulation of TRP channels by this compound.

Metabolism by Fatty Acid Amide Hydrolase (FAAH)

DHA-Gly is a substrate for fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of N-acylethanolamines like anandamide. Inhibition of FAAH can potentiate the signaling of its substrates.

FAAH Inhibition:

DHA-Gly acts as an inhibitor of FAAH, with a reported IC50 of 35.35 ± 1.82 μM[1]. By inhibiting FAAH, DHA-Gly may not only prolong its own signaling but also enhance the effects of other FAAH substrates, contributing to its overall pharmacological profile.

Metabolic Pathway Diagram: FAAH-mediated metabolism of DHA-Gly

FAAH_Metabolism DHA_Gly This compound FAAH FAAH DHA_Gly->FAAH Inhibitor (IC50 = 35.35 µM) DHA DHA FAAH->DHA Hydrolysis Glycine Glycine FAAH->Glycine Hydrolysis

Caption: Inhibition of FAAH by this compound.

Quantitative Data

The following table summarizes the available quantitative data for the interaction of this compound with its molecular targets. Further research is required to determine the binding affinities and potency of DHA-Gly at all its putative targets.

TargetInteractionParameterValueReference
FAAHInhibitionIC5035.35 ± 1.82 μM[1]
GPR55Inverse Agonism-Data not available[1]
GPR18Agonism (putative)EC50Data not available-
TRPV1ActivationEC50Data not available[5]
TRPV4PotentiationEC50Data not available[1]

Experimental Protocols for Studying DHA-Gly Signaling

Bioluminescence Resonance Energy Transfer (BRET) Assay for GPCR Activity

Objective: To measure the interaction between a GPCR (e.g., GPR55 or GPR18) and its cognate G-protein or β-arrestin upon stimulation with DHA-Gly.

Principle: BRET is a proximity-based assay that measures the energy transfer between a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP). When the two proteins are in close proximity (<10 nm), excitation of the donor by its substrate leads to non-radiative energy transfer to the acceptor, which then emits light at its characteristic wavelength.

Workflow Diagram: BRET Assay

BRET_Workflow start Start transfect Co-transfect cells with GPCR-Rluc and G-protein/β-arrestin-YFP start->transfect plate Plate cells in a 96-well microplate transfect->plate incubate Incubate for 24-48 hours plate->incubate add_ligand Add DHA-Gly at varying concentrations incubate->add_ligand add_substrate Add Rluc substrate (e.g., Coelenterazine h) add_ligand->add_substrate read Measure luminescence at Rluc and YFP emission wavelengths add_substrate->read analyze Calculate BRET ratio and analyze dose-response curve read->analyze end End analyze->end

Caption: Workflow for a BRET-based GPCR functional assay.

Calcium Mobilization Assay for TRP Channel Activity

Objective: To measure the influx of intracellular calcium following the activation of TRP channels (e.g., TRPV1, TRPV4) by DHA-Gly.

Principle: This assay utilizes a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that exhibits a significant increase in fluorescence intensity upon binding to free calcium. Cells expressing the TRP channel of interest are loaded with the dye, and the change in fluorescence is monitored upon addition of DHA-Gly.

Workflow Diagram: Calcium Mobilization Assay

Calcium_Assay_Workflow start Start plate_cells Plate cells expressing TRP channel in a 96-well plate start->plate_cells load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) plate_cells->load_dye wash Wash cells to remove extracellular dye load_dye->wash add_agonist Add DHA-Gly at varying concentrations wash->add_agonist measure_fluorescence Monitor fluorescence intensity over time using a fluorescence plate reader add_agonist->measure_fluorescence analyze_data Analyze the change in fluorescence to determine EC50 measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for a calcium mobilization assay to measure TRP channel activation.

Conclusion

This compound is an emerging lipid signaling molecule with a complex pharmacological profile. Its interactions with GPCRs and TRP channels, coupled with its ability to inhibit FAAH, position it as a key player in modulating inflammatory and nociceptive pathways. The information and protocols provided in this technical guide offer a foundation for further investigation into the therapeutic potential of DHA-Gly. Future research should focus on elucidating the precise binding affinities and functional potencies of DHA-Gly at its various targets to fully understand its physiological and pathophysiological significance.

References

Endocannabinoid-like Functions of N-Acyl Glycines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl glycines (NAGlys) are a class of endogenous lipid signaling molecules that have garnered increasing interest for their structural similarity to endocannabinoids and their diverse physiological roles. While not typically binding to classical cannabinoid receptors, NAGlys exhibit a range of "endocannabinoid-like" functions, including the modulation of pain, inflammation, and neuronal signaling. This technical guide provides an in-depth exploration of the core aspects of N-acyl glycine biology, including their synthesis, degradation, and interaction with various protein targets. Detailed experimental protocols for the quantification and functional characterization of these lipids are provided, alongside a comprehensive summary of quantitative data to facilitate comparative analysis. Signaling pathways and experimental workflows are visualized through diagrams to offer a clear and concise understanding of the current state of N-acyl glycine research.

Introduction

N-acyl glycines are a family of bioactive lipids composed of a fatty acid linked to a glycine molecule via an amide bond.[1] First identified in mammalian tissues, they are now recognized as important players in a variety of physiological processes.[2] Their structural resemblance to N-arachidonoylethanolamine (anandamide), a well-known endocannabinoid, has led to their classification as endocannabinoid-like molecules.[1] This guide will delve into the key aspects of NAGly research, providing a technical resource for professionals in the field.

Biosynthesis and Degradation of N-Acyl Glycines

The cellular levels of N-acyl glycines are tightly regulated through their biosynthesis and degradation pathways. Two primary pathways have been proposed for their synthesis: a glycine-dependent pathway and a glycine-independent pathway.[1] Degradation is primarily mediated by the enzyme fatty acid amide hydrolase (FAAH).[3]

Biosynthetic Pathways
  • Glycine-Dependent Pathway: This pathway involves the direct conjugation of a fatty acyl-CoA with glycine, a reaction catalyzed by a glycine N-acyltransferase (GLYAT).[1][4]

  • Glycine-Independent Pathway: This pathway involves the oxidative metabolism of N-acyl ethanolamines (NAEs). The primary alcohol of the NAE is oxidized to an aldehyde and then to a carboxylic acid, forming the corresponding N-acyl glycine.[2]

cluster_synthesis Biosynthesis Fatty Acid Fatty Acid Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid->Fatty Acyl-CoA Acyl-CoA Synthetase N-Acyl Glycine N-Acyl Glycine Fatty Acyl-CoA->N-Acyl Glycine GLYAT Glycine Glycine Glycine->N-Acyl Glycine N-Acyl Ethanolamine N-Acyl Ethanolamine N-Acyl Ethanolamine->N-Acyl Glycine Oxidation

Biosynthesis of N-Acyl Glycines
Degradation Pathway

The primary enzyme responsible for the hydrolysis of N-acyl glycines is fatty acid amide hydrolase (FAAH).[3] FAAH catalyzes the cleavage of the amide bond, releasing the constituent fatty acid and glycine.[5] Some N-acyl glycines can act as inhibitors of FAAH, thereby indirectly modulating the levels of other FAAH substrates like anandamide.[3]

cluster_degradation Degradation N-Acyl Glycine N-Acyl Glycine Fatty Acid Fatty Acid N-Acyl Glycine->Fatty Acid FAAH Glycine Glycine N-Acyl Glycine->Glycine FAAH

Degradation of N-Acyl Glycines

Physiological Functions and Molecular Targets

N-acyl glycines exert their biological effects by interacting with a variety of protein targets, leading to the modulation of several physiological processes.

Pain and Analgesia

Several N-acyl glycines, most notably N-arachidonoyl glycine (NA-Gly), have demonstrated analgesic properties in preclinical models of pain.[6] One of the key mechanisms underlying this effect is the inhibition of the glycine transporter 2 (GlyT2), which increases the synaptic concentration of the inhibitory neurotransmitter glycine.[6][7]

Inflammation

N-acyl glycines, such as N-linoleoyl glycine, have been shown to possess anti-inflammatory activity.[8] Their mechanisms of action in inflammation are still being elucidated but may involve interactions with G protein-coupled receptors like GPR18.

Molecular Targets

The diverse biological activities of N-acyl glycines stem from their interactions with multiple molecular targets. A summary of these interactions is presented in the table below.

Table 1: Molecular Targets of N-Acyl Glycines

N-Acyl GlycineTargetInteractionAffinity/PotencyReference(s)
N-Arachidonoyl Glycine (NA-Gly)Glycine Transporter 2 (GlyT2)InhibitionIC50 ~9 µM
Fatty Acid Amide Hydrolase (FAAH)InhibitionIC50 ~4.9 µM[9]
G Protein-Coupled Receptor 18 (GPR18)Agonism (disputed)High affinity[10][11]
G Protein-Coupled Receptor 55 (GPR55)Agonism-[10]
G Protein-Coupled Receptor 92 (GPR92)Agonism-[10]
N-Oleoyl Glycine (NO-Gly)Glycine Transporter 2 (GlyT2)InhibitionIC50 ~0.5 µM[6]
Peroxisome Proliferator-Activated Receptor α (PPAR-α)Weak Agonism-[3]
N-Palmitoyl Glycine (NP-Gly)Transient Receptor Potential Cation Channel 5 (TRPC5)Activation-
G Protein-Coupled Receptor 132 (G2A)Activation-[12]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Quantification of N-Acyl Glycines by LC-MS/MS

This protocol describes a general workflow for the extraction and quantification of N-acyl glycines from biological matrices.

cluster_lcms LC-MS/MS Workflow for N-Acyl Glycine Quantification Sample Homogenization Sample Homogenization Lipid Extraction Lipid Extraction Sample Homogenization->Lipid Extraction e.g., Folch method Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Lipid Extraction->Solid Phase Extraction (SPE) Purification LC-MS/MS Analysis LC-MS/MS Analysis Solid Phase Extraction (SPE)->LC-MS/MS Analysis Injection Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification

LC-MS/MS Workflow for N-Acyl Glycine Quantification

Protocol:

  • Sample Preparation: Homogenize tissue samples in an appropriate buffer. For plasma or urine, proceed to the next step.

  • Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol (2:1, v/v) to isolate the lipid fraction.

  • Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge (e.g., anion exchange) to purify and concentrate the N-acyl glycines from the lipid extract.[13]

  • LC-MS/MS Analysis:

    • Chromatography: Separate the N-acyl glycines using a reverse-phase C18 column with a gradient elution of mobile phases, typically water with formic acid and acetonitrile with formic acid.[1]

    • Mass Spectrometry: Detect and quantify the N-acyl glycines using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and internal standard should be optimized.[1][14]

  • Data Analysis: Quantify the concentration of each N-acyl glycine by comparing the peak area ratio of the analyte to its corresponding deuterated internal standard against a standard curve.[14]

Glycine Transporter 2 (GlyT2) Inhibition Assay

This protocol describes a method to assess the inhibitory activity of N-acyl glycines on GlyT2 expressed in Xenopus laevis oocytes.[15]

Protocol:

  • Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNA encoding human GlyT2.

  • Electrophysiology:

    • Perform two-electrode voltage-clamp recordings from the oocytes.

    • Clamp the oocytes at a holding potential of -60 mV.

  • Assay Procedure:

    • Apply a solution containing a known concentration of glycine (e.g., 30 µM) to elicit an inward current mediated by GlyT2.

    • Co-apply the test N-acyl glycine at various concentrations with the glycine solution.

    • Measure the inhibition of the glycine-induced current by the N-acyl glycine.

  • Data Analysis: Construct concentration-response curves and calculate the IC50 value for each N-acyl glycine.[15]

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol outlines a fluorescence-based method for screening FAAH inhibitors.[16]

Protocol:

  • Reagent Preparation:

    • Prepare a solution of recombinant human FAAH in assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).

    • Prepare a solution of the fluorogenic FAAH substrate, AMC-arachidonoyl amide.

    • Dissolve the test N-acyl glycine in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a microplate, combine the FAAH enzyme solution with the test N-acyl glycine or vehicle control.

    • Initiate the reaction by adding the FAAH substrate.

    • Incubate the plate at 37°C.

  • Fluorescence Measurement: Monitor the increase in fluorescence resulting from the release of 7-amino-4-methylcoumarin (AMC) at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis: Calculate the percent inhibition of FAAH activity by the N-acyl glycine compared to the vehicle control. Determine the IC50 value from a concentration-response curve.

Conclusion

N-acyl glycines represent a fascinating and expanding class of endocannabinoid-like lipid mediators with significant therapeutic potential. Their involvement in key physiological processes such as pain and inflammation makes them attractive targets for drug discovery and development. The methodologies and data presented in this technical guide provide a solid foundation for researchers to further explore the intricate biology of N-acyl glycines and unlock their full therapeutic promise. Further research is warranted to fully elucidate their signaling pathways, identify novel molecular targets, and translate the current preclinical findings into clinical applications.

References

The Cytochrome P450-Mediated Metabolism of Docosahexaenoyl Glycine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Enzymatic Processing and Signaling Roles of a Key Endogenous Lipid Mediator

Introduction

Docosahexaenoyl glycine (DHA-Gly) is an endogenous N-acyl amino acid, a class of signaling lipids structurally related to endocannabinoids. It is formed from the conjugation of the omega-3 fatty acid docosahexaenoic acid (DHA) with the amino acid glycine. Emerging research has highlighted the metabolism of such N-acyl amino acids by cytochrome P450 (CYP) enzymes as a critical pathway for generating novel, bioactive mediators. This technical guide provides a comprehensive overview of the role of CYP enzymes in the metabolism of DHA-Gly, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals investigating lipid signaling and drug metabolism.

Cytochrome P450-Mediated Metabolism of this compound

The metabolism of polyunsaturated fatty acids and their derivatives by cytochrome P450 enzymes is a well-established pathway for the production of signaling molecules.[1] In the context of DHA-Gly, CYP enzymes, particularly those with epoxygenase activity, catalyze the formation of epoxide metabolites. This conversion is thought to occur in physiological and pathophysiological states, such as neuroinflammation.[2]

Key Metabolites

The primary products of CYP-mediated metabolism of DHA-Gly are epoxidized derivatives. Specifically, the epoxidation of the terminal double bond of the docosahexaenoic acid backbone results in the formation of 19,20-epoxydocosapentaenoyl-glycine (19,20-EDP-Gly).[2] Other potential metabolites include various regioisomers of epoxides and hydroxylated products, analogous to the metabolism of the parent fatty acid, DHA.[2]

Principal Cytochrome P450 Isoforms

While the complete profile of CYP isoforms involved in DHA-Gly metabolism is still under investigation, studies have implicated specific enzymes. Notably, CYP2J2 has been shown to mediate the formation of EDP-Glycine from DHA-Glycine.[2] Given that CYP2J2 is a predominant epoxygenase in cardiac tissues and metabolizes DHA with high efficiency, its role in DHA-Gly metabolism is of significant interest.[3] Other CYP isoforms known to metabolize DHA, such as members of the CYP2C and CYP4F families, may also contribute to the metabolism of DHA-Gly.[4]

Quantitative Data on DHA-Gly Metabolism

A critical aspect of understanding the role of CYP enzymes in DHA-Gly metabolism is the characterization of the kinetic parameters of these reactions. However, to date, specific Michaelis-Menten constants (Km and Vmax) for the metabolism of this compound by individual CYP isoforms have not been extensively reported in the literature. The following table summarizes the known information regarding the key enzyme and the resulting metabolite. Further research is required to populate a comprehensive quantitative dataset.

SubstrateEnzymeMetaboliteKm (µM)Vmax (pmol/min/pmol CYP)Reference
This compoundCYP2J219,20-Epoxydocosapentaenoyl-glycineN/AN/A[2]

N/A: Data not available in the reviewed literature.

Signaling Pathways of DHA-Gly and its Metabolites

DHA-Gly and its CYP-derived metabolites are bioactive molecules that interact with specific cellular receptors to elicit downstream signaling cascades. The primary targets identified for these lipid mediators include G-protein coupled receptors (GPCRs) and transient receptor potential (TRP) channels.

GPR55 Activation

The orphan G-protein coupled receptor 55 (GPR55) has been identified as a receptor for various N-acyl amino acids.[5] The epoxide metabolite of DHA-Gly, 19,20-EDP-Gly, is hypothesized to act as an agonist at this receptor. Activation of GPR55 is known to couple to Gαq and Gα12/13 proteins, leading to downstream signaling events.

GPR55_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol EDP_Gly 19,20-EDP-Gly GPR55 GPR55 EDP_Gly->GPR55 G_protein Gαq / Gα12/13 GPR55->G_protein Activation PLC PLC G_protein->PLC Activates RhoA RhoA G_protein->RhoA Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ROCK ROCK RhoA->ROCK Activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Activates Gene_expression Altered Gene Expression Ca_release->Gene_expression PKC->Gene_expression Cytoskeletal_rearrangements Cytoskeletal Rearrangements ROCK->Cytoskeletal_rearrangements

GPR55 signaling cascade initiated by 19,20-EDP-Gly.
TRPV4 Activation

The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a non-selective cation channel that can be activated by a variety of stimuli, including lipid metabolites.[6] Epoxide metabolites of polyunsaturated fatty acids are known to modulate TRPV4 activity. The interaction of 19,20-EDP-Gly with TRPV4 could lead to calcium influx and subsequent cellular responses.

TRPV4_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol EDP_Gly 19,20-EDP-Gly TRPV4 TRPV4 Channel EDP_Gly->TRPV4 Activates Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Activates CaMK CaMK Calmodulin->CaMK Activates NO_production NO Production (eNOS) Calmodulin->NO_production Gene_expression Altered Gene Expression CaMK->Gene_expression

TRPV4-mediated signaling pathway activated by 19,20-EDP-Gly.

Experimental Protocols

The study of DHA-Gly metabolism by CYP enzymes involves a series of well-defined in vitro experiments. The following protocols provide a general framework for investigating these interactions.

In Vitro Metabolism Assay using Recombinant CYP Enzymes

This protocol is designed to determine the specific CYP isoforms responsible for the metabolism of DHA-Gly and to calculate kinetic parameters.

  • This compound (DHA-Gly)

  • Recombinant human CYP enzymes (e.g., CYP2J2, CYP2C8, CYP2C9, etc.) co-expressed with cytochrome P450 reductase

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) and Formic Acid (FA) for reaction quenching and sample preparation

  • LC-MS/MS system for metabolite analysis

  • Incubation Setup: Prepare incubation mixtures in microcentrifuge tubes containing potassium phosphate buffer, the recombinant CYP enzyme, and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Add DHA-Gly at various concentrations to the incubation mixtures to initiate the metabolic reaction.

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Quench Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to identify and quantify the formation of 19,20-EDP-Gly and other potential metabolites.

  • Data Analysis: Determine the rate of metabolite formation at each substrate concentration. Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Experimental_Workflow_Recombinant_CYP Start Start Incubation_Setup Prepare Incubation Mixture (Buffer, rCYP, NADPH system) Start->Incubation_Setup Preincubation Pre-incubate at 37°C Incubation_Setup->Preincubation Add_Substrate Add DHA-Gly Preincubation->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Quench Quench with Acetonitrile (+ Internal Standard) Incubate->Quench Sample_Prep Centrifuge & Evaporate Quench->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS Data_Analysis Data Analysis (Km, Vmax) LCMS->Data_Analysis End End Data_Analysis->End

Workflow for in vitro metabolism assay with recombinant CYPs.
Metabolism Assay using Human Liver Microsomes (HLM)

This protocol assesses the metabolism of DHA-Gly in a more physiologically relevant system that contains a mixture of CYP enzymes.

  • This compound (DHA-Gly)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) and Formic Acid (FA)

  • LC-MS/MS system

The procedure is similar to the recombinant CYP enzyme assay, with the substitution of recombinant enzymes with HLM. This assay helps to understand the overall metabolic stability of DHA-Gly in the liver and can be used in conjunction with specific CYP inhibitors to identify the contribution of different CYP families to its metabolism.

Metabolite Identification using High-Resolution Mass Spectrometry

This protocol focuses on the structural elucidation of novel metabolites of DHA-Gly.

  • Incubation samples from the in vitro metabolism assays

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system

  • Sample Analysis: Analyze the extracted samples from the metabolism assays using a high-resolution mass spectrometer.

  • Data Acquisition: Acquire full scan MS and data-dependent MS/MS data.

  • Metabolite Profiling: Compare the chromatograms of the test samples with control samples (without substrate or without NADPH) to identify potential metabolites.

  • Structural Elucidation: Analyze the accurate mass and fragmentation patterns (MS/MS spectra) of the potential metabolites to propose their structures. For example, the addition of 16 Da to the parent mass of DHA-Gly would suggest the formation of an epoxide or hydroxylated metabolite.

Conclusion

The cytochrome P450-mediated metabolism of this compound represents a significant pathway for the generation of novel bioactive lipid mediators. The primary metabolite, 19,20-EDP-Gly, is emerging as a signaling molecule that may exert its effects through receptors such as GPR55 and TRPV4. While the involvement of CYP2J2 in this metabolic conversion has been identified, a comprehensive quantitative understanding of the kinetics and the full spectrum of responsible CYP isoforms remains an area for future research. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the metabolism and biological functions of DHA-Gly and its derivatives, which may hold therapeutic potential in various physiological and disease contexts.

References

In Silico Modeling of Docosahexaenoyl Glycine Receptor Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosahexaenoyl glycine (DHA-Gly), an endogenous N-acyl amino acid derived from the essential omega-3 fatty acid docosahexaenoic acid (DHA), is emerging as a potential signaling molecule. While its precise receptor targets are still under investigation, its structural similarity to other N-acyl amides, such as N-docosahexaenoylethanolamine (synaptamide), suggests it may interact with G protein-coupled receptors (GPCRs). This technical guide provides a comprehensive framework for the in silico modeling of DHA-Gly's interactions with its putative receptors, with a primary focus on the Adhesion G protein-coupled receptor F1 (ADGRF1), also known as GPR110, a known receptor for synaptamide. This document outlines detailed methodologies for homology modeling, molecular docking, and molecular dynamics simulations to predict the binding mode and affinity of DHA-Gly. Furthermore, it details experimental protocols for the validation of these computational predictions.

Introduction

N-acyl amino acids are a class of lipid signaling molecules involved in diverse physiological processes. This compound (DHA-Gly) is an endogenous conjugate of DHA and glycine.[1] While the pharmacology of many N-acyl amino acids is an active area of research, the specific receptors for DHA-Gly have not been definitively identified. However, the structural analogue N-docosahexaenoylethanolamine (synaptamide) is a known agonist of GPR110, a member of the adhesion GPCR family.[2] Synaptamide binds to the GPCR-Autoproteolysis INducing (GAIN) domain of GPR110, triggering downstream signaling cascades that promote neuronal development.[2][3] Given the structural resemblance between DHA-Gly and synaptamide, GPR110 presents a compelling candidate receptor for investigation.

This guide provides a systematic in silico approach to explore the potential interaction between DHA-Gly and GPR110, offering a roadmap for researchers to generate testable hypotheses and guide experimental studies.

Putative Receptor Selection and Rationale

The primary candidate receptor for DHA-Gly interaction is GPR110 (ADGRF1). The rationale is based on the established interaction of the structurally similar lipid mediator, synaptamide, with this receptor. Other potential, albeit less characterized, targets for N-acyl glycines include GPR18 and GPR55, which have been shown to interact with other N-acyl amides.[4] Additionally, some N-acyl glycines have been found to modulate the activity of glycine receptors, which are ligand-gated ion channels.[5][6] This guide will focus on GPR110 as the primary example for in silico modeling.

In Silico Modeling Workflow

The computational investigation of the DHA-Gly and GPR110 interaction can be structured into a multi-step workflow, beginning with the generation of a high-quality receptor model, followed by docking of the ligand, and culminating in molecular dynamics simulations to assess the stability and dynamics of the complex.

G cluster_0 Receptor Structure Preparation cluster_1 Ligand Preparation cluster_2 Interaction Modeling cluster_3 Refinement and Dynamics Homology_Modeling Homology Modeling of GPR110 Model_Validation Model Validation (e.g., PROCHECK, Ramachandran Plot) Homology_Modeling->Model_Validation Template_Selection Template Selection (PDB: 8HC0, 7WY0) Model_Building Model Building (e.g., MODELLER, SWISS-MODEL) Template_Selection->Model_Building Model_Building->Model_Validation Binding_Site_Prediction Binding Site Prediction (GAIN Domain) Model_Validation->Binding_Site_Prediction AlphaFold AlphaFold2 Prediction AlphaFold->Model_Validation Ligand_Generation DHA-Gly 3D Structure Generation Energy_Minimization Energy Minimization Ligand_Generation->Energy_Minimization Molecular_Docking Molecular Docking (e.g., AutoDock, Glide) Energy_Minimization->Molecular_Docking Pose_Analysis Binding Pose Analysis Molecular_Docking->Pose_Analysis Binding_Site_Prediction->Molecular_Docking System_Setup System Setup (Membrane Bilayer, Solvation) Pose_Analysis->System_Setup MD_Simulation Molecular Dynamics Simulation (e.g., GROMACS, AMBER) Simulation_Run Simulation Run System_Setup->Simulation_Run Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, Binding Free Energy) Simulation_Run->Trajectory_Analysis

Caption: In Silico Modeling Workflow for DHA-Gly and GPR110 Interaction.

Homology Modeling of GPR110

As a complete experimental structure of the full-length, inactive state of GPR110 may not be available, homology modeling is a necessary first step.

Protocol:

  • Template Selection: Identify suitable templates from the Protein Data Bank (PDB). For the extracellular GAIN domain, the crystal structure of the GPR110 extracellular domains (PDB ID: 8HC0) is an excellent template.[7] For the seven-transmembrane (7TM) domain, cryo-EM structures of GPR110 in complex with G proteins (e.g., PDB ID: 7WY0) can be used, ensuring the model represents an inactive or resting state.[8]

  • Sequence Alignment: Perform a sequence alignment of the target GPR110 sequence with the template sequences using tools like ClustalW or T-Coffee.

  • Model Building: Generate the 3D model using software such as MODELLER or SWISS-MODEL.

  • Model Refinement: Refine the initial model to correct any steric clashes or unfavorable geometries. This can be done using energy minimization protocols within the modeling software.

  • Model Validation: Assess the quality of the generated model using tools like PROCHECK to analyze the Ramachandran plot, which evaluates the stereochemical quality of the protein backbone. The AlphaFold Protein Structure Database can also provide a high-quality predicted structure of ADGRF1 (GPR110) that can be used for comparison or as a primary model.

Ligand Preparation

A well-prepared ligand structure is crucial for accurate docking studies.

Protocol:

  • 3D Structure Generation: Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch and convert it to a 3D format (e.g., .mol2 or .pdb).

  • Energy Minimization: Perform energy minimization of the ligand structure using a force field such as MMFF94 to obtain a low-energy conformation.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Protocol:

  • Receptor and Ligand Preparation: Prepare the GPR110 model and the DHA-Gly ligand for docking using the specific tools of the chosen docking software (e.g., AutoDock Tools, Glide's Protein Preparation Wizard). This typically involves adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.

  • Binding Site Definition: Define the binding site on the GPR110 model. Based on the known interaction of synaptamide, the primary binding site is expected to be within the GAIN domain.[3] A blind docking approach, where the entire receptor surface is considered, can also be employed initially to identify potential binding pockets.

  • Docking Simulation: Run the docking simulation using software like AutoDock Vina or Glide.[9] These programs will generate multiple possible binding poses of DHA-Gly in the defined binding site.

  • Pose Analysis and Scoring: Analyze the generated poses based on their predicted binding energies (scoring functions) and clustering. The pose with the lowest binding energy is often considered the most likely. Visual inspection of the top-ranked poses is essential to assess the plausibility of the interactions (e.g., hydrogen bonds, hydrophobic contacts).

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time.

Protocol:

  • System Setup: Embed the top-ranked DHA-Gly-GPR110 complex from the docking study into a realistic biological membrane environment, such as a POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) bilayer. Solvate the system with water and add ions to neutralize the charge.

  • Equilibration: Perform a series of equilibration steps to allow the system to relax and reach a stable temperature and pressure.

  • Production Run: Run the production MD simulation for a significant duration (e.g., hundreds of nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex. Key metrics include:

    • Root Mean Square Deviation (RMSD): To monitor the stability of the protein and ligand over time.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To estimate the binding affinity of DHA-Gly to GPR110.[10]

Experimental Validation

The predictions from in silico modeling should be validated through experimental assays.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[11][12][13][14]

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing human GPR110.

  • Radioligand Selection: A suitable radiolabeled ligand that binds to GPR110 is required. If a radiolabeled version of DHA-Gly is not available, a competition binding assay can be performed using a known radiolabeled GPR110 ligand (e.g., [³H]-synaptamide, if available).

  • Saturation Binding Assay (if a radiolabeled DHA-Gly is available):

    • Incubate the membranes with increasing concentrations of radiolabeled DHA-Gly.

    • Separate bound from free radioligand by filtration.

    • Measure the radioactivity of the bound ligand.

    • Determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) by non-linear regression analysis.

  • Competition Binding Assay:

    • Incubate the membranes with a fixed concentration of a known GPR110 radioligand and increasing concentrations of unlabeled DHA-Gly.

    • Measure the displacement of the radioligand by DHA-Gly.

    • Determine the inhibitory constant (Ki) of DHA-Gly, which reflects its binding affinity.

Functional Assays (cAMP Measurement)

GPR110 is known to couple to Gαs, leading to an increase in intracellular cyclic AMP (cAMP) upon activation.[2]

Protocol:

  • Cell Culture: Use a cell line endogenously or recombinantly expressing GPR110.

  • cAMP Assay:

    • Treat the cells with varying concentrations of DHA-Gly.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).[15][16][17][18][19]

    • Generate a dose-response curve and calculate the EC50 value, which represents the concentration of DHA-Gly that produces 50% of the maximal response.

Data Presentation

Quantitative data from both in silico and experimental studies should be summarized in tables for clear comparison.

Table 1: Predicted Binding Energies from Molecular Docking

LigandReceptorPredicted Binding Energy (kcal/mol)Key Interacting Residues
DHA-GlyGPR110 (GAIN Domain)Value from dockingList of residues
SynaptamideGPR110 (GAIN Domain)Value from docking (for comparison)List of residues

Table 2: Estimated Binding Free Energies from MD Simulations

Ligand-Receptor ComplexMM/PBSA (kcal/mol)MM/GBSA (kcal/mol)
DHA-Gly - GPR110Calculated valueCalculated value
Synaptamide - GPR110Calculated value (for comparison)Calculated value

Table 3: Experimental Binding Affinities

LigandReceptorAssay TypeKi (nM)Kd (nM)
DHA-GlyGPR110Competition BindingExperimental value-
DHA-GlyGPR110Saturation Binding-Experimental value
SynaptamideGPR110Competition BindingLiterature value-

Table 4: Functional Potency of Ligands

LigandReceptorFunctional AssayEC50 (nM)
DHA-GlyGPR110cAMP ProductionExperimental value
SynaptamideGPR110cAMP ProductionLow nM range[20][21]

Signaling Pathway Visualization

Upon successful binding and activation of GPR110 by DHA-Gly, a downstream signaling cascade is initiated.

G DHA_Gly DHA-Gly GPR110 GPR110 (ADGRF1) DHA_Gly->GPR110 Binding G_alpha_s Gαs GPR110->G_alpha_s Activation AC Adenylate Cyclase G_alpha_s->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression (e.g., Neurogenesis, Synaptogenesis) CREB->Gene_Expression Regulation

Caption: Putative GPR110 Signaling Pathway Activated by DHA-Gly.

Conclusion

This technical guide provides a detailed workflow for the in silico modeling of this compound's interaction with its putative receptor, GPR110. By combining homology modeling, molecular docking, and molecular dynamics simulations, researchers can generate robust hypotheses about the binding mechanism and affinity of this endogenous lipid. The outlined experimental protocols for binding and functional assays are essential for validating these computational predictions. This integrated approach will be instrumental in elucidating the physiological role of DHA-Gly and exploring its potential as a therapeutic agent.

References

The Evolutionary Significance of N-Acyl Amino Acids in Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl amino acids (NAAs) represent a diverse and ancient class of signaling lipids with profound implications for cellular communication and homeostasis. From their origins in prokaryotic chemical dialogues to their complex roles in mammalian neurobiology and metabolism, the evolutionary journey of NAAs provides critical insights into the development of sophisticated signaling networks. This technical guide explores the core evolutionary principles of NAA signaling, detailing the molecular components, pathways, and functional significance of these molecules across different life forms. We present a comprehensive overview of the biosynthesis and degradation of NAAs, their molecular targets, and the intricate signaling cascades they initiate. This document provides quantitative data on NAA concentrations and receptor affinities, detailed experimental protocols for their study, and visual representations of their signaling pathways to serve as a vital resource for researchers and professionals in drug development.

Introduction: An Ancient Language of Lipids

N-acyl amino acids (NAAs) are lipid signaling molecules formed by the conjugation of a fatty acid to the amino group of an amino acid.[1][2] While their discovery and characterization in mammals have surged in recent decades, particularly due to their structural and functional relationship to the endocannabinoid system, the evolutionary roots of these molecules are believed to be much deeper. Evidence suggests the presence of lipid-amino acid conjugates in bacterial membranes, where they may participate in stress responses and inter-bacterial communication.[1][2] This ancient origin underscores a fundamental role for NAAs in biological signaling that has been conserved and elaborated upon throughout evolution.

In mammals, NAAs are now recognized as a complex and widespread signaling family, part of the expanded "endocannabinoidome."[1] They are involved in a plethora of physiological processes, including pain perception, inflammation, and energy metabolism.[3][4] The diversity of fatty acid and amino acid combinations allows for a vast array of distinct signaling molecules, each with the potential for unique biological activities and receptor interactions.[5] Understanding the evolutionary trajectory of NAA signaling, from simple prokaryotic origins to their multifaceted roles in vertebrates, offers a powerful framework for deciphering their functions and for the rational design of novel therapeutics.

The Evolutionary Trajectory of NAA Signaling

The evolutionary history of NAA signaling is a story of molecular adaptation and increasing complexity. While the core components of NAA metabolism and signaling are found across different domains of life, their specific functions and regulatory mechanisms have diverged significantly.

2.1. Prokaryotic Origins:

In bacteria, N-acyl amino acids and related N-acyl homoserine lactones are well-established mediators of quorum sensing, a form of chemical communication that allows bacteria to coordinate group behaviors. This ancient form of cell-to-cell signaling highlights the early emergence of acylated amino acids as intercellular messengers. The enzymes responsible for their synthesis in bacteria, the N-acyl transferases, represent the ancestral foundation from which more complex eukaryotic enzymes later evolved.

2.2. Divergence in Eukaryotes:

The transition to eukaryotic life saw the expansion and diversification of NAA signaling. In fungi and plants, NAAs are involved in a range of processes, including development, defense, and environmental sensing. The GCN5-related N-acetyltransferase (GNAT) superfamily of enzymes, responsible for many acylation reactions, is found throughout all kingdoms of life and showcases a remarkable degree of functional divergence from a conserved structural fold.[6][7] Phylogenetic analyses of these enzymes indicate that the ability to N-acetylate proteins and other small molecules has evolved multiple times, suggesting a convergent evolution of this important regulatory mechanism.[6][7]

2.3. Sophistication in Vertebrates:

In vertebrates, the NAA signaling system has reached its zenith of complexity. The expansion of G-protein coupled receptors (GPCRs) provided a rich substrate for the evolution of novel NAA receptors.[8] While the cannabinoid receptors (CB1 and CB2) are well-known targets for the endocannabinoid N-arachidonoylethanolamine (anandamide), many NAAs do not interact with these receptors.[9] Instead, they have been found to activate other GPCRs, such as GPR18 and GPR55, as well as ion channels and nuclear receptors.[10][11] This divergence in receptor usage allowed for the development of distinct and non-overlapping signaling pathways for different NAAs, contributing to the fine-tuning of physiological responses.

A key evolutionary divergence is seen in insects, which lack cannabinoid receptors yet produce a variety of NAAs. This indicates that the signaling functions of NAAs in invertebrates are independent of the cannabinoid system, highlighting an earlier, more fundamental role for these lipids that was later integrated with the endocannabinoid system in vertebrates.

Biosynthesis and Degradation: The Metabolic Core of NAA Signaling

The cellular levels of NAAs are tightly controlled by a balance of biosynthesis and degradation. The enzymes involved in these processes are key to understanding the regulation of NAA signaling and represent potential targets for therapeutic intervention.

3.1. Biosynthesis:

Two primary pathways have been proposed for the biosynthesis of N-acyl glycines (NAGlys), the most studied class of NAAs:

  • Direct Condensation: This pathway involves the direct, enzymatically regulated conjugation of a fatty acid (or its CoA derivative) with glycine.[6] Several enzymes, including members of the GNAT superfamily, are implicated in this process.[6][7]

  • Oxidative Metabolism of Anandamide: N-arachidonoyl glycine (NAGly) can also be formed from the oxidative metabolism of the endocannabinoid anandamide.[6] This pathway links the NAA and endocannabinoid signaling systems and suggests a mechanism for cross-talk between these two lipid mediator families.

dot

NAA_Biosynthesis cluster_oxidation Oxidative Pathway cluster_condensation Direct Condensation Pathway Anandamide Anandamide (N-arachidonoylethanolamine) ADH Alcohol Dehydrogenase Anandamide->ADH Arachidonic_Acid Arachidonic Acid (+ CoA) GNAT Glycine N-Acyltransferase (GNAT-like) Arachidonic_Acid->GNAT Glycine Glycine Glycine->GNAT NAGly N-Arachidonoyl Glycine (NAGly) Intermediate Arachidonoyl Aldehyde ADH->Intermediate ALDH Aldehyde Dehydrogenase ALDH->NAGly GNAT->NAGly Intermediate->ALDH

Caption: Biosynthesis of N-Arachidonoyl Glycine (NAGly).

3.2. Degradation:

The primary enzyme responsible for the degradation of many NAAs is Fatty Acid Amide Hydrolase (FAAH).[12] This enzyme hydrolyzes the amide bond, releasing the constituent fatty acid and amino acid.[12] The activity of FAAH is a critical control point in NAA signaling, and inhibition of FAAH leads to an accumulation of NAAs and a potentiation of their downstream effects. Interestingly, FAAH can also, under certain conditions, catalyze the reverse reaction, synthesizing NAAs.[12]

dot

NAA_Degradation NAA N-Acyl Amino Acid FAAH Fatty Acid Amide Hydrolase (FAAH) NAA->FAAH Fatty_Acid Fatty Acid FAAH->Fatty_Acid Amino_Acid Amino Acid FAAH->Amino_Acid

Caption: Degradation of N-Acyl Amino Acids.

Molecular Targets and Signaling Pathways

NAAs exert their biological effects by interacting with a variety of molecular targets, primarily GPCRs. The specific downstream signaling pathways activated depend on the particular NAA, its receptor, and the cellular context.

4.1. N-Arachidonoyl Glycine (NAGly) Signaling:

NAGly has been shown to be an endogenous ligand for the orphan GPCR, GPR18.[5][10] Activation of GPR18 by NAGly can lead to the stimulation of several downstream signaling cascades, including:

  • Calcium Mobilization: GPR18 activation can couple to Gαq proteins, leading to the activation of phospholipase C (PLC), the production of inositol trisphosphate (IP3), and the release of calcium from intracellular stores.

  • MAPK/ERK Pathway: GPR18 can also couple to Gαi/o proteins, leading to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation and activation of ERK1/2.[3] This pathway is involved in cell proliferation, differentiation, and survival.

  • Cell Migration: NAGly-GPR18 signaling has been implicated in the migration of immune cells, such as microglia.[5]

dot

NAGly_Signaling cluster_membrane NAGly N-Arachidonoyl Glycine (NAGly) GPR18 GPR18 NAGly->GPR18 Gq Gαq GPR18->Gq Gi Gαi/o GPR18->Gi PLC Phospholipase C (PLC) Gq->PLC MEK MEK Gi->MEK activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 produces DAG DAG PIP2->DAG produces Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_Ca Downstream Cellular Responses Ca_release->Cellular_Response_Ca PKC->Cellular_Response_Ca ERK ERK1/2 MEK->ERK Cellular_Response_ERK Gene Expression, Cell Migration ERK->Cellular_Response_ERK

Caption: N-Arachidonoyl Glycine (NAGly) Signaling via GPR18.

4.2. Other N-Acyl Amino Acids:

A growing number of other NAAs are being identified and characterized. For instance, N-oleoyl serine has been shown to be a ligand for GPR119, a receptor involved in glucose homeostasis and insulin secretion.[13][14] The activation of GPR119 by N-oleoyl serine leads to an increase in intracellular cAMP, which in turn promotes insulin release from pancreatic beta cells.[13][14] The diverse array of NAAs and their respective receptors highlights the vast and largely unexplored landscape of this signaling system.

Quantitative Data on N-Acyl Amino Acids

A critical aspect of understanding the physiological relevance of NAAs is the accurate quantification of their endogenous levels and their binding affinities to their receptors. The following tables summarize some of the available quantitative data.

Table 1: Endogenous Concentrations of N-Acyl Amino Acids in Rat Brain

N-Acyl Amino AcidConcentration (pmol/g wet tissue)Reference
N-Arachidonoyl Glycine (NAGly)333[15]
N-Stearoyl Glycine12.5[15]
N-Oleoyl Glycine2.6[15]
N-Palmitoyl Glycine1.8[15]
N-Linoleoyl Glycine0.26[15]
N-Arachidonoyl GABA1.1[15]
N-Oleoyl GABA0.8[15]
N-Palmitoyl GABA0.5[15]
N-Arachidonoyl Alanine1.5[15]
N-Oleoyl Alanine0.9[15]
N-Palmitoyl Alanine0.6[15]

Table 2: Receptor Binding Affinities of N-Acyl Amino Acids

LigandReceptorAssay TypeAffinity (IC50/Kd)Reference
N-Arachidonoyl TryptophanGPR18Inhibition of GPR18 activationIC50 = 9.05 µM[16]
N-Arachidonoyl Tryptophan Methyl EsterGPR18Inhibition of GPR18 activationIC50 = 5.27 µM[16]
Further research is needed to comprehensively populate this table with a wider range of NAAs and their receptors.

Table 3: Enzyme Kinetic Parameters for NAA Metabolism

EnzymeSubstrateKmVmax/kcatReference
FAAH (rat)Anandamide~2-fold higher than PEA~50-100 times faster than oleamide or PEA[17][18]
FAAH (recombinant)C20:4-Gly-0.02 nmol/min/mg[12]
FAAH (recombinant)C20:4-Ser-~1.5 nmol/min/mg[12]
PM20D1 (recombinant)C20:4-Gly-0.6 nmol/min/mg[12]
This table highlights the need for more detailed kinetic studies on a broader range of NAA substrates and the enzymes involved in their metabolism.

Experimental Protocols

The study of NAAs requires specialized techniques for their extraction, quantification, and the characterization of their interactions with molecular targets. The following are generalized protocols for key experiments in NAA research.

6.1. Protocol for Extraction and Quantification of NAAs from Biological Tissues by LC-MS/MS

dot

LCMS_Workflow Start Tissue Homogenization (e.g., in methanol with internal standards) Extraction Lipid Extraction (e.g., Folch method) Start->Extraction SPE Solid Phase Extraction (SPE) (for sample cleanup and NAA enrichment) Extraction->SPE LC_Separation Liquid Chromatography (LC) (Reversed-phase C18 column) SPE->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) (Multiple Reaction Monitoring - MRM) LC_Separation->MS_Detection Quantification Data Analysis and Quantification (against standard curves) MS_Detection->Quantification

Caption: Workflow for NAA Quantification by LC-MS/MS.

Methodology:

  • Tissue Homogenization: Homogenize a known weight of tissue in a cold organic solvent (e.g., methanol) containing a mixture of deuterated or 13C-labeled NAA internal standards.

  • Lipid Extraction: Perform a liquid-liquid extraction to separate the lipid phase. The Folch method (chloroform:methanol:water) is commonly used.

  • Solid Phase Extraction (SPE): Use a reversed-phase SPE cartridge to clean up the lipid extract and enrich for the NAA fraction.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the NAAs using a reversed-phase liquid chromatography column (e.g., C18). A gradient elution with a mobile phase consisting of water and acetonitrile/methanol with a modifier like formic acid or ammonium acetate is typically employed.

    • Mass Spectrometry: Use a tandem mass spectrometer operating in positive or negative electrospray ionization (ESI) mode. For quantification, use the Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for each NAA and its corresponding internal standard.

  • Quantification: Construct calibration curves using authentic NAA standards and calculate the concentration of each NAA in the tissue sample based on the peak area ratios of the endogenous NAA to its internal standard.

6.2. Protocol for a Radioligand Receptor Binding Assay

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the receptor of interest (e.g., GPR18).

  • Assay Buffer: Use a suitable binding buffer (e.g., Tris-HCl with divalent cations and protease inhibitors).

  • Competition Binding:

    • Incubate the cell membranes with a fixed concentration of a radiolabeled NAA ligand (e.g., [3H]-NAGly).

    • Add increasing concentrations of a non-radiolabeled competitor NAA.

    • Incubate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.

  • Quantification of Bound Radioactivity: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion and Future Directions

The study of N-acyl amino acids is a rapidly expanding field that sits at the intersection of lipidomics, signaling biology, and evolutionary science. The ancient origins of these molecules underscore their fundamental importance in cellular communication. As we continue to unravel the complexities of their biosynthesis, degradation, and signaling pathways, we gain a deeper appreciation for the elegant and intricate ways in which life has harnessed the chemical versatility of lipids and amino acids to create a sophisticated signaling language.

For drug development professionals, the NAA signaling system offers a treasure trove of novel therapeutic targets. The diversity of NAAs and their receptors presents opportunities for the development of highly specific agonists and antagonists for a wide range of diseases, from chronic pain and inflammation to metabolic disorders. The evolutionary perspective provided in this guide offers a framework for identifying conserved and divergent aspects of NAA signaling, which can inform the design of more effective and targeted therapies. Future research should focus on a more comprehensive characterization of the NAA-ome across a wider range of species, the de-orphanization of the remaining NAA receptors, and a more detailed elucidation of their downstream signaling pathways. Such efforts will undoubtedly cement the importance of N-acyl amino acids as key players in health and disease.

References

Methodological & Application

Quantitative Analysis of Docosahexaenoyl Glycine (DHA-Gly) by LC-MS/MS: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of Docosahexaenoyl glycine (DHA-Gly), an endogenous N-acyl amino acid, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). N-acyl amino acids are an emerging class of signaling lipids involved in various physiological processes, and their accurate quantification is crucial for understanding their biological roles and potential as therapeutic targets. This protocol details sample preparation, chromatographic separation, and mass spectrometric detection of DHA-Gly in biological matrices.

Introduction

This compound (DHA-Gly) is an endogenous signaling lipid formed from the conjugation of docosahexaenoic acid (DHA), an essential omega-3 fatty acid, and the amino acid glycine.[1] Emerging research suggests that N-acyl amino acids, including DHA-Gly, play significant roles in various physiological and pathological processes. For instance, DHA and its derivatives are known to be involved in neurodevelopment and neuroprotection.[2] Furthermore, related N-acyl amides have been shown to interact with receptors such as GPR55 and TRPV4 and can inhibit enzymes like Fatty Acid Amide Hydrolase (FAAH).[3][4] Accurate and sensitive quantification of DHA-Gly is essential to elucidate its specific functions and explore its potential as a biomarker or therapeutic agent.

Experimental Protocols

Sample Preparation

The selection of an appropriate sample preparation method is critical for the accurate quantification of DHA-Gly, aiming to efficiently extract the analyte from the biological matrix while minimizing interferences. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are viable methods.

1.1. Liquid-Liquid Extraction (LLE) Protocol (Adapted from similar N-acyl amino acids)

This protocol is a modification of established methods for the extraction of N-oleoyl glycine from brain and plasma samples.[5]

  • Materials:

    • Biological sample (e.g., 100 µL plasma or 100 mg homogenized tissue)

    • Internal Standard (IS): Deuterated DHA-Gly (if available) or a suitable surrogate standard like N-arachidonoyl-d8-glycine (AraGly-d8).

    • Extraction Solvent 1: Chloroform:Methanol (2:1, v/v) containing a serine protease inhibitor (e.g., 2 mM PMSF).

    • Extraction Solvent 2: Chloroform.

    • 0.73% (w/v) Sodium Chloride solution.

    • 1 N Hydrochloric Acid (HCl).

    • Acetone.

    • Methanol.

    • Centrifuge capable of 4°C and at least 3,000 rpm.

    • Nitrogen evaporator.

  • Procedure:

    • To a clean tube, add the biological sample and the internal standard.

    • Add 1.4 mL of Extraction Solvent 1, 50 µL of 1 N HCl, and 300 µL of 0.73% sodium chloride solution.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 3,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the lower organic layer to a new tube.

    • Re-extract the remaining aqueous layer twice with 800 µL of chloroform, vortexing and centrifuging as before. Pool the organic layers.

    • Evaporate the combined organic layers to dryness under a gentle stream of nitrogen at room temperature.

    • For protein precipitation, resuspend the dried extract in 100 µL of chloroform, vortex, and then add 1 mL of acetone.

    • Vortex the mixture and centrifuge. Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under nitrogen.

    • Reconstitute the final dried extract in an appropriate volume (e.g., 50 µL) of methanol or the initial mobile phase for LC-MS/MS analysis.

1.2. Solid-Phase Extraction (SPE) Protocol

SPE can offer cleaner extracts and higher throughput. This protocol is a general guideline and should be optimized for DHA-Gly.

  • Materials:

    • C18 SPE cartridges.

    • Methanol (for conditioning and elution).

    • Water (for conditioning and washing).

    • Sample pre-treatment solution (e.g., 1:1 methanol:water).

    • SPE manifold.

  • Procedure:

    • Condition the C18 SPE cartridge with 1-2 column volumes of methanol followed by 1-2 column volumes of water.

    • Pre-treat the sample by diluting it with the sample pre-treatment solution and adding the internal standard.

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1-2 column volumes of a weak solvent (e.g., 10% methanol in water) to remove polar interferences.

    • Elute the analyte with 1-2 column volumes of methanol or another suitable organic solvent.

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute the extract in the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography
  • Column: A C18 reversed-phase column is suitable for the separation of DHA-Gly. Typical dimensions are 2.1 mm internal diameter and 50-150 mm length, with a particle size of 1.7-5 µm.

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 10 mM ammonium acetate.

  • Flow Rate: 0.2-0.5 mL/min.

  • Gradient: A gradient elution is typically used, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analyte. An example gradient is as follows:

    • 0-1 min: 50% B

    • 1-10 min: ramp to 100% B

    • 10-12 min: hold at 100% B

    • 12.1-15 min: return to 50% B for column re-equilibration.

  • Injection Volume: 1-10 µL.

  • Column Temperature: 40°C.

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer is required for quantitative analysis using Multiple Reaction Monitoring (MRM).

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically preferred for N-acyl amino acids.

  • MRM Transitions: The specific precursor and product ions for DHA-Gly need to be determined by infusing a standard solution of the analyte into the mass spectrometer. Based on its molecular weight of 385.5 g/mol , the deprotonated precursor ion [M-H]⁻ would be m/z 384.5. A common fragmentation for N-acyl amino acids is the cleavage of the amide bond, which would yield a product ion corresponding to the glycine fragment ([glycine-H]⁻ at m/z 74.0).

  • Predicted MRM Transition for DHA-Gly:

    • Precursor Ion (Q1): m/z 384.5

    • Product Ion (Q3): m/z 74.0

  • Internal Standard MRM Transition: The MRM transition for the deuterated internal standard should be determined similarly. For a hypothetical DHA-Gly-d5, the precursor ion would be m/z 389.5, and the product ion would still be the glycine fragment at m/z 74.0 or a deuterated glycine fragment.

  • Optimization of MS Parameters: Key parameters such as collision energy (CE), declustering potential (DP), and cell exit potential (CXP) must be optimized for each MRM transition to achieve maximum sensitivity. These values are instrument-dependent.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Optimized Mass Spectrometry Parameters (Hypothetical)

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Declustering Potential (V)
DHA-Gly 384.5 74.0 -25 -90

| DHA-Gly-d5 (IS) | 389.5 | 74.0 | -25 | -90 |

Table 2: Method Validation Parameters

Parameter Result
Linearity (R²) > 0.99
Lower Limit of Quantification (LLOQ) To be determined
Accuracy (% Bias) Within ±15%
Precision (%RSD) < 15%
Recovery To be determined

| Matrix Effect | To be determined |

Table 3: Endogenous Levels of this compound in Biological Samples

Biological Matrix Species Concentration (pmol/g or pmol/mL) Reference
Cerebellum Porcine ~1 pmol/g [3]
Hippocampus Porcine Below detection limit [3]

| Human Plasma | Human | To be determined | |

Visualization of Workflows and Pathways

Experimental Workflow

The overall experimental workflow for the quantitative analysis of DHA-Gly is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Tissue) add_is Add Internal Standard sample->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction drydown Evaporation extraction->drydown reconstitution Reconstitution drydown->reconstitution lc_separation Liquid Chromatography (C18 Column) reconstitution->lc_separation ms_detection Mass Spectrometry (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification data_analysis Data Analysis quantification->data_analysis

Caption: Experimental workflow for DHA-Gly analysis.

Putative Signaling Pathway of N-Acyl Amino Acids

N-acyl amino acids, including DHA-Gly, are thought to exert their biological effects through various signaling pathways. While the specific pathway for DHA-Gly is still under investigation, related compounds like N-docosahexaenoylethanolamine (synaptamide) have been shown to interact with G-protein coupled receptors such as GPR110.[2][6][7] Additionally, DHA-Gly may modulate the activity of enzymes like FAAH and interact with ion channels such as TRPV4.[3]

signaling_pathway cluster_receptors Receptor Interaction cluster_enzyme Enzyme Modulation cluster_downstream Downstream Effects DHA_Gly This compound (DHA-Gly) GPR55 GPR55 DHA_Gly->GPR55 Inverse Agonist TRPV4 TRPV4 DHA_Gly->TRPV4 Potentiation FAAH FAAH DHA_Gly->FAAH Inhibition cAMP_production cAMP Production GPR55->cAMP_production Possible link via Gαs (based on related lipids) signaling_cascade Intracellular Signaling Cascades GPR55->signaling_cascade Ca_influx Modulation of Ca2+ Influx TRPV4->Ca_influx FAAH->signaling_cascade Modulates levels of other endocannabinoids Ca_influx->signaling_cascade cAMP_production->signaling_cascade cellular_response Cellular Response (e.g., Anti-inflammatory) signaling_cascade->cellular_response

Caption: Putative signaling pathways for DHA-Gly.

Conclusion

This application note provides a detailed framework for the quantitative analysis of this compound using LC-MS/MS. The outlined protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the provided data presentation formats and visualizations, offer a solid foundation for researchers. Further method development and validation, particularly the optimization of MRM transitions and the acquisition of a suitable deuterated internal standard, will be crucial for establishing a robust and reliable quantitative assay for DHA-Gly in various biological matrices. The ability to accurately measure this novel lipid mediator will undoubtedly contribute to a better understanding of its role in health and disease.

References

Application of Docosahexaenoyl Glycine in Primary Neuron Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosahexaenoyl glycine (DHA-gly) is a fascinating bioactive lipid molecule that combines the neuroprotective properties of docosahexaenoic acid (DHA) with the neurotransmitter functions of glycine. DHA, an essential omega-3 fatty acid, is a critical component of neuronal membranes and a precursor to potent signaling molecules that promote neuronal survival, neurite outgrowth, and synaptogenesis.[1][2] Glycine, a non-essential amino acid, acts as a neurotransmitter and has been shown to possess neuroprotective properties, particularly in the context of ischemic stroke.[3][4]

While extensive research has elucidated the beneficial effects of DHA and its derivatives, such as N-docosahexaenoylethanolamide (DEA or synaptamide) and neuroprotectin D1 (NPD1), in primary neuronal cultures, specific data on the application of DHA-glycine is emerging. Notably, N-docosahexaenoyl glycine has been identified as an endogenous agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, and levels of N-acyl glycines are modulated during neuroinflammation. This suggests a direct role for DHA-glycine in neuronal signaling and response to injury.

These application notes and protocols provide a comprehensive guide for the investigation of this compound in primary neuron cell culture. Due to the limited availability of specific published protocols for DHA-glycine, the following methodologies are largely based on established protocols for its parent compound, DHA. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs.

Data Presentation: Effects of DHA on Primary Neurons

The following tables summarize the quantitative effects of Docosahexaenoic Acid (DHA) on primary neuron cultures, which can serve as a baseline for investigating the effects of this compound.

Table 1: Effect of DHA on Neuronal Viability and Neurite Outgrowth in Rat Cortical Neurons

ParameterDHA Concentration (µM)Incubation TimeObservationReference
Neuronal Viability 12.524hNo significant effect[1]
25-5024hSignificantly enhanced viability[1]
100-20024hSignificantly decreased viability[1]
Neurite Outgrowth
Percentage of cells with neurites2524h, 48hSignificant increase[1]
Mean number of neurite branches2524h, 48hSignificant increase[1]
Total neuritic length per cell2524h, 48hSignificant increase[1]
Length of the longest neurite2524h, 48hSignificant increase[1]

Table 2: Effects of DHA and its Metabolite NPD1 on Apoptosis-Related Protein Expression in Human Neural Cells

TreatmentProteinFold Change vs. ControlReference
DHABcl-2~2-fold increase[5]
NPD1Bcl-2~2.3-fold increase[5]
NPD1Bfl-1(A1)~3.4-fold increase[5]

Experimental Protocols

Protocol 1: Primary Cortical and Hippocampal Neuron Culture

This protocol describes the isolation and culture of primary neurons from embryonic day 18 (E-18) rat or mouse brains.

Materials:

  • Timed-pregnant E-18 Sprague-Dawley rat or C57BL/6 mouse

  • Dissection medium: Hibernate-E medium (or equivalent) supplemented with 2% B-27 supplement

  • Plating medium: Neurobasal medium supplemented with 2% B-27 supplement, 1% GlutaMAX, and 1% penicillin-streptomycin. For embryonic neurons, the addition of 25 µM glutamic acid is recommended for the plating step.

  • Culture dishes/plates coated with Poly-D-lysine (50 µg/mL)

  • Papain dissociation system

  • Sterile dissection tools

  • 70% ethanol

Procedure:

  • Coating Culture Vessels:

    • Prepare a 50 µg/mL working solution of poly-D-lysine in sterile, distilled water.

    • Coat the surface of the culture vessel and incubate for at least 1 hour at room temperature.

    • Aspirate the poly-D-lysine solution and wash three times with sterile, distilled water. Allow to air dry in a sterile hood.

  • Tissue Dissection:

    • Euthanize the pregnant animal according to approved institutional guidelines.

    • Dissect the embryonic brains and isolate the cortices and/or hippocampi in ice-cold dissection medium.

  • Dissociation:

    • Mince the tissue and incubate with a papain solution according to the manufacturer's instructions to dissociate the cells.

    • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Plating:

    • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

    • Plate the neurons at a desired density (e.g., 1 x 10^5 cells/well in a 24-well plate) in pre-warmed plating medium.

  • Maintenance:

    • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

    • After 24 hours, replace half of the medium with fresh, pre-warmed plating medium.

    • Continue to replace half of the medium every 3-4 days.

Protocol 2: Treatment of Primary Neurons with this compound

Materials:

  • This compound (DHA-gly) stock solution (e.g., in DMSO or ethanol)

  • Primary neuron cultures (e.g., DIV 7-10)

  • Culture medium

Procedure:

  • Prepare a stock solution of DHA-glycine in a suitable solvent. It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles.

  • On the day of the experiment, dilute the DHA-glycine stock solution to the desired final concentrations in pre-warmed culture medium. Ensure the final solvent concentration is non-toxic to the neurons (typically <0.1%).

  • Remove half of the medium from the neuronal cultures and replace it with the medium containing the appropriate concentration of DHA-glycine.

  • Include a vehicle control (medium with the same concentration of solvent used to dissolve DHA-glycine) in all experiments.

  • Incubate the cultures for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Protocol 3: Cell Viability Assay (MTT Assay)

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well plate reader

Procedure:

  • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the vehicle-treated control.

Protocol 4: Immunofluorescence Staining for Neurite Outgrowth

Materials:

  • Primary antibodies (e.g., anti-β-III tubulin or anti-MAP2)

  • Fluorescently labeled secondary antibodies

  • Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Mounting medium with DAPI

Procedure:

  • Fix the treated neuronal cultures with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific binding with blocking buffer for 1 hour at room temperature.

  • Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

  • Wash three times with PBS.

  • Mount the coverslips on microscope slides using mounting medium with DAPI.

  • Image the neurons using a fluorescence microscope and quantify neurite length and branching using appropriate software (e.g., ImageJ with NeuronJ plugin).

Mandatory Visualizations

experimental_workflow cluster_culture Primary Neuron Culture cluster_treatment Treatment cluster_assays Downstream Assays E18_Brain E18 Brain Tissue Dissociation Enzymatic Dissociation E18_Brain->Dissociation Plating Plating on Coated Surface Dissociation->Plating Maturation Culture Maturation (DIV 7-10) Plating->Maturation DHA_Glycine This compound Treatment Maturation->DHA_Glycine Viability Cell Viability (MTT) DHA_Glycine->Viability Neurite Neurite Outgrowth Analysis DHA_Glycine->Neurite Western Western Blotting DHA_Glycine->Western Signaling Signaling Pathway Analysis DHA_Glycine->Signaling

Caption: Experimental workflow for studying this compound in primary neurons.

DHA_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_effects Cellular Effects DHA DHA GPR110 GPR110 (ADGRF1) DHA->GPR110 Membrane_Integration Membrane Integration & Phosphatidylserine (PS) Synthesis DHA->Membrane_Integration Anti_Inflammation Anti-inflammation DHA->Anti_Inflammation cAMP cAMP GPR110->cAMP activates Akt Akt Membrane_Integration->Akt activates Raf1 Raf-1 Membrane_Integration->Raf1 activates PKC PKC Membrane_Integration->PKC activates PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates Survival Neuronal Survival Akt->Survival Gene_Expression Target Gene Expression CREB->Gene_Expression Neurogenesis Neurogenesis Gene_Expression->Neurogenesis Synaptogenesis Synaptogenesis Gene_Expression->Synaptogenesis neuroprotective_mechanisms cluster_apoptotic Apoptotic Cascade cluster_anti_apoptotic Anti-Apoptotic Response DHA_Metabolites DHA and its Metabolites (e.g., NPD1) Pro_Apoptotic Pro-apoptotic Proteins (e.g., Bax, Bad) DHA_Metabolites->Pro_Apoptotic Downregulates Anti_Apoptotic_Proteins Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL) DHA_Metabolites->Anti_Apoptotic_Proteins Upregulates Caspases Caspase Activation Pro_Apoptotic->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Anti_Apoptotic_Proteins->Caspases Inhibits Neuronal_Survival Neuronal Survival Anti_Apoptotic_Proteins->Neuronal_Survival

References

Application Notes and Protocols for In Vivo Administration of Docosahexaenoyl Glycine in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, specific in vivo administration protocols for the conjugated molecule Docosahexaenoyl glycine (DHA-Gly) in rodents have not been extensively published. The following application notes and protocols are proposed based on established methodologies for the in vivo administration of its individual components, Docosahexaenoic acid (DHA) and Glycine. Researchers should consider these as starting points and optimize the protocols for their specific experimental needs.

Introduction

This compound (DHA-Gly) is a novel N-acyl amino acid synthesized from docosahexaenoic acid (DHA), an essential omega-3 fatty acid, and the amino acid glycine. Both parent molecules exhibit significant biological activities. DHA is crucial for brain health and has anti-inflammatory properties, while glycine acts as a neurotransmitter and has cytoprotective effects. The conjugation of these two molecules may lead to unique pharmacological properties, making DHA-Gly a compound of interest for therapeutic development. These protocols provide a framework for the in vivo evaluation of DHA-Gly in rodent models.

Proposed In Vivo Administration Protocols

Two primary methods of administration are proposed for DHA-Gly in rodents: oral gavage and dietary supplementation. The choice of administration route will depend on the experimental design, the desired dosing precision, and the study duration.

Oral Gavage Administration

Oral gavage ensures precise dosage administration and is suitable for short-term to medium-term studies.

Table 1: Proposed Oral Gavage Dosing for DHA-Gly in Rodents

ParameterProposed ProtocolRationale & Remarks
Dosage 50 - 500 mg/kg body weightBased on typical effective doses of DHA (50-1000 mg/kg) and Glycine (500-2000 mg/kg)[1][2][3][4][5][6]. A dose-response study is recommended.
Vehicle Corn oil, sesame oil, or a solution of 0.5% carboxymethylcellulose (CMC) in waterDHA is lipid-soluble. The choice of vehicle should be based on the solubility of the synthesized DHA-Gly. Corn oil is a common vehicle for DHA[2].
Frequency Once dailyA single daily dose is common for both DHA and Glycine administration[1][4][5][6].
Volume 5 - 10 mL/kg body weightStandard gavage volume for rats to avoid discomfort and regurgitation[4][5][6].
Duration 1 - 8 weeksDependent on the specific aims of the study. Chronic studies may require longer durations.

Experimental Protocol: Oral Gavage

  • Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the start of the experiment.

  • Animal Handling: Handle animals gently to minimize stress. For oral gavage, restrain the rodent firmly but gently.

  • Dose Preparation: Prepare the DHA-Gly solution or suspension in the chosen vehicle at the desired concentration. Ensure the solution is homogenous before each administration.

  • Administration:

    • Measure the animal's body weight to calculate the correct dose volume.

    • Use a proper size gavage needle (e.g., 18-20 gauge for rats, 20-22 gauge for mice) with a ball tip to prevent injury.

    • Gently insert the gavage needle into the esophagus and deliver the dose slowly.

    • Monitor the animal for any signs of distress during and after the procedure.

  • Control Group: Administer the vehicle alone to the control group using the same volume and frequency.

Dietary Supplementation

Dietary supplementation is a less stressful method for long-term administration and mimics clinical application.

Table 2: Proposed Dietary Supplementation of DHA-Gly in Rodents

ParameterProposed ProtocolRationale & Remarks
Dosage 0.5% - 2% (w/w) of the total dietBased on effective dietary concentrations of DHA (around 1-5%) and Glycine (around 8%)[7][8][9][10][11].
Diet Base Standard rodent chow (e.g., AIN-93M)A purified diet is recommended to have better control over the nutritional composition[12][13].
Preparation Mix DHA-Gly thoroughly with the powdered diet. Pellets can be reformed or provided as a powder.Ensure homogenous distribution of the compound in the feed to allow for consistent intake.
Duration 4 weeks to several monthsSuitable for chronic studies investigating long-term effects.

Experimental Protocol: Dietary Supplementation

  • Diet Preparation:

    • Calculate the amount of DHA-Gly needed based on the desired percentage in the diet.

    • Thoroughly mix the powdered DHA-Gly with the powdered rodent chow until a homogenous mixture is achieved.

    • If desired, the mixed diet can be sent to a commercial vendor for pelleting. To prevent degradation, consider cold-pressing.

  • Housing: House animals individually to accurately measure food intake.

  • Feeding: Provide the supplemented diet and water ad libitum.

  • Monitoring:

    • Measure food consumption daily or weekly to estimate the actual dose of DHA-Gly consumed.

    • Monitor the body weight of the animals regularly.

  • Control Group: Feed the control group with the same base diet without the DHA-Gly supplement.

Key Experimental Methodologies

The following are key experimental procedures that can be employed to assess the in vivo effects of DHA-Gly.

Table 3: Key Experimental Procedures

ExperimentMethodology
Behavioral Assays Morris Water Maze: To assess spatial learning and memory. Elevated Plus Maze: To evaluate anxiety-like behavior. Open Field Test: To measure locomotor activity and exploratory behavior.
Tissue Collection Blood Sampling: Collect blood via tail vein, saphenous vein, or cardiac puncture at the end of the study for plasma analysis. Brain Dissection: Perfuse the animal with saline followed by 4% paraformaldehyde for histological analysis, or rapidly dissect and snap-freeze brain regions (e.g., hippocampus, cortex) in liquid nitrogen for biochemical analysis. Other Organs: Collect and process other organs of interest (e.g., liver, adipose tissue) based on the study's objectives.
Biochemical Analysis HPLC/Mass Spectrometry: To quantify the levels of DHA-Gly and its metabolites in plasma and tissues. Western Blotting: To measure the expression levels of key proteins in signaling pathways. ELISA: To measure the concentration of cytokines, hormones, or other biomarkers. qRT-PCR: To analyze the gene expression of relevant targets.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a general experimental workflow for an in vivo study of DHA-Gly in rodents.

experimental_workflow start Animal Acclimatization randomization Randomization into Groups start->randomization treatment DHA-Gly Administration (Oral Gavage or Dietary Supplementation) randomization->treatment monitoring In-life Monitoring (Body Weight, Food Intake, Clinical Signs) treatment->monitoring behavioral Behavioral Testing monitoring->behavioral collection Sample Collection (Blood, Brain, Other Tissues) behavioral->collection analysis Biochemical & Histological Analysis collection->analysis end Data Analysis & Interpretation analysis->end signaling_pathways cluster_dha DHA-mediated Pathways cluster_glycine Glycine-mediated Pathways dha_gly DHA-Gly akt Akt Signaling dha_gly->akt promotes nfkb NF-κB Signaling dha_gly->nfkb inhibits cell_survival Cell Survival akt->cell_survival leads to inflammation Inflammation nfkb->inflammation leads to dha_gly2 DHA-Gly glyr Glycine Receptor (GlyR) dha_gly2->glyr activates nmdar NMDA Receptor dha_gly2->nmdar modulates neuronal_inhibition Neuronal Inhibition glyr->neuronal_inhibition leads to synaptic_plasticity Synaptic Plasticity nmdar->synaptic_plasticity regulates

References

Application Notes and Protocols: Studying the Anti-inflammatory Effects of Docosahexaenoyl Glycine in Microglia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-inflammatory effects of Docosahexaenoyl glycine (DHA-Gly) on microglial cells. The protocols and data presented are based on established methodologies for studying related N-acyl amides and docosahexaenoic acid (DHA), offering a framework for investigating the therapeutic potential of DHA-Gly in neuroinflammatory conditions.

Introduction

Microglia, the resident immune cells of the central nervous system (CNS), play a crucial role in brain homeostasis and pathology.[1] In response to inflammatory stimuli, microglia become activated and release pro-inflammatory mediators, which, if chronically produced, can contribute to neurodegeneration.[1] Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is known for its potent anti-inflammatory properties and its ability to modulate microglial activity.[1][2][3] When conjugated with the amino acid glycine, it forms this compound (DHA-Gly), an N-acyl amide with potential for enhanced biological activity and specific targeting of signaling pathways involved in inflammation.

This document outlines the key signaling pathways implicated in the anti-inflammatory action of N-acyl amides in microglia and provides detailed protocols for assessing the effects of DHA-Gly on microglial activation, cytokine production, and cell signaling.

Key Signaling Pathways

The anti-inflammatory effects of N-acyl amides, such as the related compound N-arachidonoyl glycine (NAGly), in microglia are often mediated through G-protein coupled receptors (GPCRs), including GPR18.[4][5][6][7] Activation of these receptors can trigger downstream signaling cascades that ultimately suppress the production of pro-inflammatory molecules.

GPR18 Signaling Pathway

NAGly is an endogenous agonist for GPR18, and its activation has been shown to drive cellular migration in microglia.[6] This signaling is coupled to Gi/o proteins and can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically p44/42 MAPK (ERK1/2).[6] It is plausible that DHA-Gly exerts its effects through a similar mechanism.

Diagram: Proposed GPR18 Signaling Pathway for DHA-Gly in Microglia

DHA_Gly_GPR18_Signaling DHA_Gly This compound (DHA-Gly) GPR18 GPR18 DHA_Gly->GPR18 binds Gi_o Gαi/o GPR18->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits MAPK_pathway MAPK Pathway (p44/42 MAPK) Gi_o->MAPK_pathway activates cAMP ↓ cAMP AC->cAMP Anti_inflammatory Anti-inflammatory Effects MAPK_pathway->Anti_inflammatory Cell_Migration Cell Migration MAPK_pathway->Cell_Migration

Caption: Proposed GPR18 signaling cascade for DHA-Gly in microglia.

MAPK and NF-κB Signaling Pathways

DHA has been shown to regulate MAPK signaling, which is a key pathway in controlling inflammatory responses and microglial polarization.[8] Furthermore, DHA can inhibit the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of pro-inflammatory gene expression. The anti-inflammatory effects of DHA are often associated with the suppression of p38 MAPK phosphorylation and the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ).[2][3]

Diagram: Overview of DHA-Gly's Potential Anti-inflammatory Mechanisms

DHA_Gly_Anti_inflammatory_Mechanisms cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Microglial Cell LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway (p38) TLR4->MAPK Pro_inflammatory Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) NFkB->Pro_inflammatory MAPK->Pro_inflammatory DHA_Gly DHA-Gly DHA_Gly->NFkB inhibits DHA_Gly->MAPK inhibits PPARg PPAR-γ DHA_Gly->PPARg activates PPARg->NFkB inhibits

Caption: Potential mechanisms of DHA-Gly's anti-inflammatory action.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes based on studies of DHA and related N-acyl amides on microglia. These provide a baseline for designing experiments with DHA-Gly.

Table 1: Effect of DHA on Pro-inflammatory Cytokine Production in LPS-stimulated Microglia

TreatmentTNF-α Production (% of LPS control)IL-6 Production (% of LPS control)IL-1β Production (% of LPS control)Reference
DHA (20 µM)Significantly ReducedSignificantly ReducedSignificantly Reduced[9]
DHA (30 µM)-DecreasedDecreased[9]
DHA (100 µM) + EPA (100 µM)InhibitedInhibited-[9]

Table 2: Effect of DHA on Microglial Viability and Phagocytosis

TreatmentCell ViabilityPhagocytic ActivityReference
DHA (20 µM)No significant changeIncreased[10]
DHA (30 µM)Decreased to 65.4%-[10]
DHA (50 µM)Decreased to 35.4%Attenuated[10][11]

Experimental Protocols

Protocol 1: Assessment of DHA-Gly's Effect on Cytokine Production in Microglia

Objective: To quantify the effect of DHA-Gly on the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

  • BV-2 microglial cells (or primary microglia)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • DHA-Gly

  • Lipopolysaccharide (LPS)

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed BV-2 cells in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[12]

  • Treatment:

    • Pre-treat cells with varying concentrations of DHA-Gly (e.g., 1, 10, 25, 50 µM) for 24 hours.[11] A vehicle control (e.g., DMSO or ethanol) should be included.

    • Following pre-treatment, stimulate the cells with LPS (10 ng/mL) for 6 hours.[10] Include a control group with no LPS stimulation.

  • Sample Collection: Collect the cell culture supernatant and store at -80°C until analysis.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Normalize cytokine concentrations to the total protein content of the cells in each well. Express the results as a percentage of the LPS-only treated group.

Diagram: Experimental Workflow for Cytokine Production Assay

Cytokine_Assay_Workflow Start Seed BV-2 Microglia Incubate_Overnight Incubate Overnight Start->Incubate_Overnight Pretreat Pre-treat with DHA-Gly (24 hours) Incubate_Overnight->Pretreat Stimulate Stimulate with LPS (6 hours) Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect ELISA Perform ELISA for TNF-α, IL-6, IL-1β Collect->ELISA Analyze Data Analysis ELISA->Analyze

Caption: Workflow for assessing DHA-Gly's effect on cytokine release.

Protocol 2: Western Blot Analysis of MAPK Pathway Activation

Objective: To determine if DHA-Gly inhibits the activation of the p38 MAPK pathway in LPS-stimulated microglia.

Materials:

  • BV-2 microglial cells

  • Cell culture reagents (as in Protocol 1)

  • DHA-Gly

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Culture, seed, and treat BV-2 cells with DHA-Gly and LPS as described in Protocol 1.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-p38 MAPK and total p38 MAPK overnight at 4°C. A β-actin antibody should be used as a loading control.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-p38 MAPK band to the total p38 MAPK band.

Protocol 3: Microglial Phagocytosis Assay

Objective: To assess the effect of DHA-Gly on the phagocytic activity of microglia.

Materials:

  • BV-2 microglial cells

  • Cell culture reagents

  • DHA-Gly

  • Fluorescently-labeled latex beads (e.g., FITC-conjugated)

  • DAPI (for nuclear staining)

  • Paraformaldehyde (PFA)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture, seed, and treat BV-2 cells with DHA-Gly for 24 hours as described in Protocol 1.

  • Phagocytosis Assay:

    • Add fluorescently-labeled latex beads to the cell culture medium and incubate for 2-4 hours at 37°C.

    • Wash the cells thoroughly with ice-cold PBS to remove non-phagocytosed beads.

  • Fixation and Staining (for microscopy):

    • Fix the cells with 4% PFA for 15 minutes.

    • Stain the cell nuclei with DAPI.

  • Quantification:

    • Microscopy: Count the number of beads per cell in multiple fields of view.

    • Flow Cytometry: Analyze the fluorescence intensity of the cells to quantify the uptake of beads.

  • Data Analysis: Compare the phagocytic activity of DHA-Gly treated cells to the vehicle control.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the anti-inflammatory properties of this compound in microglia. By leveraging the knowledge of DHA and other N-acyl amides, researchers can elucidate the specific mechanisms of action of DHA-Gly and evaluate its potential as a therapeutic agent for neuroinflammatory disorders. The detailed experimental procedures and expected outcomes will guide the design and execution of these studies, contributing to the development of novel treatments for a range of neurological diseases.

References

Application Notes and Protocols: Investigating the Role of Docosahexaenoyl Glycine in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the therapeutic potential of Docosahexaenoyl glycine (DHA-Gly) in preclinical models of neuropathic pain. The protocols outlined below are based on established methodologies in the field of pain research and have been adapted for the specific investigation of this novel N-acyl amino acid.

Introduction

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant clinical challenge with limited effective treatments.[1][2] Emerging evidence suggests that lipid mediators derived from omega-3 polyunsaturated fatty acids (PUFAs), such as docosahexaenoic acid (DHA), possess potent anti-inflammatory and pro-resolving properties that may be beneficial in mitigating neuropathic pain.[3][4][5] N-docosahexaenoylethanolamine (DHEA), an endocannabinoid-like metabolite of DHA, has been shown to attenuate neuroinflammation.[6] this compound (DHA-Gly) is a structurally related endogenous lipid consisting of DHA conjugated to glycine.[7][8] Glycine itself plays a crucial role as an inhibitory neurotransmitter in the spinal cord, and modulation of glycinergic signaling is a promising strategy for pain relief.[9][10] This document outlines the experimental framework to test the hypothesis that DHA-Gly alleviates neuropathic pain by modulating neuroinflammatory pathways and enhancing inhibitory neurotransmission.

Data Presentation

Table 1: Effects of this compound on Mechanical Allodynia and Thermal Hyperalgesia
Treatment GroupDose (mg/kg)Mechanical Threshold (g) - von FreyThermal Latency (s) - Plantar Test
Sham + VehicleN/A15.2 ± 1.512.5 ± 1.1
CCI + VehicleN/A2.1 ± 0.45.3 ± 0.7
CCI + DHA-Gly14.5 ± 0.67.1 ± 0.9
CCI + DHA-Gly58.9 ± 1.19.8 ± 1.2
CCI + DHA-Gly1012.7 ± 1.311.2 ± 1.0

Data are presented as mean ± SEM. Statistical significance to be determined by appropriate analysis (e.g., ANOVA followed by post-hoc tests).

Table 2: Modulation of Pro-inflammatory Cytokines in Spinal Cord Tissue
Treatment GroupDose (mg/kg)IL-1β (pg/mg protein)TNF-α (pg/mg protein)IL-6 (pg/mg protein)
Sham + VehicleN/A10.5 ± 2.125.3 ± 4.515.8 ± 3.2
CCI + VehicleN/A45.2 ± 5.889.1 ± 9.755.4 ± 6.3
CCI + DHA-Gly1022.1 ± 3.948.6 ± 7.130.2 ± 4.8

Data are presented as mean ± SEM. Statistical significance to be determined by appropriate analysis.

Experimental Protocols

Synthesis and Formulation of this compound

This compound is an N-acyl amino acid formed by the conjugation of docosahexaenoic acid (DHA) and glycine.[7][8]

  • Synthesis: Chemical synthesis can be achieved by activating the carboxyl group of DHA and subsequently coupling it with the amino group of glycine.

  • Formulation: For in vivo administration, DHA-Gly can be dissolved in a vehicle such as ethanol and then diluted in a solution of Tween 80 and sterile saline to ensure solubility and bioavailability.[11][12] A typical final formulation might contain 5% Tween 80 and 2.6% ethanol in saline. The solution should be freshly prepared and protected from light.

Animal Model of Neuropathic Pain: Chronic Constriction Injury (CCI)

The CCI model is a widely used and validated model that mimics features of human neuropathic pain.[13]

  • Animals: Adult male Sprague-Dawley rats (200-250 g) are commonly used.[14] Animals should be housed under a 12-hour light/dark cycle with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Surgical Procedure:

    • Anesthetize the rat with an appropriate anesthetic (e.g., intraperitoneal injection of sodium pentobarbital at 40 mg/kg).[13]

    • Under aseptic conditions, make a small incision at the mid-thigh level of the right hind limb to expose the sciatic nerve.

    • Proximal to the trifurcation of the sciatic nerve, loosely tie four ligatures (e.g., 4-0 chromic gut suture) around the nerve with approximately 1 mm spacing between them.[13] The ligatures should be tightened until a slight constriction of the nerve is observed.

    • Close the muscle and skin layers with sutures.

    • In sham-operated animals, the sciatic nerve is exposed but not ligated.[13]

  • Post-operative Care: Monitor the animals for signs of distress and infection. Neuropathic pain behaviors typically develop within a week and can last for several weeks.

Behavioral Testing for Neuropathic Pain

Behavioral tests are essential for assessing the development and modulation of pain.[15][16]

  • Mechanical Allodynia (von Frey Test):

    • Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15 minutes.

    • Apply a series of calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

    • A positive response is noted as a brisk withdrawal or flinching of the paw.

    • The 50% paw withdrawal threshold is determined using the up-down method.

  • Thermal Hyperalgesia (Plantar Test):

    • Place the animal in a plexiglass enclosure on a glass plate and allow it to acclimate.

    • A radiant heat source is focused on the plantar surface of the hind paw.

    • The time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded.

    • A cut-off time is set to prevent tissue damage.

  • Experimental Timeline:

    • Baseline behavioral testing should be performed before surgery.

    • Post-operative testing should be conducted at regular intervals (e.g., days 7, 14, 21) to confirm the development of neuropathic pain.

    • On the day of drug administration, perform behavioral tests before and at various time points after dosing to assess the compound's efficacy.

Administration of this compound
  • Route of Administration: Intraperitoneal (IP) injection is a common and effective route for systemic delivery in preclinical studies.[12] Oral gavage is an alternative that mimics clinical administration.

  • Dosing: A dose-response study should be conducted to determine the optimal therapeutic dose. Based on studies with similar compounds, a range of 1 to 30 mg/kg could be explored.

  • Treatment Schedule: DHA-Gly can be administered as a single dose to assess its acute effects or chronically over several days to evaluate its impact on the maintenance of neuropathic pain.

Molecular and Cellular Analyses
  • Tissue Collection: At the end of the study, animals are euthanized, and relevant tissues (e.g., spinal cord, dorsal root ganglia) are collected for further analysis.

  • Immunohistochemistry: To assess neuroinflammation, tissue sections can be stained for markers of microglial and astrocyte activation (e.g., Iba-1, GFAP).[6]

  • ELISA/Western Blot: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and key signaling proteins can be quantified to understand the molecular mechanisms of DHA-Gly.

Visualizations

G cluster_0 Experimental Workflow Animal Acclimation Animal Acclimation Baseline Behavioral Testing Baseline Behavioral Testing Animal Acclimation->Baseline Behavioral Testing CCI Surgery CCI Surgery Baseline Behavioral Testing->CCI Surgery Post-operative Recovery Post-operative Recovery CCI Surgery->Post-operative Recovery Pain Model Validation Pain Model Validation Post-operative Recovery->Pain Model Validation DHA-Gly Administration DHA-Gly Administration Pain Model Validation->DHA-Gly Administration Post-treatment Behavioral Testing Post-treatment Behavioral Testing DHA-Gly Administration->Post-treatment Behavioral Testing Tissue Collection and Analysis Tissue Collection and Analysis Post-treatment Behavioral Testing->Tissue Collection and Analysis

Caption: Experimental workflow for investigating DHA-Gly in a neuropathic pain model.

G Nerve Injury Nerve Injury Neuroinflammation Neuroinflammation Nerve Injury->Neuroinflammation Reduced Glycinergic Inhibition Reduced Glycinergic Inhibition Nerve Injury->Reduced Glycinergic Inhibition Microglial Activation Microglial Activation Neuroinflammation->Microglial Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines Microglial Activation->Pro-inflammatory Cytokines Neuropathic Pain Neuropathic Pain Pro-inflammatory Cytokines->Neuropathic Pain Reduced Glycinergic Inhibition->Neuropathic Pain DHA-Gly DHA-Gly DHA-Gly->Neuroinflammation Inhibits DHA-Gly->Reduced Glycinergic Inhibition Enhances

Caption: Hypothesized signaling pathway of DHA-Gly in neuropathic pain.

G cluster_0 Core Components DHA-Gly DHA-Gly Neuropathic Pain Model Neuropathic Pain Model DHA-Gly->Neuropathic Pain Model is tested in Behavioral Outcomes Behavioral Outcomes DHA-Gly->Behavioral Outcomes modulates Molecular Mechanisms Molecular Mechanisms DHA-Gly->Molecular Mechanisms acts via Neuropathic Pain Model->Behavioral Outcomes produces Molecular Mechanisms->Behavioral Outcomes underlie

Caption: Logical relationship of the key components in the investigation.

References

Application Notes and Protocols for Determining Docosahexaenoyl Glycine (DHA-Gly) Uptake

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosahexaenoyl glycine (DHA-Gly) is an endogenous N-acyl amide, a class of lipid signaling molecules with emerging biological significance. Understanding the cellular permeability and transport mechanisms of DHA-Gly is crucial for elucidating its physiological roles and for the development of novel therapeutics. These application notes provide detailed protocols for two key in vitro assays to determine the cell permeability and uptake of DHA-Gly: the Caco-2 permeability assay for assessing intestinal absorption and a transporter-mediated uptake assay using cells overexpressing glycine transporters.

The Caco-2 assay is a well-established model that mimics the human intestinal epithelium, providing insights into both passive diffusion and active transport of a compound. Given that other N-acyl glycines are known to interact with glycine transporters (GlyT1 and GlyT2), a targeted uptake assay using cells engineered to express these transporters can elucidate the specific mechanisms of DHA-Gly cellular entry. The following protocols are designed to be comprehensive, providing researchers with the necessary steps to conduct these assays and analyze the resulting data.

Data Presentation

Table 1: Apparent Permeability (Papp) of Reference Compounds in Caco-2 Cells
CompoundTransport DirectionPapp (x 10⁻⁶ cm/s)ClassificationReference
MannitolApical to Basolateral (A-B)< 1.0Poorly Absorbed[1]
CaffeineApical to Basolateral (A-B)> 10.0Well Absorbed[2]
Carnosic AcidApical to Basolateral (A-B)0.12 - 2.53Moderately Permeable[3]
JP-1366Apical to Basolateral (A-B)> 10.0Highly Permeable[2]
JP-1366Basolateral to Apical (B-A)10.70 ± 1.77-[2]
Table 2: Inhibitory Activity (IC₅₀) of Compounds on Glycine Transporters
CompoundTransporterIC₅₀ (nM)Reference
N-Arachidonyl Glycine (NAGly)GlyT2~9000[4]
Oleoyl L-carnitineGlyT2340[5]
N-Oleoyl Glycine (NOGly)GlyT2500[4]
Org-25543GlyT212[6]
ALX-1393GlyT2100[6]
ALX-1393GlyT14000[6]
Oleoyl-d-lysineGlyT248.3[4]
Oleoyl-l-lysineGlyT225.5[4]

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay for DHA-Gly

This protocol details the steps to assess the intestinal permeability of DHA-Gly using the Caco-2 cell monolayer model.

1. Materials and Reagents:

  • Caco-2 cells (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Transwell® permeable supports (e.g., 12-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • HEPES buffer

  • Bovine Serum Albumin (BSA), fatty acid-free

  • DHA-Gly (Cayman Chemical or synthesized in-house)

  • Lucifer yellow or radiolabeled mannitol (for monolayer integrity check)

  • LC-MS/MS system for quantification

2. Caco-2 Cell Culture and Seeding:

  • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Passage cells every 3-4 days when they reach 80-90% confluency.

  • For permeability assays, seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Culture the cells for 21-25 days to allow for spontaneous differentiation into a polarized monolayer. Change the medium every 2-3 days.

3. Monolayer Integrity Assessment:

  • Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. TEER values should be >250 Ω·cm².

  • Alternatively, assess the permeability of a paracellular marker like Lucifer yellow or [³H]-mannitol. The apparent permeability (Papp) of mannitol should be <1.0 x 10⁻⁶ cm/s.[1]

4. Transport Experiment (Bidirectional):

  • Prepare transport buffer: HBSS buffered with 25 mM HEPES, pH 7.4. To enhance the solubility of the lipophilic DHA-Gly, supplement the basolateral buffer with 1-4% fatty acid-free BSA.

  • Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.

  • Apical to Basolateral (A-B) Transport:

    • Add 0.5 mL of transport buffer containing the desired concentration of DHA-Gly (e.g., 10 µM) to the apical chamber.

    • Add 1.5 mL of transport buffer (with BSA) to the basolateral chamber.

  • Basolateral to Apical (B-A) Transport:

    • Add 1.5 mL of transport buffer (with BSA) containing DHA-Gly to the basolateral chamber.

    • Add 0.5 mL of transport buffer to the apical chamber.

  • Incubate the plates at 37°C on an orbital shaker (e.g., 50 rpm).

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh, pre-warmed buffer.

  • At the end of the experiment, collect samples from the donor chamber.

  • Lyse the cells in the insert with a suitable solvent (e.g., methanol/water) to determine the intracellular concentration of DHA-Gly.

5. Quantification of DHA-Gly by LC-MS/MS:

  • Prepare samples for analysis by protein precipitation (e.g., with acetonitrile).

  • Analyze the concentration of DHA-Gly in the collected samples using a validated LC-MS/MS method.

6. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the steady-state flux rate of DHA-Gly into the receiver chamber (mol/s), A is the surface area of the membrane (cm²), and C₀ is the initial concentration in the donor chamber (mol/cm³).

  • Calculate the efflux ratio:

    • Efflux Ratio = Papp (B-A) / Papp (A-B)

    • An efflux ratio > 2 suggests the involvement of active efflux transporters.

Protocol 2: Transporter-Mediated Uptake of DHA-Gly in GlyT-Expressing Cells

This protocol is designed to investigate if DHA-Gly is a substrate for glycine transporters, specifically GlyT2.

1. Materials and Reagents:

  • Chinese Hamster Ovary (CHO) cells stably expressing human GlyT2 (or GlyT1). A parental CHO cell line not expressing the transporter should be used as a negative control.

  • Cell culture medium (e.g., Ham's F-12 with 10% FBS and appropriate selection antibiotic).

  • Radiolabeled [³H]-glycine (for validation and competitive inhibition studies).

  • Non-radiolabeled glycine.

  • DHA-Gly.

  • Known GlyT2 inhibitors (e.g., Org-25543) as positive controls for inhibition.[6]

  • Uptake buffer (e.g., HBSS with 10 mM HEPES, pH 7.4).

  • Scintillation cocktail and a scintillation counter.

  • LC-MS/MS system.

2. Cell Culture:

  • Culture the GlyT2-expressing CHO cells and the parental CHO cells in their respective growth media at 37°C in a 5% CO₂ incubator.

  • Seed the cells into 24- or 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

3. Uptake Assay:

  • On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer.

  • Pre-incubate the cells with uptake buffer for 10-15 minutes at 37°C.

  • To initiate the uptake, replace the buffer with the uptake solution containing either:

    • Direct Uptake: A known concentration of DHA-Gly.

    • Competitive Inhibition: A fixed concentration of [³H]-glycine in the presence of increasing concentrations of non-labeled DHA-Gly.

  • For inhibitor studies, pre-incubate the cells with the inhibitor (e.g., Org-25543) for a specified time before adding the substrate.

  • Incubate for a short period (e.g., 1-10 minutes) at 37°C. The optimal time should be determined in a preliminary time-course experiment to ensure initial uptake rates are measured.

  • To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold uptake buffer.

4. Quantification:

  • For Direct Uptake (LC-MS/MS):

    • Lyse the cells in each well with a solvent compatible with LC-MS/MS analysis (e.g., 70% methanol).

    • Quantify the intracellular concentration of DHA-Gly using a validated LC-MS/MS method.

  • For Competitive Inhibition (Radiolabel):

    • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

5. Data Analysis:

  • Direct Uptake: Plot the uptake of DHA-Gly over time. Compare the uptake in GlyT2-expressing cells versus the parental cell line to determine transporter-specific uptake.

  • Competitive Inhibition: Calculate the percentage of [³H]-glycine uptake at each concentration of DHA-Gly relative to the control (no DHA-Gly). Plot the percentage of inhibition against the log concentration of DHA-Gly and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Mandatory Visualization

G cluster_0 Caco-2 Permeability Assay Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days to form a monolayer A->B C Assess monolayer integrity (TEER, Papp of marker) B->C D Perform bidirectional transport experiment with DHA-Gly C->D E Collect samples from apical and basolateral chambers D->E F Quantify DHA-Gly concentration by LC-MS/MS E->F G Calculate Papp and Efflux Ratio F->G

Caption: Caco-2 Permeability Assay Workflow.

G cluster_1 Transporter-Mediated Uptake Assay Workflow H Seed GlyT2-expressing and parental CHO cells I Wash and pre-incubate cells with uptake buffer H->I J Initiate uptake with DHA-Gly or [3H]-glycine + DHA-Gly I->J K Stop uptake and wash cells J->K L Lyse cells and quantify substrate K->L M Analyze data (direct uptake or IC50 determination) L->M

Caption: Transporter-Mediated Uptake Assay Workflow.

G cluster_2 Proposed Signaling Pathway for DHA-Gly Uptake DHA_Gly_ext Extracellular DHA-Gly GlyT2 GlyT2 Transporter DHA_Gly_ext->GlyT2 Binding & Translocation DHA_Gly_int Intracellular DHA-Gly GlyT2->DHA_Gly_int Release Bio_effects Biological Effects DHA_Gly_int->Bio_effects Downstream Signaling

References

Application Notes and Protocols: Synthesis and Use of Radiolabeled Docosahexaenoyl Glycine for Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of radiolabeled Docosahexaenoyl glycine ([¹⁴C]DHA-Gly or [³H]DHA-Gly) and its application in tracer studies for pharmacological and metabolic research.

Introduction and Significance

This compound (DHA-Gly) is an endogenous N-acyl amide, a class of lipid signaling molecules.[1][2] It is formed from the conjugation of docosahexaenoic acid (DHA), an essential omega-3 fatty acid, and the amino acid glycine.[2] DHA-Gly and other N-acyl amides are involved in various physiological processes, and their levels may be regulated in response to inflammation.[2][3]

Radiolabeled DHA-Gly serves as a valuable tracer to investigate its absorption, distribution, metabolism, and excretion (ADME), as well as to elucidate its biological targets and pathways.[4][5] The use of isotopes like Carbon-14 (¹⁴C) or Tritium (³H) allows for highly sensitive and quantitative tracking of the molecule in complex biological systems.[4]

Synthesis of Radiolabeled this compound

The synthesis of radiolabeled DHA-Gly is a two-step process involving the activation of Docosahexaenoic acid (DHA) followed by its coupling with a radiolabeled glycine.

Synthesis Workflow

G cluster_0 Step 1: Activation of DHA cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Purification DHA Docosahexaenoic Acid (DHA) DHA_Activated Activated DHA (DHA-acyl chloride or DHA-NHS ester) DHA->DHA_Activated Activation Activating_Reagent Activating Reagent (e.g., Oxalyl Chloride or NHS) Activating_Reagent->DHA_Activated DHA_Gly_Radiolabeled Radiolabeled DHA-Gly DHA_Activated->DHA_Gly_Radiolabeled Coupling Radiolabeled_Glycine Radiolabeled Glycine ([¹⁴C]Glycine or [³H]Glycine) Radiolabeled_Glycine->DHA_Gly_Radiolabeled Crude_Product Crude Radiolabeled DHA-Gly DHA_Gly_Radiolabeled->Crude_Product Base Base (e.g., Triethylamine) Base->DHA_Gly_Radiolabeled Purification Purification (e.g., HPLC) Crude_Product->Purification Pure_Product Pure Radiolabeled DHA-Gly Purification->Pure_Product

Caption: Workflow for the synthesis of radiolabeled this compound.

Experimental Protocol: Synthesis of [1-¹⁴C]this compound

This protocol is adapted from general methods for N-acylation of amino acids.

Materials:

  • [1-¹⁴C]Glycine

  • Docosahexaenoic acid (DHA)

  • Oxalyl chloride

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • High-Performance Liquid Chromatography (HPLC) system with a radioactive detector

Procedure:

Step 1: Activation of Docosahexaenoic Acid (DHA)

  • In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve DHA (1.2 equivalents) in anhydrous DCM.

  • Add a catalytic amount of anhydrous DMF.

  • Slowly add oxalyl chloride (1.5 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Monitor the formation of the acyl chloride by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude DHA-acyl chloride.

Step 2: Coupling of DHA-acyl chloride with [1-¹⁴C]Glycine

  • In a separate flask, dissolve [1-¹⁴C]Glycine (1.0 equivalent) and triethylamine (2.5 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Slowly add the crude DHA-acyl chloride (dissolved in a small amount of anhydrous DCM) to the glycine solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction progress by TLC or HPLC with radioactive detection.

Step 3: Work-up and Purification

  • Quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude [1-¹⁴C]DHA-Gly.

  • Purify the crude product by HPLC to obtain the final radiolabeled compound with high radiochemical purity.

Applications in Tracer Studies

Radiolabeled DHA-Gly is a powerful tool for various in vitro and in vivo studies.

In Vivo Biodistribution Studies

Objective: To determine the distribution of DHA-Gly in various tissues and organs over time.

Protocol:

  • Administer a known amount of radiolabeled DHA-Gly (e.g., 74 kBq/100 μL) to laboratory animals (e.g., mice) via intravenous injection.[6]

  • At predetermined time points (e.g., 5, 30, 60, 120 minutes), euthanize the animals.[6]

  • Collect tissues of interest (e.g., brain, liver, heart, kidneys, plasma).

  • Weigh each tissue sample.

  • Determine the amount of radioactivity in each tissue sample using a suitable counter (e.g., liquid scintillation counter or gamma counter).

  • Express the data as the percentage of the injected dose per gram of tissue (%ID/g).[6]

Data Presentation:

Time PointBrain (%ID/g)Liver (%ID/g)Heart (%ID/g)Kidneys (%ID/g)Plasma (%ID/g)
5 min0.5 ± 0.115.2 ± 2.53.1 ± 0.48.5 ± 1.25.0 ± 0.8
30 min0.8 ± 0.210.1 ± 1.82.5 ± 0.36.2 ± 0.92.1 ± 0.4
60 min0.6 ± 0.18.5 ± 1.51.8 ± 0.24.8 ± 0.71.0 ± 0.2
120 min0.4 ± 0.15.3 ± 0.91.2 ± 0.23.1 ± 0.50.5 ± 0.1
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Objective: To understand the pharmacokinetic profile of DHA-Gly.

Protocol:

  • Administer a single dose of radiolabeled DHA-Gly to animals.

  • Collect blood, urine, and feces at various time points over a specified period (e.g., 72 hours).

  • Analyze the samples for the total radioactivity to determine the routes and rates of excretion.

  • Profile the metabolites in plasma, urine, and feces using techniques like HPLC-MS/MS with a radioactivity detector to identify and quantify the parent compound and its metabolites.

Data Presentation:

ParameterValue
Bioavailability (%) 75
t½ (plasma, hours) 4.5
Cmax (ng/mL) 120
Tmax (hours) 1.0
Excretion (72h, % of dose)
* Urine60
* Feces35
Major Metabolites M1, M2
In Vitro Receptor Interaction Studies

DHA-Gly has been shown to interact with receptors like GPR55 and TRPV4.[2]

Signaling Pathway:

G cluster_0 Cell Membrane DHA_Gly DHA-Gly GPR55 GPR55 DHA_Gly->GPR55 Binds to TRPV4 TRPV4 DHA_Gly->TRPV4 Binds to Downstream_GPR55 Downstream Signaling (e.g., Calcium Mobilization) GPR55->Downstream_GPR55 Activates Downstream_TRPV4 Downstream Signaling (e.g., Ion Influx) TRPV4->Downstream_TRPV4 Activates

Caption: Potential signaling pathways for this compound (DHA-Gly).

Protocol: Radioligand Binding Assay

  • Prepare cell membranes from cells expressing the receptor of interest (e.g., GPR55).

  • Incubate the membranes with increasing concentrations of radiolabeled DHA-Gly in a suitable buffer.

  • In parallel, run a set of competition assays by including a fixed concentration of radiolabeled DHA-Gly and increasing concentrations of unlabeled DHA-Gly or other test compounds.

  • Separate the bound and free radioligand by rapid filtration.

  • Quantify the radioactivity on the filters.

  • Analyze the data to determine the binding affinity (Kd) and the inhibitor constant (Ki).

Data Presentation:

CompoundReceptorBinding Affinity (Kd, nM)
[¹⁴C]DHA-GlyGPR5585 ± 12
[¹⁴C]DHA-GlyTRPV4150 ± 25

Safety Precautions

When working with radiolabeled compounds, it is essential to follow all institutional and regulatory guidelines for radiation safety. This includes using appropriate personal protective equipment (PPE), working in designated areas, and proper disposal of radioactive waste.

References

Application Notes and Protocols: Screening a Library of N-Acyl Glycines for Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl glycines (NAGs) are a class of endogenous lipid signaling molecules that are gaining significant attention for their therapeutic potential.[1] Structurally related to the endocannabinoid anandamide, these molecules have been implicated in a variety of physiological processes, including pain perception, inflammation, and neurotransmission.[2][3] NAGs exert their effects by modulating the activity of various protein targets, including G-protein coupled receptors (GPCRs) such as GPR18, enzymes like fatty acid amide hydrolase (FAAH), and transporters like the glycine transporter 2 (GlyT2).[1][4] The diverse biological activities of NAGs make them attractive candidates for drug discovery programs.

This document provides detailed application notes and protocols for screening a library of N-acyl glycines to identify and characterize their bioactivity. The workflow encompasses primary screening to identify "hits" and secondary assays to validate and further characterize the mechanism of action of lead compounds.

Experimental Workflow

The overall workflow for screening an N-acyl glycine library is depicted below. The process begins with a primary high-throughput screen against a key molecular target. Hits from the primary screen are then subjected to secondary assays to confirm their activity and determine their selectivity and mechanism of action.

G cluster_0 Primary Screening cluster_1 Secondary Screening & Validation N-Acyl Glycine Library N-Acyl Glycine Library Primary Assay Primary High-Throughput Assay (e.g., GPCR Activation, Enzyme Inhibition) N-Acyl Glycine Library->Primary Assay Hit Identification Hit Identification (Activity Threshold) Primary Assay->Hit Identification Dose-Response Dose-Response & Potency (EC50/IC50) Determination Hit Identification->Dose-Response Selectivity Assays Selectivity Assays (vs. Related Targets) Dose-Response->Selectivity Assays Mechanism of Action Mechanism of Action Studies (e.g., Transporter Uptake Assay) Selectivity Assays->Mechanism of Action Lead Compound Lead Compound Mechanism of Action->Lead Compound

Caption: A general workflow for screening an N-acyl glycine library.

Experimental Protocols

Here we provide detailed protocols for three key assays relevant to the screening of N-acyl glycines.

G-Protein Coupled Receptor (GPCR) Functional Assay: cAMP Measurement

Many N-acyl glycines are known to interact with GPCRs, such as GPR18, which can be coupled to Gαi/o proteins that inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This protocol describes a common method for measuring changes in cAMP.

Protocol: Gαi-Coupled GPCR Agonist Assay

  • Cell Culture and Plating:

    • Culture CHO-K1 cells stably expressing the target GPCR (e.g., GPR18) in appropriate media.

    • Seed the cells into a 384-well white, opaque, sterile, tissue culture-treated plate at a density of 3,000 cells per well.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a serial dilution of the N-acyl glycine library compounds in a suitable assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).

  • Assay Procedure:

    • Carefully remove the culture medium from the cells.

    • Add 5 µL of stimulation buffer containing forskolin (a direct activator of adenylyl cyclase) to each well. The final concentration of forskolin should be one that elicits a submaximal cAMP response (e.g., 1-10 µM).

    • Add 5 µL of the diluted N-acyl glycine compounds to the appropriate wells. For control wells, add 5 µL of assay buffer.

    • Incubate the plate at room temperature for 30 minutes.

    • Lyse the cells and measure cAMP levels using a commercially available cAMP detection kit (e.g., HTRF or AlphaScreen-based assays) according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a cAMP standard curve.

    • Convert the raw assay signal to cAMP concentrations using the standard curve.

    • Plot the percent inhibition of forskolin-stimulated cAMP levels against the log of the N-acyl glycine concentration to determine the EC50 value.

Enzyme Inhibition Assay: Fatty Acid Amide Hydrolase (FAAH)

FAAH is a key enzyme responsible for the degradation of several bioactive fatty acid amides, including some N-acyl glycines.[6] Identifying inhibitors of FAAH is a promising therapeutic strategy for potentiating the endogenous effects of these signaling lipids.

Protocol: Fluorometric FAAH Inhibition Assay

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).

    • Reconstitute recombinant human FAAH enzyme in the assay buffer.

    • Prepare a stock solution of a fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide) in ethanol.

    • Prepare serial dilutions of the N-acyl glycine library compounds in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well black microplate, add 170 µL of assay buffer to each well.

    • Add 10 µL of the diluted N-acyl glycine compounds or vehicle control to the appropriate wells.

    • Add 10 µL of the diluted FAAH enzyme solution to all wells except the background controls.

    • Incubate the plate for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the FAAH substrate solution to all wells.

    • Measure the fluorescence intensity kinetically over 30 minutes at 37°C, with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the rate of the enzymatic reaction for each well.

    • Determine the percent inhibition for each N-acyl glycine concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the N-acyl glycine concentration to determine the IC50 value.

Transporter Uptake Assay: Glycine Transporter 2 (GlyT2)

GlyT2 is a presynaptic transporter that regulates glycine levels in the synaptic cleft.[7] Inhibition of GlyT2 can enhance glycinergic neurotransmission and has shown promise for the treatment of chronic pain.[2]

Protocol: [3H]-Glycine Uptake Assay

  • Cell Culture and Plating:

    • Culture MDCK-II cells stably expressing human GlyT2 in an appropriate medium.

    • Seed the cells into a 96-well plate and grow to confluency.

  • Assay Procedure:

    • Wash the cells twice with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution).

    • Pre-incubate the cells for 10 minutes at 37°C with the uptake buffer containing the N-acyl glycine library compounds or vehicle control.

    • Initiate the uptake by adding the uptake buffer containing [3H]-glycine and unlabeled glycine.

    • Incubate for a specific time (e.g., 10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold uptake buffer.

    • Lyse the cells with a suitable lysis buffer.

    • Measure the radioactivity in the cell lysates using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known GlyT2 inhibitor) from the total uptake.

    • Calculate the percent inhibition of [3H]-glycine uptake for each N-acyl glycine concentration.

    • Plot the percent inhibition against the log of the N-acyl glycine concentration to determine the IC50 value.

Data Presentation

The quantitative data generated from the screening assays should be summarized in clear and concise tables to facilitate comparison and hit selection.

Table 1: Primary Screening Hits for GPR18 Activation

Compound IDN-Acyl GroupGlycine Conjugate% Inhibition of Forskolin-Stimulated cAMP (at 10 µM)
NAG-001ArachidonoylGlycine75.2
NAG-002OleoylGlycine68.5
NAG-003PalmitoylGlycine23.1
NAG-004StearoylGlycine15.8

Table 2: Secondary Screen - Dose-Response for FAAH Inhibition

Compound IDIC50 (µM)Hill Slope
NAG-0014.91.1
NAG-00512.30.9
NAG-006> 100-

Table 3: Secondary Screen - GlyT2 Inhibition and Selectivity

Compound IDGlyT2 IC50 (µM)GlyT1 IC50 (µM)Selectivity Index (GlyT1/GlyT2)
NAG-0020.88> 30> 34
NAG-0075.2> 30> 5.8

Signaling Pathways and Mechanisms

Visualizing the potential signaling pathways and mechanisms of action of N-acyl glycines can aid in understanding their biological effects.

N-Acyl Glycine Signaling via GPR18

N-arachidonoyl glycine (NAGly) has been identified as a potential ligand for the orphan GPCR, GPR18.[8] Activation of GPR18, a Gαi/o-coupled receptor, can lead to the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels. This pathway is a key target for screening N-acyl glycine libraries.

G N-Acyl Glycine N-Acyl Glycine GPR18 GPR18 N-Acyl Glycine->GPR18 G_protein Gαi/o Protein GPR18->G_protein AC Adenylyl Cyclase G_protein->AC ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response

Caption: Putative signaling pathway for N-acyl glycine activation of GPR18.

Mechanism of FAAH and GlyT2 Inhibition

N-acyl glycines can also exert their effects by inhibiting the activity of enzymes and transporters.

G cluster_0 FAAH Inhibition cluster_1 GlyT2 Inhibition FAAH_Substrate Endogenous Substrate (e.g., Anandamide) FAAH FAAH FAAH_Substrate->FAAH Metabolites Inactive Metabolites FAAH->Metabolites NAG_FAAH N-Acyl Glycine NAG_FAAH->FAAH Inhibition Glycine_ext Glycine (extracellular) GlyT2 GlyT2 Glycine_ext->GlyT2 Glycine_int Glycine (intracellular) GlyT2->Glycine_int NAG_GlyT2 N-Acyl Glycine NAG_GlyT2->GlyT2 Inhibition

Caption: Mechanisms of FAAH and GlyT2 inhibition by N-acyl glycines.

Conclusion

The protocols and workflow described in this document provide a comprehensive framework for screening N-acyl glycine libraries for bioactivity. By employing a combination of primary and secondary assays, researchers can effectively identify and characterize novel bioactive lipids with therapeutic potential. The detailed methodologies and data presentation formats are intended to facilitate the efficient execution and interpretation of screening campaigns in academic and industrial drug discovery settings.

References

Application Note: Quantification of Docosahexaenoyl Glycine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosahexaenoyl glycine (DHA-Gly) is an endogenous N-acyl amide, a class of signaling lipids structurally related to the endocannabinoid anandamide.[1] This family of molecules is increasingly recognized for its diverse biological activities. DHA-Gly is formed by the conjugation of docosahexaenoic acid (DHA), an essential omega-3 fatty acid, with the amino acid glycine. Emerging research indicates that N-acyl amides, including those derived from DHA, may play significant roles in various physiological processes, making them promising targets for therapeutic intervention and valuable biomarkers for disease states. This application note provides a comprehensive protocol for the sensitive and specific quantification of DHA-Gly in human plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Biological Significance and Signaling Pathways

N-acyl glycines, including DHA-Gly, are regulated by the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for their degradation.[1] This positions them within the broader endocannabinoid system. Recent studies suggest that DHA-Gly may act as a substrate for FAAH. Furthermore, N-acyl amides have been shown to interact with various receptors, including G-protein coupled receptors (GPCRs) and transient receptor potential (TRP) channels. Understanding these interactions is key to elucidating the functional roles of DHA-Gly.

Below is a diagram illustrating a potential signaling pathway for this compound.

DHA_Gly_Signaling_Pathway Potential Signaling Pathway of this compound (DHA-Gly) cluster_synthesis Biosynthesis cluster_degradation Degradation cluster_signaling Signaling DHA Docosahexaenoic Acid (DHA) DHAGly_syn DHA-Gly DHA->DHAGly_syn Conjugation Glycine Glycine Glycine->DHAGly_syn FAAH Fatty Acid Amide Hydrolase (FAAH) DHAGly_syn->FAAH Hydrolysis GPR55 GPR55 DHAGly_syn->GPR55 Interaction TRPV4 TRPV4 DHAGly_syn->TRPV4 Interaction DHA_deg DHA FAAH->DHA_deg Glycine_deg Glycine FAAH->Glycine_deg Cellular_Response Cellular Response (e.g., anti-inflammatory) GPR55->Cellular_Response Downstream Effects TRPV4->Cellular_Response DHA_Gly_Quantification_Workflow Experimental Workflow for DHA-Gly Quantification Start Human Plasma Sample (EDTA) Spike Spike with Internal Standard (DHA-Gly-d4) Start->Spike Extraction Liquid-Liquid Extraction (e.g., with ethyl acetate) Spike->Extraction Evaporation Evaporation of Solvent (under nitrogen) Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Analysis and Quantification LCMS->Data

References

Application Notes and Protocols for Studying the Genetic Pathways of Docosahexaenoyl Glycine (DHG) Synthesis Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Docosahexaenoyl Glycine (DHG)

This compound (DHG) is an endogenous N-acyl amino acid, a class of signaling lipids with diverse physiological roles. DHG is formed through the conjugation of the omega-3 fatty acid docosahexaenoic acid (DHA) with the amino acid glycine. N-acyl amino acids are emerging as important modulators of various biological processes, including energy metabolism, inflammation, and neurotransmission.[1][2][3] Understanding the genetic pathways that govern DHG synthesis is crucial for elucidating its physiological functions and exploring its therapeutic potential in metabolic and neurological disorders.

Application of CRISPR-Cas9 in Elucidating DHG Synthesis

The CRISPR-Cas9 system is a revolutionary gene-editing tool that allows for precise modification of the genome.[4] This technology is particularly valuable for studying the genetic underpinnings of metabolic pathways. By creating targeted gene knockouts or modulating gene expression, researchers can investigate the function of specific enzymes and identify their role in the synthesis of molecules like DHG. The primary strategies employed in this context are:

  • Gene Knockout: To definitively determine if an enzyme is essential for DHG synthesis, its corresponding gene can be knocked out using CRISPR-Cas9. A loss of DHG production following gene knockout provides strong evidence for the enzyme's involvement.

  • Gene Overexpression: Conversely, overexpressing a candidate gene can help determine if it is sufficient to drive DHG synthesis. An increase in DHG levels following overexpression would support the enzyme's role in the pathway.

Key Candidate Genes in DHG Synthesis

Based on current research into the biosynthesis of N-acyl amino acids, several enzymes are prime candidates for catalyzing the formation of DHG.

Peptidase M20 Domain Containing 1 (PM20D1)

PM20D1 is a secreted, bidirectional enzyme that can both synthesize and hydrolyze N-acyl amino acids.[1][2][5][6] It has been shown to regulate circulating levels of various long-chain N-acyl amino acids and plays a role in energy homeostasis.[7][8] While direct evidence for DHA as a substrate is emerging, its known activity with other long-chain fatty acids makes it a primary candidate for DHG synthesis.[9] Overexpression of PM20D1 in mice has been shown to increase the levels of several N-acyl amino acids in the blood.[7]

Glycine N-Acyltransferase (GLYAT) Family

The GLYAT family of enzymes is known to catalyze the conjugation of acyl-CoAs with glycine.[10] Two members of this family, GLYATL2 and GLYATL3, are particularly interesting in the context of DHG synthesis due to their preference for long-chain fatty acyl-CoAs.[3][11][12]

  • GLYATL2: This enzyme efficiently conjugates various long-chain acyl-CoAs with glycine and is expressed in tissues like the spinal cord and skin.[12][13]

  • GLYATL3: Identified as a long-chain-specific glycine-conjugating enzyme, knockdown of GLYATL3 has been shown to decrease the levels of N-acyl glycines in cell culture.[3][10][11]

Data Presentation: Impact of Gene Modulation on N-Acyl Glycine Levels

The following tables summarize hypothetical quantitative data based on published findings on the effects of modulating PM20D1 and GLYATL3 on N-acyl glycine levels. This data illustrates the expected outcomes of CRISPR-Cas9 experiments targeting these genes.

Gene TargetCell Line/ModelExperimental ConditionFold Change in N-Oleoyl GlycineFold Change in N-Arachidonoyl GlycineFold Change in this compound (DHG)
PM20D1Mouse PlasmaAAV-mediated Overexpression[7]5.8-Predicted Increase
PM20D1Mouse LiverCRISPR-Cas9 Knockout[5]--0.89Predicted Decrease
GLYATL3N18TG2 CellssiRNA Knockdown[3][10]-0.5-0.45Predicted Decrease

Note: The fold change for DHG is predicted based on the known substrate preferences of the enzymes for long-chain fatty acids.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of PM20D1 in 3T3-L1 Adipocytes

This protocol describes the generation of a stable PM20D1 knockout cell line using a lentiviral CRISPR-Cas9 system. 3T3-L1 pre-adipocytes are a suitable model as PM20D1 is secreted from adipocytes.

Materials:

  • 3T3-L1 pre-adipocyte cell line

  • DMEM with 10% Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

  • LentiCRISPRv2 plasmid (Addgene #52961)

  • Stbl3 competent E. coli

  • Plasmid purification kit

  • HEK293T cells for lentivirus production

  • Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Polybrene

  • Puromycin

  • Genomic DNA extraction kit

  • PCR reagents

  • T7 Endonuclease I assay kit

  • Sanger sequencing reagents

Procedure:

  • sgRNA Design and Cloning:

    • Design two to three single guide RNAs (sgRNAs) targeting a constitutive exon of the mouse Pm20d1 gene using an online design tool (e.g., Benchling, CHOPCHOP).

    • Synthesize and anneal complementary oligonucleotides for each sgRNA with BsmBI overhangs.

    • Digest the lentiCRISPRv2 plasmid with BsmBI and ligate the annealed sgRNA oligonucleotides into the linearized vector.

    • Transform the ligated product into Stbl3 E. coli and select for ampicillin-resistant colonies.

    • Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the lentiCRISPRv2-sgRNA plasmid and the packaging plasmids (psPAX2 and pMD2.G) using a suitable transfection reagent.

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Filter the supernatant through a 0.45 µm filter and concentrate the virus if necessary.

  • Transduction of 3T3-L1 Cells:

    • Plate 3T3-L1 pre-adipocytes at a density of 50,000 cells/well in a 6-well plate.

    • The next day, infect the cells with the lentivirus at a multiplicity of infection (MOI) of 0.5 in the presence of 8 µg/mL polybrene.

    • 48 hours post-infection, select for transduced cells by adding 2 µg/mL puromycin to the culture medium.

  • Verification of Gene Editing:

    • After 7-10 days of puromycin selection, expand the surviving cells.

    • Extract genomic DNA from a portion of the cells.

    • Perform PCR to amplify the genomic region targeted by the sgRNA.

    • Use the T7 Endonuclease I assay to detect insertions and deletions (indels).

    • To confirm the knockout and identify the specific mutations, subclone the PCR product into a TA vector and perform Sanger sequencing on individual clones.

  • Single Cell Cloning and Expansion:

    • To generate a clonal knockout cell line, perform serial dilution or use fluorescence-activated cell sorting (FACS) to isolate single cells into 96-well plates.

    • Expand the resulting colonies and verify the knockout at the genomic and protein level (if an antibody is available).

Protocol 2: Quantification of this compound (DHG) by LC-MS/MS

This protocol outlines a method for the extraction and quantification of DHG from cell culture supernatant or cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cell culture supernatant or cell lysate from control and knockout cells

  • Internal standard (e.g., d8-N-arachidonoyl glycine)

  • Methanol, acetonitrile, formic acid (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system (e.g., Agilent 1290 UPLC coupled to a Sciex 6500 QTRAP)

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation and Extraction:

    • To 1 mL of cell culture supernatant or cell lysate, add the internal standard.

    • Acidify the sample with 0.1% formic acid.

    • Perform solid-phase extraction (SPE) to enrich for N-acyl amino acids.

      • Condition a C18 SPE cartridge with methanol and then with 0.1% formic acid in water.

      • Load the acidified sample onto the cartridge.

      • Wash the cartridge with 0.1% formic acid in water.

      • Elute the N-acyl amino acids with methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • DHG: Determine the precursor ion ([M+H]+) and a characteristic product ion.

        • Internal Standard (d8-N-arachidonoyl glycine): Determine the precursor and product ions.

      • Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each analyte.

  • Data Analysis:

    • Generate a standard curve using a series of known concentrations of a DHG analytical standard.

    • Quantify the amount of DHG in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

    • Normalize the DHG levels to the total protein concentration of the cell lysate or the cell number.

Visualizations

DHG_Synthesis_Pathway cluster_synthesis DHG Synthesis DHA Docosahexaenoic Acid (DHA) PM20D1 PM20D1 DHA->PM20D1 Acyl_CoA_Synthetase Acyl-CoA Synthetase DHA->Acyl_CoA_Synthetase Glycine Glycine Glycine->PM20D1 GLYATL2_3 GLYATL2/3 Glycine->GLYATL2_3 DHG This compound (DHG) PM20D1->DHG Conjugation GLYATL2_3->DHG Conjugation DHA_CoA DHA-CoA DHA_CoA->GLYATL2_3 Acyl_CoA_Synthetase->DHA_CoA

Caption: Proposed enzymatic pathways for the synthesis of this compound (DHG).

CRISPR_Workflow sgRNA_Design 1. sgRNA Design & Cloning into LentiCRISPRv2 Lentivirus_Production 2. Lentivirus Production in HEK293T cells sgRNA_Design->Lentivirus_Production Transduction 3. Transduction of 3T3-L1 Adipocytes Lentivirus_Production->Transduction Selection 4. Puromycin Selection Transduction->Selection Verification 5. Verification of Knockout (T7E1, Sequencing) Selection->Verification Quantification 6. DHG Quantification by LC-MS/MS Verification->Quantification

Caption: Experimental workflow for CRISPR-Cas9 mediated knockout and DHG analysis.

Logical_Relationship Hypothesis Hypothesis: PM20D1 is a key enzyme in DHG synthesis. Experiment Experiment: CRISPR-Cas9 knockout of PM20D1 gene. Hypothesis->Experiment Observation Observation: Measure DHG levels in control vs. knockout cells. Experiment->Observation Conclusion Conclusion: Significant decrease in DHG confirms PM20D1's role. Observation->Conclusion If DHG decreases No_Change Alternative Conclusion: No change in DHG suggests redundant pathways or PM20D1 is not involved. Observation->No_Change If DHG is unchanged

Caption: Logical framework for investigating the role of a candidate gene in DHG synthesis.

References

Application Notes & Protocols: Flow Cytometry Analysis of Immune Cells Treated with Docosahexaenoyl Glycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosahexaenoyl glycine is a novel compound that combines the anti-inflammatory properties of the omega-3 fatty acid docosahexaenoic acid (DHA) with the immunomodulatory functions of the amino acid glycine. This document provides a comprehensive guide for utilizing flow cytometry to analyze the effects of this compound on various immune cell populations. Flow cytometry is an indispensable tool for dissecting heterogeneous cell populations at a single-cell level, making it ideal for characterizing the nuanced effects of this compound on immune cell phenotype and function.

These application notes detail the expected effects on key immune cell subsets, such as T lymphocytes and macrophages, and provide detailed protocols for sample preparation, antibody staining, and data acquisition. Furthermore, this document includes visualizations of the experimental workflow and the putative signaling pathways influenced by this compound.

Data Presentation: Summarized Quantitative Data

The following tables present hypothetical quantitative data derived from in vitro flow cytometry analysis of human peripheral blood mononuclear cells (PBMCs) treated with this compound. These tables are designed to facilitate the comparison of dose-dependent effects of the compound.

Table 1: Effect of this compound on Major Immune Cell Populations

Treatment GroupConcentration (µM)% CD4+ T Cells (of total lymphocytes)% CD8+ T Cells (of total lymphocytes)% B Cells (CD19+) (of total lymphocytes)% NK Cells (CD3- CD56+) (of total lymphocytes)% Monocytes (CD14+) (of total PBMCs)
Vehicle Control045.2 ± 3.125.8 ± 2.510.1 ± 1.212.5 ± 1.815.3 ± 2.0
This compound144.8 ± 2.926.1 ± 2.39.9 ± 1.112.2 ± 1.515.8 ± 1.9
This compound1042.1 ± 3.524.5 ± 2.19.5 ± 1.011.8 ± 1.718.2 ± 2.2
This compound5038.7 ± 2.8 22.3 ± 1.9*9.1 ± 0.911.2 ± 1.420.5 ± 2.5

*Data are presented as mean ± standard deviation. Statistical significance relative to vehicle control is denoted by *p < 0.05, **p < 0.01.

Table 2: Effect of this compound on Macrophage Polarization

Treatment GroupConcentration (µM)% M1 Macrophages (CD86+/CD206-)% M2 Macrophages (CD86-/CD206+)
Vehicle Control065.4 ± 5.220.1 ± 2.8
This compound162.1 ± 4.825.3 ± 3.1*
This compound1050.3 ± 4.1 38.9 ± 3.5
This compound5035.8 ± 3.7 55.2 ± 4.2

*Data are presented as mean ± standard deviation. Statistical significance relative to vehicle control is denoted by *p < 0.05, **p < 0.01, ***p < 0.001.

Experimental Protocols

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
  • Dilute whole blood 1:1 with phosphate-buffered saline (PBS).

  • Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[1]

  • Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs.[1]

  • Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.[1]

  • Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count to determine cell concentration and viability.

In Vitro Treatment with this compound
  • Seed the isolated PBMCs or specific immune cell populations (e.g., purified monocytes or T cells) in a 24-well plate at a density of 1 x 10^6 cells/mL.

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in complete culture medium.

  • Add the this compound solutions or vehicle control to the respective wells.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

Staining for Flow Cytometry Analysis
  • Harvest and Wash Cells : After incubation, harvest the cells and transfer them to FACS tubes. Centrifuge at 350 x g for 5 minutes and discard the supernatant. Wash the cells with 2 mL of cold Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS).[1]

  • Viability Staining : Resuspend the cell pellet in 100 µL of PBS containing a viability dye (e.g., Zombie Aqua™) according to the manufacturer's instructions to exclude dead cells from the analysis. Incubate for 20 minutes at room temperature, protected from light.

  • Surface Marker Staining : Wash the cells, then resuspend the pellet in 100 µL of Flow Cytometry Staining Buffer containing the pre-titrated cocktail of fluorescently conjugated antibodies (e.g., anti-CD3, CD4, CD8, CD19, CD56, CD14, CD86, CD206). Incubate for 30 minutes at 4°C in the dark.[1][2]

  • Wash : Add 2 mL of Flow Cytometry Staining Buffer, centrifuge, and discard the supernatant. Repeat this wash step.[1]

  • Fixation and Permeabilization (for intracellular staining) : If staining for intracellular targets (e.g., transcription factors or cytokines), resuspend the cell pellet in 100 µL of Fixation/Permeabilization buffer and incubate for 20-30 minutes at 4°C.[1]

  • Intracellular Staining : Wash the cells twice with 1 mL of Permeabilization/Wash Buffer. Resuspend the cells in 100 µL of Permeabilization/Wash Buffer containing the intracellular antibody cocktail. Incubate for 30-45 minutes at 4°C in the dark.[1]

  • Final Wash and Resuspension : Wash the cells one final time with Flow Cytometry Staining Buffer. Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer for analysis.

Data Acquisition and Analysis
  • Acquire the stained samples on a flow cytometer equipped with the appropriate lasers and filters for the fluorochromes used.

  • Collect a sufficient number of events (e.g., 50,000-100,000) for robust statistical analysis.

  • Analyze the data using appropriate software (e.g., FlowJo™, FCS Express™). Use a sequential gating strategy to identify cell populations of interest and quantify the expression of markers.

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Staining Protocol cluster_2 Data Analysis PBMC_Isolation PBMC Isolation from Whole Blood Cell_Culture Cell Culture and Treatment with this compound PBMC_Isolation->Cell_Culture Harvesting Harvest and Wash Cells Cell_Culture->Harvesting Viability_Staining Viability Staining Harvesting->Viability_Staining Surface_Staining Surface Marker Staining Viability_Staining->Surface_Staining Intracellular_Staining Intracellular Staining (Optional) Surface_Staining->Intracellular_Staining Flow_Cytometry Data Acquisition on Flow Cytometer Intracellular_Staining->Flow_Cytometry Data_Analysis Gating and Statistical Analysis Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for flow cytometry analysis.

Putative Signaling Pathways

This compound is hypothesized to modulate immune cell function through signaling pathways known to be affected by its constituent parts, DHA and glycine.

Macrophage Polarization Pathway: DHA has been shown to promote the polarization of macrophages towards an anti-inflammatory M2 phenotype.[3] This is potentially mediated through the activation of the p38 MAPK signaling pathway and GPR120.[3][4] Glycine can also shape macrophage polarization through the modulation of signaling pathways such as NF-κB and Akt.[5][6]

G cluster_0 This compound Action on Macrophages cluster_1 DHA Component cluster_2 Glycine Component cluster_3 Cellular Outcome DG This compound GPR120 GPR120 DG->GPR120 GlyR Glycine Receptor DG->GlyR p38 p38 MAPK GPR120->p38 M2_Polarization M2 Polarization (Anti-inflammatory) p38->M2_Polarization Akt Akt GlyR->Akt NFkB NF-κB Inhibition Akt->NFkB Akt->M2_Polarization

Caption: Putative signaling pathway for macrophage polarization.

T-Cell Proliferation Pathway: Glycine has been observed to inhibit T lymphocyte proliferation.[7][8] This effect may be mediated by the activation of a glycine-gated chloride channel, leading to hyperpolarization of the cell membrane and a blunting of the increase in intracellular calcium required for proliferation.[7][8] DHA can also impact T-cell signaling by attenuating ERK1/2 and Akt phosphorylation.[9]

G cluster_0 This compound Action on T-Cells cluster_1 Glycine Component cluster_2 DHA Component cluster_3 Cellular Outcome DG This compound Glycine_Channel Glycine-gated Cl- Channel DG->Glycine_Channel ERK_Akt Inhibition of ERK/Akt Phosphorylation DG->ERK_Akt Hyperpolarization Membrane Hyperpolarization Glycine_Channel->Hyperpolarization Ca_Influx Reduced Ca2+ Influx Hyperpolarization->Ca_Influx Proliferation Inhibition of T-Cell Proliferation Ca_Influx->Proliferation ERK_Akt->Proliferation

Caption: Putative signaling pathway for T-cell proliferation.

References

Troubleshooting & Optimization

Best practices for the handling and storage of Docosahexaenoyl glycine.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Docosahexaenoyl Glycine (DHA-gly)

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the handling, storage, and experimental use of this compound (DHA-gly).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHA-gly)?

A1: this compound (DHA-gly) is an endogenous N-acyl amide, a type of neuroactive lipid. It consists of the omega-3 polyunsaturated fatty acid (PUFA) docosahexaenoic acid (DHA) conjugated to the amino acid glycine.[1][2] Found in the central nervous system, it is studied for its role in neurological health and its anti-inflammatory properties.[2][3]

Q2: What are the recommended storage conditions for DHA-gly?

A2: this compound should be stored at -20°C.[1] It is typically supplied as a solution in ethanol.[1][4] If you have the powdered form, it should be stored in a dry, cool, well-ventilated place, away from strong oxidizers.[5][6]

Q3: What is the long-term stability and shelf-life of DHA-gly?

A3: When stored properly at -20°C, DHA-gly is stable for at least two years.[1] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials.

Q4: How should I handle DHA-gly upon receipt?

A4: DHA-gly is typically shipped on wet ice.[1] Upon receipt, it should be immediately transferred to a -20°C freezer for storage. Standard laboratory personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling the compound.[7][8]

Q5: Is DHA-gly susceptible to degradation?

A5: Yes. Like other polyunsaturated fatty acids, the DHA component of DHA-gly is susceptible to oxidation. It is also sensitive to moisture.[9][10] To minimize degradation, store it under an inert gas if possible, protect it from light, and use freshly prepared solutions for experiments.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Formal Name N-(1-oxo-4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenyl)-glycine[1]
CAS Number 132850-40-9[1]
Molecular Formula C₂₄H₃₅NO₃[1][11]
Molecular Weight 385.5 g/mol [1][11]
Purity ≥98%[1]

Table 2: Solubility of this compound

SolventSolubilityReference
Ethanol 25 mg/mL[1]
DMF 20 mg/mL[1]
DMSO 15 mg/mL[1]
PBS (pH 7.2) 2 mg/mL[1]

Table 3: Recommended Storage and Stability

ParameterRecommendationReference
Storage Temperature -20°C[1]
Shipping Condition Wet Ice[1]
Stability ≥ 2 years (at -20°C)[1]
Incompatible Materials Strong oxidizing agents, bases[9][10]

Troubleshooting Guides

Problem 1: My DHA-gly solution is cloudy or shows precipitation.

  • Possible Cause 1: Exceeded Solubility Limit. The concentration of DHA-gly in your chosen solvent may be too high. This is common when diluting a stock solution from an organic solvent into an aqueous buffer.

  • Solution 1: Gently warm the solution in a water bath (not exceeding 37°C) and sonicate briefly. If precipitation persists, you may need to prepare a more dilute solution or add a small amount of a co-solvent like DMSO, ensuring it is compatible with your experimental system.

  • Possible Cause 2: Temperature Fluctuation. The compound may have precipitated out of solution due to cold temperatures during storage or handling.

  • Solution 2: Before use, allow the vial to equilibrate to room temperature. If precipitation is visible, gently warm and sonicate as described above to ensure the compound is fully redissolved before making dilutions.

G start Precipitate observed in DHA-gly solution? check_temp Was the solution stored in cold conditions? start->check_temp warm Equilibrate to Room Temp. Gently warm and sonicate. check_temp->warm Yes check_sol Was an organic stock diluted into an aqueous buffer? check_temp->check_sol No recheck Is precipitate still present? warm->recheck recheck->check_sol Yes ok Solution is ready for use. recheck->ok No too_conc Concentration likely exceeds aqueous solubility limit. check_sol->too_conc Yes solution Solution: 1. Prepare a more dilute solution. 2. Use a co-solvent (e.g., DMSO). 3. Filter-sterilize if necessary. too_conc->solution G receive Receive DHA-gly (in Ethanol or Solid) store Store at -20°C receive->store prep_stock Prepare High-Concentration Stock Solution (e.g., 10 mM in Ethanol/DMSO) store->prep_stock aliquot Aliquot into Single-Use Vials prep_stock->aliquot store_stock Store Aliquots at -20°C aliquot->store_stock prep_work Prepare Working Solution: Dilute stock into Aqueous Buffer/Medium store_stock->prep_work assay Use Immediately in Experiment prep_work->assay G cluster_0 Cell Membrane cluster_1 Intracellular DHA_gly DHA-gly GPR55 GPR55 DHA_gly->GPR55 Inverse Agonism TRPV4 TRPV4 DHA_gly->TRPV4 Potentiation CYP450 CYP450 Metabolism DHA_gly->CYP450 Response Anti-inflammatory Response GPR55->Response TRPV4->Response Metabolites Epoxide Metabolites CYP450->Metabolites Metabolites->Response Potentiated Effects

References

Docosahexaenoyl glycine stability in biological samples and potential degradation products.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with docosahexaenoyl glycine (DHA-Gly). The information provided addresses common issues related to the stability of DHA-Gly in biological samples and the identification of its potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHA-Gly) and why is its stability in biological samples a concern?

This compound (DHA-Gly) is an endogenous N-acyl amino acid, a signaling molecule formed from the conjugation of docosahexaenoic acid (DHA), an omega-3 fatty acid, and the amino acid glycine.[1][2] Its stability is a critical concern during pre-analytical and analytical phases of research because it is susceptible to enzymatic and chemical degradation, which can lead to inaccurate quantification and misinterpretation of its biological role.

Q2: What are the primary pathways of DHA-Gly degradation in biological samples?

The two main degradation pathways for DHA-Gly are:

  • Enzymatic Hydrolysis: Fatty Acid Amide Hydrolase (FAAH) can hydrolyze the amide bond of DHA-Gly, breaking it down into its constituent molecules: docosahexaenoic acid (DHA) and glycine.[2]

  • Enzymatic Epoxidation: Cytochrome P450 (CYP) epoxygenases can metabolize the polyunsaturated fatty acid tail of DHA-Gly to form various epoxidized derivatives, such as 19,20-epoxydocosapentaenoyl glycine (19,20-EDP-Gly).[1]

Q3: What are the known degradation products of DHA-Gly?

Based on current research, the primary degradation products of DHA-Gly include:

  • Hydrolysis Products:

    • Docosahexaenoic acid (DHA)

    • Glycine

  • Epoxidation Products:

    • Epoxydocosapentaenoyl glycine (EDP-Gly) regioisomers (e.g., 19,20-EDP-Gly)[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of DHA-Gly in biological samples.

Problem Potential Cause Recommended Solution
Low or undetectable levels of DHA-Gly in freshly collected samples. Enzymatic degradation by FAAH or other hydrolases during sample collection and processing.1. Immediate processing: Process samples immediately after collection. 2. Use of inhibitors: Add a broad-spectrum serine hydrolase inhibitor, such as phenylmethylsulfonyl fluoride (PMSF), or a specific FAAH inhibitor to the collection tubes. 3. Maintain low temperatures: Keep samples on ice throughout the collection and processing steps.
Inconsistent DHA-Gly concentrations across replicate samples. Variable sample handling procedures, including differences in processing time or temperature exposure.1. Standardize protocols: Ensure all samples are processed using a consistent and validated standard operating procedure (SOP). 2. Minimize processing time: Work efficiently to reduce the time between sample collection and stabilization (e.g., freezing or extraction).
Appearance of unexpected peaks in the chromatogram during LC-MS/MS analysis. Presence of degradation products (hydrolyzed or oxidized forms of DHA-Gly).1. Mass analysis: Check the m/z of the unknown peaks to see if they correspond to the expected masses of DHA, glycine, or epoxidized DHA-Gly metabolites. 2. MS/MS fragmentation: Compare the fragmentation pattern of the unknown peaks with known standards of potential degradation products if available.
Decrease in DHA-Gly concentration after freeze-thaw cycles. Repeated freezing and thawing can promote enzymatic activity and chemical degradation.1. Aliquot samples: Upon initial processing, aliquot samples into single-use volumes to avoid multiple freeze-thaw cycles. 2. Validate freeze-thaw stability: If repeated use of a sample is unavoidable, perform a validation study to determine the number of freeze-thaw cycles your analyte is stable for under your specific storage conditions.

Stability of DHA-Gly in Biological Samples

While specific quantitative stability data for DHA-Gly is limited, the following table provides general recommendations for the storage and handling of N-acyl amino acids based on best practices for lipids and amino acids. It is strongly recommended to perform in-house stability studies for DHA-Gly under your specific experimental conditions.

Storage Condition Recommendation Rationale
Short-term (up to 24 hours) 4°CTo minimize enzymatic activity. For longer durations, freezing is recommended.
Long-term -80°CTo halt most enzymatic and chemical degradation processes.
Freeze-Thaw Cycles Minimize to ≤ 3 cyclesRepeated freeze-thaw cycles can lead to degradation of various analytes, including amino acids and lipids.[3]
Anticoagulant (for plasma) EDTA is commonly used.Consistency in the choice of anticoagulant is crucial as it can affect lipid extraction and stability.
Additives Antioxidants (e.g., BHT) and enzyme inhibitors (e.g., PMSF)To prevent oxidative degradation of the polyunsaturated fatty acid chain and enzymatic hydrolysis.

Experimental Protocols

Protocol 1: Sample Collection and Initial Processing
  • Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).

  • Immediate Cooling: Place the collection tubes on ice immediately.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate plasma.

  • Plasma Collection: Carefully aspirate the plasma supernatant without disturbing the buffy coat.

  • Addition of Stabilizers (Optional but Recommended): To a clean tube, add the plasma and introduce an antioxidant (e.g., butylated hydroxytoluene - BHT, final concentration 0.005%) and a serine hydrolase inhibitor (e.g., PMSF, final concentration 1 mM).

  • Aliquoting and Storage: Aliquot the plasma into single-use cryovials and immediately flash-freeze in liquid nitrogen. Store at -80°C until analysis.

Protocol 2: Quantification of DHA-Gly by LC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for the instrument in use.

  • Sample Preparation (Protein Precipitation and Lipid Extraction):

    • To 100 µL of thawed plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., d4-DHA-Gly).

    • Vortex for 1 minute.

    • Incubate at -20°C for 20 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient to separate DHA-Gly from other endogenous lipids.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive ion mode using electrospray ionization (ESI).

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for DHA-Gly and its internal standard.

      • DHA-Gly: The protonated molecule [M+H]⁺ has an m/z of 386.26.[1] A potential fragment ion would correspond to the glycine moiety or loss of water.

      • 19,20-EDP-Gly: The protonated molecule [M+H]⁺ has an m/z of 402.26.[1]

Visualizations

Degradation Pathways of this compound

DHA_Gly_Degradation Figure 1. Primary Degradation Pathways of DHA-Gly DHA_Gly This compound (DHA-Gly) FAAH Fatty Acid Amide Hydrolase (FAAH) DHA_Gly->FAAH Hydrolysis CYP450 Cytochrome P450 Epoxygenase DHA_Gly->CYP450 Epoxidation DHA Docosahexaenoic Acid (DHA) FAAH->DHA Glycine Glycine FAAH->Glycine EDP_Gly Epoxydocosapentaenoyl Glycine (e.g., 19,20-EDP-Gly) CYP450->EDP_Gly

Caption: Primary enzymatic degradation pathways of DHA-Gly.

Experimental Workflow for DHA-Gly Analysis

DHA_Gly_Workflow Figure 2. Experimental Workflow for DHA-Gly Quantification start Start: Biological Sample (e.g., Plasma) extraction Protein Precipitation & Lipid Extraction (with Internal Standard) start->extraction evaporation Solvent Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms LC-MS/MS Analysis (MRM Mode) reconstitution->lcms data Data Processing & Quantification lcms->data end End: DHA-Gly Concentration data->end

References

Overcoming challenges in the chemical synthesis and purification of N-docosahexaenoyl glycine.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis and purification of N-docosahexaenoyl glycine (DHA-Gly).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-docosahexaenoyl glycine?

A1: The most prevalent method for synthesizing N-docosahexaenoyl glycine is through the coupling of docosahexaenoic acid (DHA) with the amino group of glycine. This is typically achieved using a coupling agent to activate the carboxylic acid group of DHA, facilitating the formation of an amide bond. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or sulfo-NHS.[1][2][3]

Q2: Why is the use of a glycine ester (e.g., glycine methyl ester) often recommended for the synthesis?

A2: Utilizing a glycine ester, such as glycine methyl ester, protects the carboxylic acid functionality of glycine, preventing it from reacting with the activated DHA. This ensures that the amide bond forms specifically between the carboxylic acid of DHA and the amino group of glycine. The ester can then be hydrolyzed in a subsequent step to yield the final N-docosahexaenoyl glycine product.

Q3: What are the main challenges in the synthesis of DHA-Gly?

A3: The primary challenges include:

  • Oxidation of DHA: Docosahexaenoic acid is a polyunsaturated fatty acid that is susceptible to oxidation. It is crucial to handle it under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents to minimize degradation.

  • Side Reactions: Unwanted side reactions can occur, such as the formation of N-acylurea byproducts when using carbodiimide coupling agents. The use of NHS can help to mitigate this.[1]

  • Hydrolysis: The activated ester intermediate is sensitive to hydrolysis, which can reduce the yield of the desired product. Therefore, anhydrous reaction conditions are recommended.[1][4]

  • Purification: Separating the final product from unreacted starting materials, coupling agents, and byproducts can be challenging due to the amphipathic nature of DHA-Gly.

Q4: What are the recommended purification techniques for N-docosahexaenoyl glycine?

A4: A multi-step purification strategy is often necessary. This typically involves:

  • Aqueous Work-up: To remove water-soluble reagents and byproducts.

  • Column Chromatography: Silica gel column chromatography is commonly used to separate the product from nonpolar impurities. A gradient elution with a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is effective.[5]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be employed for final purification to achieve high purity.[6][7]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Q5: How can I monitor the progress of the synthesis reaction?

A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is applied to a TLC plate and developed in an appropriate solvent system. The disappearance of the starting materials (DHA and glycine or its ester) and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The spots can be visualized using a suitable stain, such as potassium permanganate or iodine.

Troubleshooting Guides

Synthesis Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Low or no product yield 1. Incomplete activation of DHA. 2. Hydrolysis of the activated DHA intermediate.[1] 3. Degradation of DHA due to oxidation. 4. Inactive coupling reagents.1. Ensure the use of fresh, high-quality coupling reagents (EDC/NHS). Optimize the molar ratio of EDC and NHS to the carboxylic acid.[1] 2. Use anhydrous solvents and perform the reaction under an inert atmosphere.[4] 3. Handle DHA under an inert atmosphere and use degassed solvents. Consider adding an antioxidant like BHT. 4. Use freshly opened or properly stored coupling reagents.
Presence of multiple unidentified spots on TLC 1. Formation of side products (e.g., N-acylurea). 2. Isomerization or oxidation of DHA. 3. Polymerization of the activated ester.1. Add NHS to the reaction to form a more stable intermediate, which minimizes N-acylurea formation.[1] 2. Minimize reaction time and temperature. Use purified DHA. 3. Control the stoichiometry of the reactants carefully.
Difficulty in removing the urea byproduct (DCU) from DCC The byproduct of DCC, dicyclohexylurea (DCU), is often insoluble in common organic solvents.1. Filter the reaction mixture to remove the precipitated DCU. 2. Consider using a water-soluble carbodiimide like EDC, where the urea byproduct is water-soluble and can be easily removed during aqueous work-up.[3]
Purification Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Poor separation during column chromatography 1. Inappropriate solvent system. 2. Overloading of the column. 3. Co-elution of product with impurities.1. Optimize the solvent system using TLC. A gradient elution from a nonpolar to a more polar solvent system is often effective. 2. Use an appropriate amount of crude product for the size of the column. 3. If impurities have similar polarity, consider a different stationary phase or an alternative purification technique like preparative HPLC.
Product degradation during purification 1. Oxidation of DHA on the silica gel column. 2. Hydrolysis of the amide bond under acidic or basic conditions.1. Use silica gel that has been washed with a nonpolar solvent to remove any acidic impurities. Elute the product as quickly as possible. 2. Maintain a neutral pH during work-up and purification steps.
Low recovery from HPLC 1. Irreversible binding to the column. 2. Poor solubility of the product in the mobile phase.1. Choose a column with appropriate surface chemistry (e.g., C18 for reversed-phase). 2. Optimize the mobile phase composition to ensure the solubility of the product.
Difficulty with recrystallization 1. Product is an oil or a low-melting solid. 2. Presence of impurities that inhibit crystallization. 3. Inappropriate solvent choice.1. If the product is not crystalline, rely on chromatographic purification methods. 2. Ensure the product is of high purity before attempting recrystallization. 3. Screen a variety of solvents and solvent mixtures to find a suitable system where the product is soluble at high temperatures and insoluble at low temperatures.

Experimental Protocols

Protocol 1: Synthesis of N-docosahexaenoyl glycine using EDC/NHS Chemistry

This protocol describes a general two-step procedure for the synthesis of N-docosahexaenoyl glycine.[2][3]

Materials:

  • Docosahexaenoic acid (DHA)

  • Glycine methyl ester hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Inert gas (Argon or Nitrogen)

Procedure:

Step 1: Activation of Docosahexaenoic Acid

  • Dissolve DHA (1 equivalent) in anhydrous DCM under an inert atmosphere.

  • Add NHS (1.2 equivalents) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the formation of the NHS-activated ester by TLC.

Step 2: Coupling with Glycine Methyl Ester

  • In a separate flask, dissolve glycine methyl ester hydrochloride (1.5 equivalents) in anhydrous DMF.

  • Add TEA or DIPEA (1.6 equivalents) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.

  • Add the solution of activated DHA-NHS ester from Step 1 to the glycine methyl ester solution.

  • Stir the reaction mixture at room temperature overnight under an inert atmosphere.

  • Monitor the reaction progress by TLC until the starting material is consumed.

Step 3: Work-up

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-docosahexaenoyl glycine methyl ester.

Step 4: Hydrolysis of the Methyl Ester

  • Dissolve the crude methyl ester in a mixture of methanol and water.

  • Add lithium hydroxide (LiOH) (2-3 equivalents) and stir at room temperature for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-docosahexaenoyl glycine.

Protocol 2: Purification of N-docosahexaenoyl glycine by Column Chromatography

Materials:

  • Crude N-docosahexaenoyl glycine

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Methanol

  • Glass column for chromatography

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the column.

  • Dissolve the crude N-docosahexaenoyl glycine in a minimal amount of dichloromethane or the initial mobile phase.

  • Load the sample onto the column.

  • Elute the column with a gradient of hexane and ethyl acetate. A typical gradient might start with 100% hexane and gradually increase the proportion of ethyl acetate.

  • For highly polar impurities, a small percentage of methanol can be added to the ethyl acetate.

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent to obtain purified N-docosahexaenoyl glycine.

Visualizations

Synthesis_Workflow cluster_activation Step 1: Activation of DHA cluster_coupling Step 2: Coupling Reaction cluster_hydrolysis Step 3: Hydrolysis DHA Docosahexaenoic Acid (DHA) Activated_DHA DHA-NHS Ester (Activated Intermediate) DHA->Activated_DHA NHS N-hydroxysuccinimide (NHS) NHS->Activated_DHA EDC EDC EDC->Activated_DHA Coupling Agent DHA_Gly_Ester N-docosahexaenoyl glycine methyl ester Activated_DHA->DHA_Gly_Ester Nucleophilic Attack Glycine_Ester Glycine Methyl Ester Glycine_Ester->DHA_Gly_Ester Base Base (e.g., TEA) Base->Glycine_Ester Deprotonation Final_Product N-docosahexaenoyl glycine (DHA-Gly) DHA_Gly_Ester->Final_Product LiOH LiOH LiOH->Final_Product Ester Cleavage

Caption: Workflow for the chemical synthesis of N-docosahexaenoyl glycine.

Purification_Workflow Crude_Product Crude DHA-Gly (from synthesis) Aqueous_Workup Aqueous Work-up (Acid/Base Wash) Crude_Product->Aqueous_Workup Remove water-soluble impurities Column_Chromatography Silica Gel Column Chromatography Aqueous_Workup->Column_Chromatography Remove nonpolar byproducts HPLC Preparative HPLC (Reversed-Phase) Column_Chromatography->HPLC High-purity separation Pure_Product Pure N-docosahexaenoyl glycine Column_Chromatography->Pure_Product If sufficient purity is achieved HPLC->Pure_Product

Caption: General purification workflow for N-docosahexaenoyl glycine.

Troubleshooting_Tree Start Low Product Yield Check_Reagents Are coupling reagents (EDC/NHS) fresh? Start->Check_Reagents Check_Conditions Were anhydrous conditions maintained? Check_Reagents->Check_Conditions Yes Use_Fresh_Reagents Use fresh reagents Check_Reagents->Use_Fresh_Reagents No Check_DHA Was DHA protected from oxidation? Check_Conditions->Check_DHA Yes Dry_Solvents Use anhydrous solvents and inert atmosphere Check_Conditions->Dry_Solvents No Inert_Atmosphere Use degassed solvents and inert atmosphere Check_DHA->Inert_Atmosphere No No_Issue Re-evaluate stoichiometry and reaction time Check_DHA->No_Issue Yes

References

Potential interference of Docosahexaenoyl glycine with common laboratory assays.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Docosahexaenoyl Glycine (DHA-Gly). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for DHA-Gly to interfere with common laboratory assays and to offer troubleshooting solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHA-Gly)?

A1: this compound (DHA-Gly) is an endogenous N-acyl amino acid, a class of signaling lipids. It is formed by the conjugation of the omega-3 fatty acid docosahexaenoic acid (DHA) with the amino acid glycine.[1][2] DHA-Gly is considered a neuroactive lipid and has been studied for its role in neuroinflammation and its interaction with various cellular receptors.[3][4]

Q2: In which biological processes is DHA-Gly involved?

A2: DHA-Gly is involved in several biological processes, including:

  • Anti-inflammatory signaling: It has demonstrated anti-inflammatory effects in microglial cells.[3]

  • Receptor modulation: DHA-Gly acts as an inverse agonist of the G protein-coupled receptor 55 (GPR55) and potentiates the activity of the transient receptor potential vanilloid 4 (TRPV4) ion channel.[3]

  • Metabolism: It is metabolized by cytochrome P450 (CYP) enzymes into epoxidized derivatives, which are also bioactive.[3]

  • Enzyme inhibition: DHA-Gly can inhibit the fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of several endocannabinoids and related lipid signaling molecules.[4]

Troubleshooting Guides for Potential Assay Interference

Due to its amphipathic nature, possessing both a lipophilic DHA tail and a hydrophilic glycine headgroup, DHA-Gly has the potential to interfere with a variety of laboratory assays. While direct studies on DHA-Gly interference are limited, the following troubleshooting guides are based on the known behavior of similar lipid molecules.

Issue 1: Inconsistent results or high background in Enzyme-Linked Immunosorbent Assays (ELISAs)

Potential Cause: The amphipathic properties of DHA-Gly can lead to non-specific binding to the surfaces of microplate wells or interfere with antibody-antigen interactions. At higher concentrations, DHA-Gly may form micelles, which can entrap antibodies or antigens, leading to either false positives or false negatives. Surfactant-like properties can also disrupt the hydrophobic and electrostatic interactions crucial for antibody-antigen binding.[5][6][7]

Troubleshooting Steps:

StepActionRationale
1 Optimize Blocking and Washing Steps Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) and the number of washing steps with a buffer containing a mild non-ionic surfactant (e.g., Tween-20) to reduce non-specific binding.
2 Sample Dilution If possible, dilute the sample containing DHA-Gly to a concentration below its critical micelle concentration (CMC) to minimize micelle formation.
3 Use of Detergent-Compatible Reagents Select ELISA kits and reagents that are specifically formulated to be compatible with samples containing detergents or lipids.
4 Lipid Removal from Sample For complex biological samples, consider a lipid extraction step prior to the ELISA. Methods like solid-phase extraction (SPE) or liquid-liquid extraction can be employed. However, this may not be suitable if DHA-Gly itself is the analyte of interest.
Issue 2: Turbidity or light scattering affecting spectrophotometric and colorimetric assays

Potential Cause: At concentrations above its critical micelle concentration (CMC), DHA-Gly can form micelles that scatter light, leading to artificially high absorbance readings in spectrophotometric assays. This can interfere with assays that measure changes in absorbance, such as protein quantification assays (e.g., Bradford, BCA) or enzyme activity assays.[8][9]

Troubleshooting Steps:

StepActionRationale
1 Wavelength Scan Perform a full wavelength scan of a blank solution containing DHA-Gly at the concentration used in your experiment to identify any intrinsic absorbance or light scattering.
2 Sample Blank Correction Use a sample blank that contains all components of the reaction mixture, including DHA-Gly, but lacks the analyte of interest or the final colorimetric reagent.
3 Sample Dilution Dilute the sample to a concentration of DHA-Gly that is below its CMC to avoid micelle formation and light scattering.
4 Assay Selection Choose assays that are less susceptible to interference from lipids or surfactants. For example, for protein quantification, a fluorescence-based assay might be less affected than a colorimetric one.
Issue 3: Ion suppression or enhancement in HPLC-MS/MS analysis

Potential Cause: Co-elution of DHA-Gly with the analyte of interest during High-Performance Liquid Chromatography (HPLC) can lead to matrix effects in the Mass Spectrometry (MS) source. The lipophilic nature of DHA-Gly can cause it to accumulate in the ion source, leading to ion suppression or enhancement of the target analyte's signal, resulting in inaccurate quantification.[3]

Troubleshooting Steps:

StepActionRationale
1 Chromatographic Optimization Modify the HPLC gradient, mobile phase composition, or stationary phase to achieve baseline separation of DHA-Gly from the analyte of interest.
2 Use of an Internal Standard Employ a stable isotope-labeled internal standard that has similar physicochemical properties to the analyte and co-elutes with it to compensate for matrix effects.
3 Sample Preparation Implement a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove interfering lipids, including DHA-Gly, prior to analysis.
4 Matrix-Matched Calibration Prepare calibration standards in a matrix that closely mimics the composition of the experimental samples to account for any unavoidable matrix effects.
Issue 4: Unexpected effects on cell viability or proliferation in cell-based assays

Potential Cause: DHA-Gly is a bioactive molecule that can modulate cellular signaling pathways, including those involved in cell survival and proliferation.[3] Therefore, its presence in cell culture media, even at low concentrations, can lead to biological effects that may be misinterpreted as assay artifacts. For example, its interaction with receptors like GPR55 and TRPV4 can trigger downstream signaling cascades.

Troubleshooting Steps:

StepActionRationale
1 Dose-Response Curve Perform a dose-response experiment to determine the concentration range at which DHA-Gly affects the cell type being used in the assay.
2 Vehicle Control Always include a vehicle control (the solvent used to dissolve DHA-Gly) to ensure that the observed effects are due to DHA-Gly itself and not the solvent.
3 Use of Receptor Antagonists If a specific receptor interaction is suspected, use selective antagonists for receptors like GPR55 or TRPV4 to block the effects of DHA-Gly and confirm the mechanism of action.
4 Assay Time-Course Conduct time-course experiments to understand the kinetics of DHA-Gly's effects on the cells.

Experimental Protocols

Protocol 1: Western Blotting for ERK1/2 Phosphorylation (Downstream of GPR55 Activation)

This protocol is adapted from standard procedures for detecting agonist-induced ERK1/2 phosphorylation.[1][10][11]

  • Cell Culture and Treatment:

    • Culture cells (e.g., HEK293 cells stably expressing GPR55) to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours in a low-serum or serum-free medium to reduce basal ERK phosphorylation.

    • Treat cells with different concentrations of DHA-Gly or a known GPR55 agonist for a predetermined time (e.g., 5-15 minutes).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate lysates on ice for 30 minutes with occasional vortexing.

    • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay, being mindful of potential interference from any residual lipids.

  • SDS-PAGE and Western Blotting:

    • Load 10-20 µg of protein per lane on an SDS-PAGE gel and run at 100-120 V.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

Protocol 2: Intracellular Calcium Imaging using Fura-2 AM (for TRPV4 Activation)

This protocol is a general guide for measuring changes in intracellular calcium concentration.[2][4][12][13]

  • Cell Preparation:

    • Plate cells on glass coverslips and culture to the desired confluency.

  • Fura-2 AM Loading:

    • Prepare a 1 mM Fura-2 AM stock solution in DMSO.

    • Prepare a loading solution by diluting the Fura-2 AM stock to a final concentration of 1-5 µM in a suitable buffer (e.g., HBSS) containing 0.02% Pluronic F-127.

    • Wash the cells once with the buffer.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with the buffer to remove extracellular dye and allow for de-esterification of the dye within the cells for 15-30 minutes.

  • Calcium Imaging:

    • Mount the coverslip onto an imaging chamber on a fluorescence microscope equipped for ratiometric imaging.

    • Excite the cells alternately at 340 nm and 380 nm and collect the emission at 510 nm.

    • Establish a baseline fluorescence ratio (F340/F380) for a few minutes.

    • Add DHA-Gly at the desired concentration and continue recording the fluorescence ratio to observe changes in intracellular calcium.

  • Data Analysis:

    • The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

    • Calculate the change in the fluorescence ratio over time to quantify the calcium response.

Visualizations

DHA_Gly_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space DHA-Gly DHA-Gly GPR55 GPR55 DHA-Gly->GPR55 Inverse Agonist TRPV4 TRPV4 DHA-Gly->TRPV4 Potentiates G_alpha_q Gαq GPR55->G_alpha_q Ca2_influx TRPV4->Ca2_influx PLC PLC G_alpha_q->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca2_release ER->Ca2_release Ca2_cytosolic [Ca2+]i ↑ Ca2_release->Ca2_cytosolic Ca2+ Release Ca2_influx->Ca2_cytosolic Ca2+ Influx Ca2_cytosolic->PKC Activates ERK ERK1/2 PKC->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation Transcription_Factors Transcription Factors (e.g., NFAT, NF-κB) pERK->Transcription_Factors Activates Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Transcription_Factors->Cellular_Response

Caption: Signaling pathways of this compound (DHA-Gly).

Assay_Troubleshooting_Workflow Start Inconsistent Assay Results with DHA-Gly Assay_Type Assay Type? Start->Assay_Type ELISA ELISA Assay_Type->ELISA Immunoassay Spectro Spectrophotometry Assay_Type->Spectro Absorbance HPLC_MS HPLC-MS Assay_Type->HPLC_MS Mass Spec Cell_Based Cell-Based Assay_Type->Cell_Based Cellular Troubleshoot_ELISA Optimize Blocking/Washing Sample Dilution Use Detergent-Compatible Reagents ELISA->Troubleshoot_ELISA Troubleshoot_Spectro Wavelength Scan Sample Blank Correction Sample Dilution Spectro->Troubleshoot_Spectro Troubleshoot_HPLC_MS Optimize Chromatography Use Internal Standard Sample Preparation HPLC_MS->Troubleshoot_HPLC_MS Troubleshoot_Cell_Based Dose-Response Curve Vehicle Control Use Receptor Antagonists Cell_Based->Troubleshoot_Cell_Based Resolved Issue Resolved Troubleshoot_ELISA->Resolved Troubleshoot_Spectro->Resolved Troubleshoot_HPLC_MS->Resolved Troubleshoot_Cell_Based->Resolved

Caption: General workflow for troubleshooting assay interference.

References

Formulation strategies for enhancing the bioavailability of lipophilic compounds like Docosahexaenoyl glycine for in vivo studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the in vivo bioavailability of lipophilic compounds like Docosahexaenoyl glycine (DHA-Gly).

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving adequate oral bioavailability for lipophilic compounds like this compound (DHA-Gly)?

A1: The main obstacles for oral delivery of lipophilic compounds, which are classified as Biopharmaceutics Classification System (BCS) Class II or IV drugs, include:

  • Poor Aqueous Solubility: Lipophilic compounds have low solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.[1][2]

  • Low Dissolution Rate: The rate at which the compound dissolves from its dosage form can be very slow, limiting the concentration of dissolved drug available for absorption.

  • First-Pass Metabolism: Many lipophilic drugs undergo extensive metabolism in the intestine and liver before reaching systemic circulation, significantly reducing their bioavailability.[1]

  • Efflux by Transporters: These compounds can be substrates for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump them back into the GI lumen.

Q2: What are the most common formulation strategies to enhance the oral bioavailability of lipophilic compounds?

A2: Several strategies can be employed to overcome the challenges of poor solubility and improve bioavailability:

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations use lipids to improve drug solubility and absorption.[3] Common types include:

    • Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions or microemulsions upon gentle agitation in the GI fluids.[4]

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate the drug, protecting it from degradation and controlling its release.[5]

  • Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug particles, which can enhance the dissolution rate.[6]

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in a non-crystalline (amorphous) state can improve its solubility and dissolution.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the lipophilic drug.[2]

Q3: How do I choose the right formulation strategy for my lipophilic compound?

A3: The selection of an appropriate formulation strategy depends on several factors, including the physicochemical properties of the drug (e.g., logP, melting point), the target dose, and the desired pharmacokinetic profile. A systematic approach involves:

  • Solubility Screening: Determine the solubility of your compound in various oils, surfactants, and co-solvents to identify potential excipients for a lipid-based formulation.[7]

  • Formulation Development: Prepare different types of formulations (e.g., SEDDS, SLNs) and characterize their physical properties (e.g., particle size, drug loading).

  • In Vitro Dissolution and Digestion Studies: Evaluate the release of the drug from the formulation in simulated gastric and intestinal fluids to predict its in vivo performance.

  • In Vivo Pharmacokinetic Studies: Administer the most promising formulations to animal models to determine the bioavailability and compare it to a simple suspension of the drug.

Q4: My compound is precipitating out of my lipid-based formulation upon dilution. What can I do?

A4: Precipitation upon dilution in aqueous media is a common issue. Here are some troubleshooting steps:

  • Optimize Excipient Ratios: Adjust the ratio of oil, surfactant, and co-surfactant. A higher surfactant concentration can improve the stability of the emulsion or microemulsion formed upon dilution.

  • Select Different Excipients: The choice of excipients is critical. Surfactants with a higher hydrophilic-lipophilic balance (HLB) value may be needed to better emulsify the oil phase.

  • Incorporate a Polymer: Adding a polymer can help to prevent drug precipitation by creating a supersaturated state.

  • Consider a Solid Formulation: Converting a liquid SEDDS or SMEDDS into a solid form (S-SEDDS or S-SMEDDS) by adsorbing it onto a solid carrier can sometimes improve stability.

II. Troubleshooting Guide for In Vivo Studies

This guide addresses common issues encountered during in vivo bioavailability studies of lipophilic compounds.

Problem Potential Cause Troubleshooting Steps
High variability in plasma concentrations between animals. 1. Inconsistent dosing technique (oral gavage). 2. Formulation instability leading to inconsistent dosing. 3. Differences in food intake among animals (food effect). 4. Inter-animal differences in metabolism.1. Ensure all personnel are properly trained in oral gavage techniques. 2. Check the formulation for any signs of phase separation or drug precipitation before each dose. 3. Standardize the fasting period for all animals before dosing. 4. Use a sufficient number of animals per group to account for biological variability.
Low or undetectable plasma concentrations of the compound. 1. Poor oral bioavailability of the formulation. 2. Rapid metabolism of the compound. 3. Issues with the analytical method (LC-MS/MS). 4. Problems with blood sample collection or processing.1. Re-evaluate the formulation strategy; consider a more advanced lipid-based system. 2. Analyze plasma samples for major metabolites to assess the extent of first-pass metabolism. 3. Verify the sensitivity and specificity of the LC-MS/MS method for the compound in plasma. 4. Ensure proper blood collection, handling, and storage procedures are followed to prevent compound degradation.
Unexpected pharmacokinetic profile (e.g., double peaks). 1. Enterohepatic recirculation of the compound or its metabolites. 2. Delayed gastric emptying. 3. Formulation-related effects on GI transit.1. Investigate the potential for biliary excretion and reabsorption of the compound. 2. Ensure consistent fasting conditions. 3. Evaluate the effect of the formulation excipients on gastrointestinal motility.

III. Data Presentation: Comparative Bioavailability of DHA-Gly Formulations

Disclaimer: The following table presents hypothetical pharmacokinetic data for this compound (DHA-Gly) to illustrate how quantitative data for different formulations would be summarized. These values are not based on actual experimental results for DHA-Gly but are representative of the expected trends when using bioavailability-enhancing formulations for lipophilic compounds.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (0-24h) (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension50150 ± 354.0 ± 1.51,200 ± 250100
SEDDS50750 ± 1201.5 ± 0.56,000 ± 900500
SMEDDS50900 ± 1501.0 ± 0.57,800 ± 1,100650
SLN50600 ± 1002.0 ± 0.85,400 ± 800450

Data are presented as mean ± standard deviation (n=6 per group). Relative bioavailability is calculated with the aqueous suspension as the reference formulation.

IV. Experimental Protocols

Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for DHA-Gly

Materials:

  • This compound (DHA-Gly)

  • Oil phase (e.g., Capryol™ 90)

  • Surfactant (e.g., Cremophor® EL)

  • Co-surfactant (e.g., Transcutol® HP)

Procedure:

  • Determine the solubility of DHA-Gly in various oils, surfactants, and co-surfactants to select appropriate excipients.

  • Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that results in a stable microemulsion.

  • Weigh the required amounts of the oil, surfactant, and co-surfactant into a glass vial.

  • Heat the mixture to 40°C in a water bath to facilitate mixing.

  • Add the pre-weighed DHA-Gly to the excipient mixture.

  • Vortex the mixture until the DHA-Gly is completely dissolved and the solution is clear and homogenous.

  • To assess the self-emulsifying properties, add 1 mL of the SEDDS formulation to 250 mL of water with gentle agitation and observe the formation of a fine emulsion.

In Vivo Bioavailability Study in Rodents

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the animals overnight (approximately 12 hours) with free access to water.

  • Divide the animals into groups (e.g., control group receiving an aqueous suspension of DHA-Gly, and experimental groups receiving different formulations).

  • Administer the formulations orally via gavage at a specified dose of DHA-Gly.[1][8]

  • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[9][10]

  • Collect the blood into heparinized tubes and centrifuge to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

Quantification of DHA-Gly in Plasma by LC-MS/MS

Materials:

  • Plasma samples from the in vivo study

  • Acetonitrile

  • Formic acid

  • Internal standard (e.g., deuterated DHA-Gly)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate the proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.[11]

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Use a C18 reversed-phase column. The mobile phase can consist of a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode with electrospray ionization (ESI) in either positive or negative ion mode, depending on the ionization efficiency of DHA-Gly. Monitor specific precursor-to-product ion transitions for DHA-Gly and the internal standard.

  • Data Analysis:

    • Construct a calibration curve using standard solutions of DHA-Gly in blank plasma.

    • Quantify the concentration of DHA-Gly in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

V. Visualizations

Experimental_Workflow cluster_pre_study Pre-Study cluster_study In Vivo Study cluster_post_study Post-Study Analysis A Animal Acclimatization C Animal Fasting A->C B Formulation Preparation D Oral Gavage Dosing B->D C->D E Serial Blood Sampling D->E F Plasma Separation E->F G LC-MS/MS Analysis F->G H Pharmacokinetic Modeling G->H

Experimental workflow for an in vivo bioavailability study.

Formulation_Logic cluster_components Formulation Components Lipid Lipid (Oil) SEDDS SEDDS/SMEDDS Formulation Lipid->SEDDS Surfactant Surfactant Surfactant->SEDDS CoSurfactant Co-surfactant CoSurfactant->SEDDS Drug Lipophilic Drug (DHA-Gly) Drug->SEDDS Emulsion Fine Emulsion/Microemulsion in GI Tract SEDDS->Emulsion Dispersion in GI fluids Absorption Enhanced Absorption Emulsion->Absorption Increased surface area & solubility

Logical relationship of components in a lipid-based formulation.

Signaling_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream DHA_Gly_Lumen DHA-Gly in Lipid Formulation FATP Fatty Acid Transporter (FATP) DHA_Gly_Lumen->FATP Uptake AAT Amino Acid Transporter DHA_Gly_Lumen->AAT Uptake DHA_Gly_Intra Intracellular DHA-Gly FATP->DHA_Gly_Intra AAT->DHA_Gly_Intra FAAH FAAH DHA_Gly_Intra->FAAH Hydrolysis GPR55 GPR55 DHA_Gly_Intra->GPR55 Activation DHA_Gly_Blood DHA-Gly DHA_Gly_Intra->DHA_Gly_Blood Efflux DHA_FA DHA (Fatty Acid) FAAH->DHA_FA Glycine Glycine FAAH->Glycine Signaling Signaling Cascade (e.g., PLC, Ca2+) GPR55->Signaling

Hypothesized absorption and signaling pathway of DHA-Gly.

References

Technical Support Center: Optimizing Cell Culture Conditions for Docosahexaenoyl Glycine (DHA-Gly) Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their cell culture experiments with Docosahexaenoyl glycine (DHA-Gly).

Frequently Asked Questions (FAQs)

1. What is this compound (DHA-Gly) and what are its known effects?

This compound (DHA-Gly) is a conjugate of docosahexaenoic acid (DHA) and the amino acid glycine. It is an endogenous lipid mediator that has been shown to possess anti-inflammatory and neuroprotective properties.[1] In vitro studies suggest that DHA-Gly may act as an inverse agonist of the G protein-coupled receptor 55 (GPR55) and a potentiator of the transient receptor potential vanilloid 4 (TRPV4) channel.[1]

2. How should I prepare a stock solution of DHA-Gly for cell culture experiments?

DHA-Gly is sparingly soluble in aqueous solutions like PBS. It is recommended to first dissolve DHA-Gly in an organic solvent such as ethanol, DMSO, or DMF to create a concentrated stock solution.[2] For example, a 10 mM stock solution can be prepared in ethanol. This stock solution can then be further diluted in cell culture medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.

3. What is the recommended concentration range for DHA-Gly in cell culture?

The optimal concentration of DHA-Gly will depend on the cell type and the specific biological effect being investigated. Based on studies with related N-acyl amino acids and DHA derivatives, a starting concentration range of 1 µM to 50 µM is recommended for initial experiments.[3][4] For cytotoxicity assays, higher concentrations may be necessary, while for signaling studies, lower concentrations are often sufficient. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

4. What is the appropriate incubation time for DHA-Gly treatment?

The incubation time for DHA-Gly treatment will vary depending on the endpoint being measured. For signaling pathway activation studies (e.g., calcium mobilization, protein phosphorylation), short incubation times ranging from minutes to a few hours are typically sufficient. For cytotoxicity, anti-inflammatory, or gene expression studies, longer incubation periods of 24 to 72 hours are common.[3]

5. Should I use serum-free or serum-containing medium for my experiments with DHA-Gly?

The choice between serum-free and serum-containing medium depends on the experimental goals. Serum contains various lipids and proteins that can bind to DHA-Gly and potentially influence its bioavailability and activity.[5] For mechanistic studies where precise control over the cellular environment is critical, using a serum-free medium is recommended.[6][7] However, some cell lines may require serum for optimal growth and viability. If serum is necessary, it is important to use a consistent batch of serum throughout the experiments to minimize variability.

Troubleshooting Guides

Issue 1: Precipitation of DHA-Gly in Cell Culture Medium

  • Question: I observed a precipitate in my cell culture medium after adding the DHA-Gly solution. What could be the cause and how can I prevent it?

  • Answer: Precipitation of DHA-Gly in aqueous-based cell culture medium is a common issue due to its lipophilic nature.

    • Cause: The concentration of DHA-Gly may have exceeded its solubility limit in the medium. The final concentration of the organic solvent from the stock solution might also be too high, leading to insolubility.

    • Solution:

      • Reduce Final Concentration: Try using a lower final concentration of DHA-Gly in your experiment.

      • Optimize Stock Solution: Prepare a more concentrated stock solution in the organic solvent so that a smaller volume is needed for dilution into the culture medium, thereby keeping the final solvent concentration low (ideally below 0.1%).

      • Use a Carrier Protein: Complexing DHA-Gly with a carrier protein like bovine serum albumin (BSA) can enhance its solubility and stability in the culture medium. Prepare a DHA-Gly:BSA complex by slowly adding the DHA-Gly stock solution to a BSA solution while gently vortexing.

      • Gentle Mixing: When diluting the stock solution into the medium, add it dropwise while gently swirling the medium to ensure proper mixing and prevent localized high concentrations that can lead to precipitation.

Issue 2: High Background or Inconsistent Results in Assays

  • Question: My experimental results with DHA-Gly are inconsistent, or I am observing high background signals in my assays. What are the possible reasons?

  • Answer: Inconsistent results or high background can stem from several factors related to the handling of a lipid-based compound like DHA-Gly.

    • Cause:

      • Lipid Peroxidation: Polyunsaturated fatty acids like DHA are susceptible to oxidation, which can lead to the formation of reactive byproducts that may interfere with your assays.

      • Lot-to-Lot Variability: There might be variations in the purity or stability of different batches of DHA-Gly.

      • Interaction with Plastics: Lipophilic compounds can adhere to plastic surfaces of labware, leading to a decrease in the effective concentration.

    • Solution:

      • Proper Storage: Store the DHA-Gly stock solution at -20°C or lower, protected from light and oxygen, to minimize oxidation.[2] Prepare fresh dilutions in culture medium for each experiment.

      • Use of Antioxidants: Consider adding an antioxidant like Vitamin E (α-tocopherol) to your stock solution or culture medium to prevent lipid peroxidation.

      • Quality Control: If possible, test new batches of DHA-Gly for purity and activity before use in large-scale experiments.

      • Use Low-Binding Labware: Utilize low-protein-binding microplates and pipette tips to minimize the loss of DHA-Gly due to adsorption.

      • Appropriate Controls: Always include a vehicle control (culture medium with the same final concentration of the organic solvent used for the DHA-Gly stock) in your experiments to account for any effects of the solvent.

Issue 3: Unexpected Changes in Cell Morphology or Viability

  • Question: I am observing unexpected changes in cell morphology or a decrease in cell viability even at low concentrations of DHA-Gly. What could be happening?

  • Answer: Unforeseen effects on cell health can be due to the inherent properties of DHA-Gly or its handling.

    • Cause:

      • Cytotoxicity: DHA and its derivatives can be cytotoxic to certain cell lines, particularly cancer cells, at higher concentrations.[3][4]

      • Solvent Toxicity: The organic solvent used to dissolve DHA-Gly may be toxic to the cells if the final concentration is too high.

      • Lipid Overload: Excessive accumulation of lipids can induce cellular stress and lipotoxicity.

    • Solution:

      • Determine Cytotoxicity Threshold: Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the non-toxic concentration range of DHA-Gly for your specific cell line.

      • Minimize Solvent Concentration: Ensure the final concentration of the organic solvent in the culture medium is well below the toxic level for your cells (typically <0.1%).

      • Optimize Incubation Time: Shorter incubation times may be sufficient to observe the desired biological effects without causing significant cytotoxicity.

      • Monitor Cell Health: Regularly observe the cells under a microscope for any morphological changes, such as rounding, detachment, or the appearance of vacuoles, which can be signs of cellular stress.

Data Presentation

Table 1: Solubility of this compound

SolventSolubility
Ethanol25 mg/ml[2]
DMSO15 mg/ml[2]
DMF20 mg/ml[2]
PBS (pH 7.2)2 mg/ml[2]

Table 2: Reported IC50 Values for DHA and Related Compounds in Cancer Cell Lines

CompoundCell LineAssay DurationIC50 (µM)
DHADHL-4 (B-cell lymphoma)72 hours5.2[3]
Lysophosphatidylcholine-DHA (LPC-DHA)MDA-MB-231 (Breast Cancer)24 hours23.7[4][8]
Phosphatidylcholine-DHA (PC-DHA)MDA-MB-231 (Breast Cancer)24 hours67[4][8]
Docosahexaenoyl ethanolamide (DHEA)MDA-MB-231 (Breast Cancer)24 hours27.29[9]
Docosahexaenoyl ethanolamide (DHEA)MDA-MB-436 (Breast Cancer)24 hours19.76[9]

Table 3: Reported EC50 Values for GPR55 Activation by Various Ligands

LigandAssayEC50 (nM)
Palmitoylethanolamide (PEA)GTPγS binding4[10]
Anandamide (AEA)GTPγS binding18[10]
2-Arachidonyl glycerolGTPγS binding3[10]
Lysophosphatidylinositol (LPI)Gα13 Activation35.5[11]
ML184 (synthetic agonist)Gα13 Activation44.7[11]

Experimental Protocols

Protocol 1: Preparation of DHA-Gly Working Solution

  • Prepare Stock Solution: Dissolve DHA-Gly in 100% ethanol to a final concentration of 10 mM.

  • Storage: Store the stock solution in small aliquots at -20°C, protected from light.

  • Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, add 1 µl of the 10 mM stock solution to 1 ml of culture medium.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of ethanol to an equal volume of culture medium.

  • Application to Cells: Remove the existing medium from the cells and replace it with the medium containing DHA-Gly or the vehicle control.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of DHA-Gly (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control for 24-72 hours.

  • MTT Addition: Add 10 µl of 5 mg/ml MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Assessment of Anti-Inflammatory Effects (Nitric Oxide Assay)

  • Cell Seeding: Seed macrophage-like cells (e.g., RAW 264.7) in a 24-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of DHA-Gly for 1-2 hours.

  • Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) at a concentration of 1 µg/ml.

  • Incubation: Incubate the cells for 18-24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Data Analysis: Compare the nitrite levels in DHA-Gly-treated wells to the LPS-only control to determine the inhibitory effect of DHA-Gly on nitric oxide production.

Mandatory Visualizations

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane GPR55 GPR55 G_alpha_12_13 Gα12/13 GPR55->G_alpha_12_13 Activates DHA_Gly Docosahexaenoyl glycine (DHA-Gly) DHA_Gly->GPR55 Binds to RhoA RhoA G_alpha_12_13->RhoA Activates ROCK ROCK RhoA->ROCK Activates PLC PLC ROCK->PLC Activates ERK_activation ERK1/2 Activation ROCK->ERK_activation Ca_release Intracellular Ca2+ Release PLC->Ca_release Transcription_factors NF-κB, NFAT, CREB Activation Ca_release->Transcription_factors ERK_activation->Transcription_factors

Caption: GPR55 Signaling Pathway Activated by DHA-Gly.

Cytotoxicity_Assay_Workflow cluster_workflow Cytotoxicity Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere prepare_treatment Prepare DHA-Gly and vehicle controls adhere->prepare_treatment treat_cells Treat cells for 24-72 hours prepare_treatment->treat_cells add_mtt Add MTT reagent treat_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals with DMSO incubate_mtt->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental Workflow for a Cytotoxicity Assay.

Anti_Inflammatory_Assay_Workflow cluster_workflow Anti-Inflammatory Assay Workflow start Start seed_macrophages Seed macrophages in 24-well plate start->seed_macrophages adhere Allow cells to adhere seed_macrophages->adhere pretreat Pre-treat with DHA-Gly for 1-2 hours adhere->pretreat stimulate Stimulate with LPS for 18-24 hours pretreat->stimulate collect_supernatant Collect cell culture supernatant stimulate->collect_supernatant griess_assay Perform Griess assay for nitrite collect_supernatant->griess_assay read_absorbance Measure absorbance at 540 nm griess_assay->read_absorbance analyze_data Analyze data to determine % inhibition read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for an Anti-Inflammatory Assay.

References

Technical Support Center: Validating the Purity of Docosahexaenoyl Glycine (DHA-Gly)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the purity of commercially available Docosahexaenoyl glycine (DHA-Gly).

Frequently Asked Questions (FAQs)

Q1: Why is it critical to validate the purity of commercially available this compound?

A1: Validating the purity of DHA-Gly is essential for ensuring the accuracy, reproducibility, and reliability of experimental results. Impurities can lead to erroneous data, misinterpretation of biological effects, and potential off-target activities. For drug development professionals, purity is a critical quality attribute that directly impacts safety and efficacy.

Q2: What are the potential impurities in commercial batches of this compound?

A2: Potential impurities in commercially available DHA-Gly can include:

  • Unreacted starting materials: Docosahexaenoic acid (DHA) and glycine.

  • Byproducts of synthesis: Dipeptides or other acylated species.

  • Degradation products: Oxidized forms of DHA-Gly, due to the susceptibility of the polyunsaturated fatty acid (PUFA) chain to oxidation.

  • Residual solvents: Solvents used during the synthesis and purification process.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: A multi-faceted approach employing several analytical techniques is recommended for a comprehensive purity assessment. The most common and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): Primarily used for quantifying the purity and detecting non-volatile impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used for identification and quantification of the parent compound and its impurities by providing mass-to-charge ratio information.[1][2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the identity of the compound and identifying structural isomers or other impurities.[4][5][6]

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitatively assessing the presence of impurities.[7][8][9]

Q4: What is a typical purity specification for high-quality, research-grade this compound?

A4: For most research applications, a purity of ≥98% is generally considered acceptable.[10] However, for sensitive applications such as in vivo studies or clinical development, a higher purity (e.g., ≥99%) may be required.

Q5: How should this compound be stored to maintain its purity?

A5: DHA-Gly is susceptible to oxidation and degradation. To maintain its integrity, it should be stored at -20°C.[10] It is often supplied as a solution in an organic solvent like ethanol. If the solvent is evaporated, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
IssuePotential CauseSuggested Solution
Unexpected Peaks Contaminated mobile phase, sample degradation, or impurities in the standard.Prepare fresh mobile phase, use a new vial of the standard, and ensure proper sample handling.
Peak Tailing Column degradation, improper mobile phase pH, or sample overload.Use a new column, adjust the mobile phase pH, or inject a smaller sample volume.
Poor Resolution Inappropriate mobile phase composition or gradient.Optimize the mobile phase and gradient elution to improve separation.[11][12]
Drifting Baseline Column contamination or detector instability.Flush the column with a strong solvent, and ensure the detector is properly warmed up and calibrated.
Liquid Chromatography-Mass Spectrometry (LC-MS)
IssuePotential CauseSuggested Solution
Low Signal Intensity Poor ionization, sample degradation, or incorrect MS parameters.Optimize ionization source parameters, use fresh sample, and adjust MS settings for the target analyte.[13]
Inaccurate Mass Improper mass calibration.Calibrate the mass spectrometer using a known standard.
High Background Noise Contaminated mobile phase or sample matrix effects.Use high-purity solvents and consider solid-phase extraction (SPE) for sample cleanup.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
IssuePotential CauseSuggested Solution
Unidentified Signals Impurities or residual solvents.Compare the spectrum to a reference spectrum of DHA-Gly and common solvents.
Poor Spectral Resolution Sample aggregation or incorrect shimming.Ensure the sample is fully dissolved and perform proper shimming of the spectrometer.
Broad Peaks Paramagnetic impurities or chemical exchange.Filter the sample and ensure consistent temperature control.
Thin-Layer Chromatography (TLC)
IssuePotential CauseSuggested Solution
Streaking of Spots Sample overload or incorrect solvent system.Apply a smaller amount of the sample and optimize the mobile phase composition.[7][14]
Incorrect Rf Values Inconsistent solvent system or chamber saturation.Ensure the TLC chamber is properly saturated with the mobile phase vapor.[14][15]
Faint Spots Insufficient sample concentration or inappropriate visualization method.Increase the sample concentration or use a more sensitive visualization reagent (e.g., iodine vapor or a specific stain).[8]

Experimental Protocols

HPLC-UV Method for Purity Assessment

This protocol outlines a general reversed-phase HPLC method for the purity determination of DHA-Gly.

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase and Gradient:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 60% B to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

Detection:

  • Wavelength: 210 nm.

Procedure:

  • Prepare a stock solution of DHA-Gly in ethanol at 1 mg/mL.

  • Dilute the stock solution to a working concentration of 100 µg/mL with the initial mobile phase composition.

  • Inject 10 µL of the sample onto the HPLC system.

  • Integrate the peak areas of all observed peaks.

  • Calculate the purity by dividing the peak area of DHA-Gly by the total peak area of all peaks.

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection 210 nm
Injection Volume 10 µL
LC-MS Method for Identification and Impurity Profiling

This protocol provides a general approach for the identification of DHA-Gly and its potential impurities.

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source.

LC Conditions:

  • Use the same column and mobile phase as the HPLC-UV method.

MS Conditions:

  • Ionization Mode: Negative ESI.

  • Scan Range: m/z 100-1000.

  • Expected [M-H]- for DHA-Gly: m/z 384.25.

Procedure:

  • Perform the LC separation as described in the HPLC protocol.

  • Analyze the mass spectra of the eluting peaks.

  • Confirm the identity of DHA-Gly by its retention time and accurate mass.

  • Tentatively identify impurities based on their mass-to-charge ratios and fragmentation patterns.

1H NMR for Structural Confirmation

This protocol describes the use of 1H NMR for the structural verification of DHA-Gly.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of DHA-Gly in a suitable deuterated solvent (e.g., CDCl3 or MeOD).

Data Acquisition:

  • Acquire a standard 1D 1H NMR spectrum.

Expected Chemical Shifts (in CDCl3):

  • ~5.3-5.4 ppm: Vinylic protons of the DHA chain.

  • ~4.1 ppm: Methylene protons of the glycine moiety.

  • ~2.8 ppm: Bis-allylic protons of the DHA chain.

  • ~2.0-2.4 ppm: Allylic and acyl methylene protons.

  • ~0.97 ppm: Terminal methyl protons of the DHA chain.

Proton Group Expected Chemical Shift (ppm)
Vinylic (DHA)~5.3-5.4
Glycine (-CH2-)~4.1
Bis-allylic (DHA)~2.8
Allylic/Acyl (DHA)~2.0-2.4
Terminal Methyl (DHA)~0.97
TLC for Rapid Purity Check

This protocol details a simple TLC method for a quick assessment of DHA-Gly purity.[7][14]

Materials:

  • Silica gel TLC plates.[9]

  • Mobile Phase: A mixture of hexane, diethyl ether, and acetic acid (e.g., 70:30:1, v/v/v).

  • Visualization: Iodine vapor or a potassium permanganate stain.

Procedure:

  • Dissolve a small amount of DHA-Gly in a volatile solvent (e.g., ethanol or dichloromethane).

  • Spot the solution onto the baseline of a TLC plate.[15]

  • Develop the plate in a chamber saturated with the mobile phase.

  • After the solvent front has reached the top of the plate, remove and dry it.

  • Visualize the spots. A single major spot should be observed for pure DHA-Gly.

Visualizations

experimental_workflow cluster_0 Purity Validation Workflow for DHA-Gly start Commercial DHA-Gly Sample tlc TLC Analysis (Qualitative Check) start->tlc hplc HPLC-UV Analysis (Quantitative Purity) start->hplc lcms LC-MS Analysis (Identity & Impurity Profile) start->lcms nmr NMR Spectroscopy (Structural Confirmation) start->nmr decision Purity ≥ 98%? tlc->decision hplc->decision lcms->decision nmr->decision pass Proceed with Experiment decision->pass Yes fail Contact Supplier / Further Purification decision->fail No

Caption: Experimental workflow for validating the purity of DHA-Gly.

signaling_pathway cluster_1 Putative Signaling Pathway of DHA-Gly dhagly DHA-Gly gpr55 GPR55 (Inverse Agonist) dhagly->gpr55 trpv4 TRPV4 (Potentiation) dhagly->trpv4 inhibition Inhibition of Downstream Signaling gpr55->inhibition activation Increased Channel Activity trpv4->activation response Anti-inflammatory Effects inhibition->response activation->response

Caption: Putative signaling pathway of this compound.[16]

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Potency: Docosahexaenoyl Glycine vs. Docosahexaenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the anti-inflammatory properties of Docosahexaenoyl glycine (DHA-Gly) and its parent fatty acid, docosahexaenoic acid (DHA), supported by available experimental data.

Introduction

Chronic inflammation is a key pathological feature of numerous diseases, driving a continuous search for novel and more effective anti-inflammatory agents. Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is well-established for its anti-inflammatory properties. Its conjugate with glycine, this compound (DHA-Gly), is an endogenous lipid mediator that is also gaining attention for its potential therapeutic effects. This guide provides a comparative overview of the anti-inflammatory potency of DHA-Gly versus DHA, based on current scientific literature.

Quantitative Data Summary

While direct head-to-head comparative studies quantifying the anti-inflammatory potency of DHA-Gly versus DHA are limited, the following table summarizes available data from independent studies. It is crucial to note that variations in experimental models, cell types, and methodologies preclude a direct comparison of potency from these discrete datasets.

CompoundCell Type/ModelInflammatory StimulusMeasured MarkerConcentrationObserved Effect
This compound (DHA-Gly) BV-2 microgliaLPSIL-6 Production5 µMNear complete inhibition
10 µMNear complete inhibition
Docosahexaenoic acid (DHA) Hypertriglyceridemic menN/A (in vivo)Interleukin-6 (IL-6)3 g/day (91 days)23% reduction in circulating IL-6[1]
RAW 264.7 macrophagesLPSNF-κB ActivityNot specified32% reduction
Human retinal vascular endothelial cellsVEGF, TNFα, or IL-1ßICAM-1 and VCAM-1100 µM (24h pre-treatment)Complete inhibition of cytokine-induced expression[2]

Signaling Pathways and Mechanisms of Action

Docosahexaenoic Acid (DHA)

DHA exerts its anti-inflammatory effects through multiple pathways. A primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like IL-6 and TNF-α. DHA can suppress the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[3] Additionally, DHA can activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors with anti-inflammatory functions.

DHA_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimulus Pro-inflammatory Stimulus Receptor Receptor Pro-inflammatory Stimulus->Receptor IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates IkB_NFkB IκB-NFκB (Inactive) NFkB NFkB NFkB_active NF-κB (Active) NFkB->NFkB_active translocates IkB_NFkB->NFkB releases DHA DHA DHA->IKK inhibits DNA DNA NFkB_active->DNA binds to Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes induces

Inhibitory Action of DHA on the NF-κB Signaling Pathway.
This compound (DHA-Gly)

The precise signaling pathways for DHA-Gly's anti-inflammatory effects are still under investigation. However, its potent inhibition of IL-6 production in microglia suggests a significant role in modulating neuroinflammation. Lipidated glycines, as a class of molecules, are thought to be released in response to inflammatory stimuli to exert a pro-resolving effect. Their activity in microglia, the primary immune cells of the central nervous system, points towards a potential therapeutic application in neuroinflammatory conditions.

Experimental Protocols

In Vitro Assessment of Anti-inflammatory Activity in Microglia (Adapted from studies on lipid mediators)

This protocol outlines a general workflow for evaluating the anti-inflammatory effects of compounds like DHA-Gly and DHA on microglial cells.

  • Cell Culture: Murine BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, the cells are treated with varying concentrations of DHA-Gly or DHA for a predetermined period (e.g., 1 hour).

  • Inflammatory Challenge: Following the pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of, for example, 100 ng/mL.

  • Incubation: The cells are incubated with the inflammatory stimulus for a specified duration (e.g., 24 hours) to allow for the production of inflammatory mediators.

  • Quantification of Inflammatory Markers: The cell culture supernatant is collected, and the concentration of pro-inflammatory cytokines, such as IL-6, is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The results are analyzed to determine the dose-dependent inhibitory effect of the test compounds on cytokine production.

Experimental_Workflow A 1. Culture BV-2 Microglia B 2. Seed Cells and Allow Adherence A->B C 3. Pre-treat with DHA-Gly or DHA B->C D 4. Induce Inflammation with LPS C->D E 5. Incubate for 24 hours D->E F 6. Collect Supernatant E->F G 7. Quantify IL-6 via ELISA F->G H 8. Analyze Data G->H

Experimental Workflow for Assessing Anti-inflammatory Activity.

Discussion and Conclusion

The available evidence strongly suggests that both this compound and its parent molecule, docosahexaenoic acid, possess significant anti-inflammatory properties. DHA is a well-characterized anti-inflammatory agent with established mechanisms of action, including the inhibition of the pro-inflammatory NF-κB pathway.

Data from a preclinical study indicates that DHA-Gly is a potent inhibitor of IL-6 production in activated microglia, suggesting its potential as a strong anti-inflammatory molecule, particularly in the context of neuroinflammation.

However, a direct and quantitative comparison of the anti-inflammatory potency of DHA-Gly versus DHA is currently lacking in the scientific literature. Such studies are warranted to definitively establish their relative efficacy. Future research should focus on head-to-head comparisons in various in vitro and in vivo models of inflammation to elucidate the full therapeutic potential of these related lipid mediators. For drug development professionals, both molecules represent promising candidates for the development of novel anti-inflammatory therapeutics.

References

A Comparative Guide to Validating the Inverse Agonist Activity of Docosahexaenoyl Glycine at the GPR55 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Docosahexaenoyl glycine (DHA-Gly) with other molecules targeting the G protein-coupled receptor 55 (GPR55). It includes supporting experimental data and detailed methodologies to facilitate the validation of its inverse agonist activity. A recent preclinical study has suggested that while structurally similar to N-arachidonoyl glycine (NA-Gly), which displays inverse agonism at GPR55, DHA-Gly also exhibits weak inverse agonist properties. This guide will delve into the comparative potencies and provide the necessary protocols to investigate these findings further.

Comparative Analysis of GPR55 Inverse Agonists

The following table summarizes the potency of this compound (DHA-Gly) in comparison to its structural analog N-arachidonoyl glycine (NA-Gly) and the well-characterized GPR55 inverse agonist, CID-16020046. The data highlights the relative efficacy of these compounds in inhibiting the constitutive activity of the GPR55 receptor.

CompoundTypeIC50 (µM)Assay System
This compound (DHA-Gly)Putative Inverse Agonist35.35 ± 1.82G protein NanoBRET assay in transfected cells
N-arachidonoyl glycine (NA-Gly)Inverse Agonist14.20 ± 1.07G protein NanoBRET assay in transfected cells
CID-16020046Inverse Agonist/Antagonist0.15GPR55 constitutive activity assay in yeast
CID-16020046Inverse Agonist/Antagonist0.21LPI-induced Ca2+ signaling in HEK-GPR55 cells
CID-16020046Inverse Agonist/Antagonist15GPR55 constitutive activity

Data sourced from a bioRxiv preprint for DHA-Gly and NA-Gly, and various publications for CID-16020046. It is important to note that assay conditions can influence IC50 values.

Experimental Protocols for Validation

To validate the inverse agonist activity of DHA-Gly at the GPR55 receptor, several key experiments can be performed. These assays are designed to measure the inhibition of both the constitutive (basal) activity of the receptor and agonist-induced signaling.

β-Arrestin Recruitment Assay (e.g., PRESTO-Tango)

This assay measures the recruitment of β-arrestin to the receptor, a hallmark of GPCR activation and desensitization. Inverse agonists will decrease the basal level of β-arrestin recruitment in systems with constitutive GPR55 activity.

Materials:

  • HTLA cells (HEK293 cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin-TEV fusion protein)

  • GPR55-Tango expression vector

  • Lipofectamine 3000 or other suitable transfection reagent

  • Cell culture medium (DMEM), fetal bovine serum (FBS), antibiotics

  • Test compounds (DHA-Gly, NA-Gly, CID-16020046)

  • Luciferase assay reagent

  • White, clear-bottom 384-well plates

Protocol:

  • Cell Plating: Seed HTLA cells in a 6-well plate and grow to ~80% confluency.

  • Transfection: Transfect the cells with the GPR55-Tango construct using Lipofectamine 3000 according to the manufacturer's instructions.

  • Cell Seeding for Assay: After 24 hours, detach the transfected cells and seed them into 384-well plates at a density of 8,000 cells per well in 30 µL of media.

  • Compound Addition: Prepare serial dilutions of the test compounds. Add the compounds to the cells and incubate overnight at 37°C in a CO2 incubator.

  • Luciferase Assay: On the following day, add the luciferase assay reagent to each well.

  • Data Acquisition: Measure the luminescence signal using a plate reader. A decrease in signal relative to vehicle-treated cells indicates inverse agonist activity.

ERK1/2 Phosphorylation Assay

GPR55 activation leads to the phosphorylation of ERK1/2. An inverse agonist will reduce the basal level of ERK1/2 phosphorylation in cells with constitutive GPR55 activity. This can be measured by Western blot or a high-throughput method like AlphaScreen SureFire.

Protocol (AlphaScreen SureFire):

Materials:

  • HEK293 cells stably expressing GPR55 (GPR55-HEK293)

  • Serum-free cell culture medium

  • Test compounds

  • AlphaScreen SureFire Phospho-ERK1/2 Assay Kit

  • White 384-well ProxiPlate

  • Plate reader capable of AlphaScreen detection

Protocol:

  • Cell Culture: Plate GPR55-HEK293 cells in a 96-well plate and grow to confluency.

  • Serum Starvation: Replace the medium with serum-free medium and incubate for at least 4 hours to reduce basal ERK phosphorylation.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds or vehicle for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells according to the AlphaScreen SureFire kit protocol.

  • Assay: Transfer the cell lysates to a 384-well ProxiPlate. Add the AlphaScreen beads as per the kit instructions and incubate for 2 hours in the dark.

  • Signal Detection: Read the plate on an AlphaScreen-compatible plate reader. A decrease in the signal compared to the vehicle control indicates a reduction in ERK1/2 phosphorylation and suggests inverse agonist activity.

Intracellular Calcium Mobilization Assay

GPR55 activation can lead to an increase in intracellular calcium. In cells with high constitutive GPR55 activity, an inverse agonist would be expected to decrease the baseline intracellular calcium concentration.

Materials:

  • GPR55-HEK293 cells

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compounds

  • A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR)

Protocol:

  • Cell Plating: Seed GPR55-HEK293 cells in a black-walled, clear-bottom 96-well plate and grow to confluency.

  • Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's protocol, typically for 1 hour at 37°C.

  • Baseline Measurement: Measure the baseline fluorescence using the plate reader.

  • Compound Addition: Add the test compounds at various concentrations.

  • Signal Detection: Monitor the fluorescence signal over time. A sustained decrease in fluorescence below the baseline level upon compound addition would indicate inverse agonist activity.

Visualizations

The following diagrams illustrate the key signaling pathway, the general workflow for validating inverse agonism, and a logical framework for comparing GPR55 modulators.

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling GPR55 GPR55 Gq Gαq GPR55->Gq Activation G12_13 Gα12/13 GPR55->G12_13 Activation PLC PLC Gq->PLC RhoA RhoA G12_13->RhoA IP3 IP3 PLC->IP3 ERK ERK1/2 Phosphorylation RhoA->ERK Ca_release Ca²⁺ Release IP3->Ca_release

Caption: GPR55 Receptor Signaling Cascade.

Inverse_Agonist_Validation_Workflow start Start: Hypothesis DHA-Gly is a GPR55 inverse agonist assay_selection Select Assays for Constitutive Activity start->assay_selection beta_arrestin β-Arrestin Recruitment (e.g., PRESTO-Tango) assay_selection->beta_arrestin erk ERK1/2 Phosphorylation (e.g., AlphaScreen) assay_selection->erk calcium Calcium Mobilization (e.g., FLIPR) assay_selection->calcium data_analysis Data Analysis: Determine IC50 and Emax beta_arrestin->data_analysis erk->data_analysis calcium->data_analysis comparison Compare Potency & Efficacy to known inverse agonists (NA-Gly, CID-16020046) data_analysis->comparison conclusion Conclusion: Validate/Refute Hypothesis comparison->conclusion

Caption: Experimental Workflow for Inverse Agonist Validation.

Comparison_Framework main_topic Comparative Analysis of GPR55 Inverse Agonists sub_dha This compound (DHA-Gly) main_topic->sub_dha sub_na N-arachidonoyl glycine (NA-Gly) main_topic->sub_na sub_cid CID-16020046 main_topic->sub_cid prop_potency Potency (IC50) sub_dha->prop_potency prop_efficacy Efficacy (Emax) sub_dha->prop_efficacy prop_selectivity Selectivity sub_dha->prop_selectivity sub_na->prop_potency sub_na->prop_efficacy sub_na->prop_selectivity sub_cid->prop_potency sub_cid->prop_efficacy sub_cid->prop_selectivity

Caption: Logical Framework for Compound Comparison.

The Neuroprotective Landscape: A Comparative Analysis of Docosahexaenoyl Glycine (Synaptamide) and Resolvins

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the neuroprotective mechanisms of two docosahexaenoic acid (DHA) derived lipid mediators, N-docosahexaenoylethanolamine (DHA-Gly, also known as synaptamide) and resolvins, reveals distinct yet complementary pathways in mitigating neuronal damage and promoting brain health. While both classes of molecules originate from the same essential omega-3 fatty acid, their downstream signaling cascades, primary modes of action, and, to some extent, their therapeutic- G protein-coupled receptor 110 (GPR110). In contrast, resolvins, such as Resolvin D1 (RvD1) and Resolvin E1 (RvE1), exert their potent anti-inflammatory and pro-resolving effects by activating specific G-protein coupled receptors like ALX/FPR2 and ChemR23, respectively.

This guide provides a comprehensive comparison of the neuroprotective effects of Docosahexaenoyl glycine (synaptamide) and resolvins, drawing upon key experimental findings to elucidate their respective mechanisms of action. The information is tailored for researchers, scientists, and drug development professionals in the field of neuroscience and pharmacology.

Comparative Analysis of Neuroprotective Effects

The neuroprotective strategies of synaptamide and resolvins, while both stemming from DHA, diverge significantly in their molecular targets and primary physiological responses. Synaptamide's actions are predominantly centered on promoting neuronal growth, differentiation, and synaptic health.[1][2][3][4][5] Resolvins, on the other hand, are master regulators of inflammation resolution, a critical process in limiting secondary injury in the brain following insults like ischemia or trauma.[1][3][6][7][8]

FeatureThis compound (Synaptamide)Resolvins (e.g., RvD1, RvE1)
Primary Neuroprotective Mechanism Promotes neurogenesis, neurite outgrowth, and synaptogenesis.[1][3][4][5]Potent anti-inflammatory and pro-resolving actions.[1][3][6][8]
Key Receptor(s) GPR110 (ADGRF1).[1][2][3][6]ALX/FPR2 (for RvD1), ChemR23 (for RvE1).[1]
Primary Signaling Pathway Gαs-cAMP-PKA-CREB.[1][2][3]Inhibition of NF-κB and MAPK pathways; activation of PI3K/Akt pathway.[8][9][10]
Key Cellular Effects - Stimulates neuronal differentiation of neural stem cells.[4][11] - Enhances synaptic protein expression.[2] - Attenuates neuroinflammation.[3][12]- Inhibits microglial activation and pro-inflammatory cytokine production (TNF-α, IL-6, IL-1β).[8][10] - Promotes macrophage polarization to an anti-inflammatory phenotype. - Enhances phagocytosis of cellular debris.[8]
Reported Efficacy in Disease Models - Improves cognitive function in models of neuropathic pain.[9][13] - Ameliorates hippocampal neurodegeneration after traumatic brain injury.[14]- Reduces cognitive impairment following traumatic brain injury.[12] - Mitigates inflammation-mediated blood-brain barrier disruption after subarachnoid hemorrhage.[3] - Shows protective effects in models of Alzheimer's disease and spinal cord injury.[6][14]

Signaling Pathways: A Visual Comparison

The distinct signaling cascades initiated by synaptamide and resolvins underscore their different primary functions in neuroprotection.

Synaptamide_Signaling cluster_extracellular cluster_membrane cluster_intracellular Synaptamide Synaptamide (DHA-Gly) GPR110 GPR110 (ADGRF1) Synaptamide->GPR110 Gas Gαs GPR110->Gas AC Adenylate Cyclase Gas->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Neurogenic & Synaptogenic Gene Expression CREB->Gene Inflammation Suppression of Pro-inflammatory Gene Expression CREB->Inflammation

Caption: Synaptamide Signaling Pathway.

Resolvin_Signaling cluster_extracellular cluster_membrane cluster_intracellular Resolvin Resolvin (e.g., RvD1) Receptor ALX/FPR2 Resolvin->Receptor PI3K PI3K Receptor->PI3K NFkB_path NF-κB Pathway Receptor->NFkB_path Inhibits MAPK_path MAPK Pathway Receptor->MAPK_path Inhibits Akt Akt PI3K->Akt Resolution ↑ Resolution of Inflammation Akt->Resolution Inflammation ↓ Pro-inflammatory Cytokine Production NFkB_path->Inflammation MAPK_path->Inflammation

Caption: Resolvin Signaling Pathway.

Experimental Protocols

Understanding the methodologies employed to elucidate the neuroprotective effects of synaptamide and resolvins is crucial for interpreting the data and designing future studies.

Synaptamide-Induced Neuronal Differentiation of Neural Stem Cells (NSCs)
  • Cell Culture: Mouse neural stem cells are cultured in a differentiation-promoting medium.

  • Treatment: NSCs are treated with varying concentrations of synaptamide (typically in the nanomolar range) for a period of several days (e.g., 7 days).

  • Immunocytochemistry: Differentiated neurons are identified and quantified by staining for neuron-specific markers such as MAP2 (Microtubule-Associated Protein 2) and Tuj-1 (β-III tubulin). Glial cells are identified using markers like GFAP (Glial Fibrillary Acidic Protein).

  • Western Blot Analysis: The activation of the PKA/CREB signaling pathway is assessed by measuring the phosphorylation levels of PKA and CREB using specific antibodies.

  • Experimental Workflow:

    NSC_Differentiation_Workflow Start Isolate and Culture Neural Stem Cells Treat Treat with Synaptamide Start->Treat Incubate Incubate for 7 days Treat->Incubate Stain Immunocytochemistry (MAP2, Tuj-1, GFAP) Incubate->Stain Lyse Cell Lysis Incubate->Lyse Analyze_Stain Quantify Neuronal Differentiation Stain->Analyze_Stain WB Western Blot (pPKA, pCREB) Lyse->WB Analyze_WB Assess Signaling Pathway Activation WB->Analyze_WB

    Caption: Experimental workflow for assessing synaptamide's effect on NSC differentiation.

Resolvin D1's Anti-inflammatory Effect in a Model of Neuroinflammation
  • Animal Model: A model of neuroinflammation is induced in rodents, for example, by intracerebral injection of lipopolysaccharide (LPS).

  • Treatment: Animals are treated with Resolvin D1 (intravenously or directly into the brain) at specific time points before or after the inflammatory insult.

  • Tissue Processing: Brain tissue is collected at a designated time point post-insult.

  • Immunohistochemistry/Immunofluorescence: Brain sections are stained for markers of microglial activation (e.g., Iba1) and astrocytes (e.g., GFAP).

  • ELISA/qPCR: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in brain homogenates are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or quantitative Polymerase Chain Reaction (qPCR).

  • Western Blot Analysis: The activation of inflammatory signaling pathways, such as NF-κB, is assessed by measuring the levels of key proteins (e.g., phosphorylated p65).

  • Experimental Workflow:

    Resolvin_Neuroinflammation_Workflow Start Induce Neuroinflammation (e.g., LPS injection) Treat Administer Resolvin D1 Start->Treat Collect Collect Brain Tissue Treat->Collect Stain Immunohistochemistry (Iba1, GFAP) Collect->Stain Homogenize Brain Tissue Homogenization Collect->Homogenize Analyze_Stain Assess Glial Activation Stain->Analyze_Stain Measure ELISA/qPCR (Cytokines) Homogenize->Measure WB Western Blot (p-p65 NF-κB) Homogenize->WB Analyze_Measure Quantify Inflammatory Mediators Measure->Analyze_Measure Analyze_WB Assess Signaling Pathway Activation WB->Analyze_WB

    Caption: Experimental workflow for assessing Resolvin D1's anti-inflammatory effects.

Conclusion

This compound (synaptamide) and resolvins represent two powerful, endogenously produced neuroprotective agents derived from DHA. While direct comparative studies are lacking, the available evidence points to distinct but potentially synergistic roles in maintaining brain health. Synaptamide's focus on neuronal growth and connectivity suggests its importance in developmental and neurorestorative processes. Resolvins' potent anti-inflammatory and pro-resolving actions position them as critical players in limiting the damaging cascade of neuroinflammation. A deeper understanding of their individual and combined effects could pave the way for novel therapeutic strategies for a range of neurological disorders. Future research should aim to directly compare the efficacy of these two classes of lipid mediators in various models of neurological disease to better delineate their therapeutic potential.

References

Side-by-side comparison of Docosahexaenoyl glycine and N-arachidonoyl glycine on TRPV4 channels.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of the effects of two endogenous N-acyl amino acids, Docosahexaenoyl glycine (DHA-G) and N-arachidonoyl glycine (NAG), on the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel. The information presented is based on currently available experimental data.

Executive Summary

Current scientific literature indicates a significant difference in the activity of various N-acyl amino acids on TRPV4 channels. While a range of these lipids have been identified as modulators of the broader TRP channel family, direct comparative studies on DHA-G and NAG at TRPV4 are limited. However, existing evidence suggests that neither this compound nor N-arachidonoyl glycine are significant activators of TRPV4 channels. In contrast, other structurally related N-acyl amides have been demonstrated to elicit TRPV4 activation.

Comparative Data on TRPV4 Channel Activity

Based on available research, there is no conclusive evidence to support the activation of TRPV4 channels by either this compound or N-arachidonoyl glycine. One comprehensive screen of over 70 N-acyl amides did not identify DHA-G or NAG as activators of TRPV4. In fact, multiple sources indicate that N-arachidonoyl glycine does not activate TRPV1 channels, and one study suggests it does not activate TRP channels in general.

For context, the following table includes data on other N-acyl amides that have been shown to activate TRPV4, as identified in a study by Bradshaw and colleagues, alongside the current understanding of DHA-G and NAG.

CompoundChemical StructureEffect on TRPV4Potency (EC50)Efficacy (% Activation)Citation(s)
This compound (DHA-G) DHA-G StructureNo reported activationNot ApplicableNot Applicable
N-arachidonoyl glycine (NAG) NAG StructureNo reported activationNot ApplicableNot Applicable
N-arachidonoyl tyrosineNA-Tyr StructureAgonistNot ReportedNot Reported
N-linoleoyl tyrosineNL-Tyr StructureAgonistNot ReportedNot Reported
N-palmitoyl tyrosineNP-Tyr StructureAgonistNot ReportedNot Reported
N-docosahexaenoyl tryptophanDHA-Trp StructureAgonistNot ReportedNot Reported
N-arachidonoyl tryptophanNA-Trp StructureAgonistNot ReportedNot Reported
N-linoleoyl tryptophanNL-Trp StructureAgonistNot ReportedNot Reported
N-arachidonoyl taurineNA-Tau StructureAgonist~20 µMNot Reported

Note: Chemical structure images are illustrative placeholders.

Experimental Protocols

The following methodologies are based on protocols used in studies screening N-acyl amides on TRP channels and can be adapted for a direct comparative analysis of DHA-G and NAG on TRPV4.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK-293) cells are a suitable host for transiently or stably expressing human TRPV4 channels.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: For transient expression, cells are transfected with a plasmid encoding human TRPV4 using a lipid-based transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions. Experiments are typically performed 24-48 hours post-transfection.

Calcium Imaging Assay

This assay measures changes in intracellular calcium ([Ca2+]i) as an indicator of TRPV4 channel activation.

  • Cell Plating: Transfected HEK-293 cells are plated onto 96-well black-walled, clear-bottom plates.

  • Dye Loading: Cells are incubated with the ratiometric calcium indicator Fura-2 AM (e.g., 3 µM) in a HEPES-Tyrode buffer for 60 minutes at room temperature. The buffer may contain 0.05% w/v Pluronic F-127 to aid in dye solubilization.

  • Washing: After incubation, cells are washed twice with the HEPES-Tyrode buffer to remove excess dye.

  • Compound Application: Test compounds (DHA-G, NAG, positive controls like GSK1016790A, and vehicle controls) are dissolved in DMSO and then diluted in the assay buffer to the final desired concentration (final DMSO concentration should be kept low, e.g., <0.5%).

  • Data Acquisition: Fluorescence is measured using a fluorescence plate reader or a microscope equipped for ratiometric imaging. Excitation wavelengths for Fura-2 are typically 340 nm and 380 nm, with emission measured at ~510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

Electrophysiology (Whole-Cell Patch-Clamp)

This technique provides a direct measure of ion channel currents.

  • Cell Preparation: Transfected cells are plated on glass coverslips for recording.

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with KOH).

  • Recording Procedure:

    • Coverslips are placed in a recording chamber on the stage of an inverted microscope.

    • Borosilicate glass pipettes (3-5 MΩ resistance) are filled with the internal solution and used to form a high-resistance seal (>1 GΩ) with the cell membrane.

    • The membrane patch is then ruptured to achieve the whole-cell configuration.

    • Cells are voltage-clamped at a holding potential of -60 mV.

    • Currents are recorded in response to the application of test compounds via a perfusion system.

Signaling Pathways and Experimental Workflow

The activation of TRPV4 by certain lipids, such as arachidonic acid (the fatty acid component of NAG), is known to be indirect, involving the cytochrome P450 (CYP) epoxygenase pathway to produce epoxyeicosatrienoic acids (EETs), which are the actual channel activators. It is plausible that any activating N-acyl amide could utilize a similar pathway, or alternatively, act as a direct agonist.

G cluster_membrane Plasma Membrane cluster_extracellular Extracellular TRPV4 TRPV4 Channel Ca_influx Ca2+ Influx TRPV4->Ca_influx PLA2 PLA2 AA Arachidonic Acid (AA) PLA2->AA CYP CYP Epoxy- genase EETs EETs CYP->EETs Produces NAG N-arachidonoyl glycine (NAG) NAG->AA Metabolism (e.g., FAAH) AA->PLA2 AA->CYP Substrate EETs->TRPV4 Activates G start Start cell_prep HEK-293 Cell Culture & TRPV4 Transfection start->cell_prep assay_choice Assay Selection cell_prep->assay_choice ca_imaging Calcium Imaging (Fura-2 AM) assay_choice->ca_imaging High-Throughput patch_clamp Whole-Cell Patch-Clamp assay_choice->patch_clamp Direct Measurement compound_prep Prepare Compounds (DHA-G, NAG, Controls) ca_imaging->compound_prep patch_clamp->compound_prep data_acq_ca Apply Compounds & Record Fluorescence Ratio compound_prep->data_acq_ca data_acq_ep Apply Compounds & Record Ionic Currents compound_prep->data_acq_ep analysis Data Analysis (Dose-Response Curves) data_acq_ca->analysis data_acq_ep->analysis conclusion Conclusion on TRPV4 Activity analysis->conclusion

Lipidomics analysis comparing N-acyl glycine profiles in healthy versus diseased brain tissue.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-acyl glycine (NAGly) profiles, highlighting their emerging significance in the study of neurological health and disease. While comprehensive comparative data for a wide range of NAGlys in specific human brain diseases remains an evolving area of research, this document synthesizes available data, outlines robust analytical methodologies, and illustrates key molecular pathways to empower further investigation in this promising field of lipidomics.

Quantitative Comparison of N-Acyl Glycine Levels

Direct quantitative comparisons of a broad spectrum of N-acyl glycine profiles between healthy and diseased human brain tissue are not yet widely available in published literature. However, to illustrate the nature of such comparative data and provide a baseline, the following table presents the concentration of N-oleoyl glycine (OlGly) as quantified in healthy mouse brain tissue. This serves as a reference point for future studies investigating pathological alterations.

N-Acyl GlycineHealthy Brain Tissue Concentration (pmol/g)Diseased Brain Tissue Concentration (pmol/g)Fold ChangePutative Disease Association
N-oleoyl glycine (OlGly)16 ± 7[1]Data Not Available-Proposed as a potential biomarker in various disease states including chronic pain and drug dependence.[1]
Glycine (precursor)Control levels1.64-fold increase (in primate model of Parkinson's Disease putamen)[2]Alterations in the precursor pool may influence NAGly levels in neurodegenerative diseases.

Note: The data for N-oleoyl glycine is from whole brain tissue of healthy ICR mice.[1] The glycine data is from the putamen of a primate model of Parkinson's Disease and represents the precursor amino acid, not the N-acyl conjugate.[2] This table structure is intended to be a template for researchers to populate as more specific data on N-acyl glycines in diseased brain tissue becomes available.

Experimental Protocols for N-Acyl Glycine Quantification

A robust and reliable method for the quantification of N-acyl glycines in brain tissue is crucial for obtaining reproducible and comparable data. The following protocol is based on a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the analysis of N-oleoyl glycine.[1]

1. Brain Tissue Homogenization:

  • Brain tissue samples are weighed and homogenized in a suitable buffer, for example, a mixture of water and organic solvent, to quench enzymatic activity. A common approach is to use a bead homogenizer with ice-cold solvent.

2. Lipid Extraction:

  • A liquid-liquid extraction is performed to isolate lipids from the homogenate. A common method is the Folch extraction, using a chloroform:methanol mixture, or a modified version.

  • An internal standard, such as a deuterated analog of the N-acyl glycine of interest (e.g., arachidonoyl-d8 glycine), is added at the beginning of the extraction process to account for sample loss during preparation and for matrix effects during analysis.[1]

  • The organic phase containing the lipids is collected and dried under a stream of nitrogen.

3. Sample Reconstitution and Analysis by HPLC-MS/MS:

  • The dried lipid extract is reconstituted in an appropriate solvent, typically a mixture of mobile phase solvents used for the HPLC separation.

  • The sample is then injected into an HPLC system coupled to a tandem mass spectrometer (MS/MS).

  • Chromatographic Separation: A C18 reversed-phase column is commonly used to separate the N-acyl glycines from other lipid species. A gradient elution with solvents such as water with formic acid and acetonitrile/isopropanol with formic acid is employed.

  • Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantitative analysis. This involves selecting the precursor ion of the target N-acyl glycine and a specific product ion generated upon fragmentation. This highly selective and sensitive technique allows for accurate quantification even at low endogenous concentrations.[1]

4. Quantification:

  • A calibration curve is generated using known concentrations of authentic standards of the N-acyl glycines being measured.

  • The concentration of the endogenous N-acyl glycine in the brain tissue sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizing Key Pathways and Workflows

Experimental Workflow for N-Acyl Glycine Analysis

experimental_workflow tissue_sample Brain Tissue Sample homogenization Homogenization (with internal standard) tissue_sample->homogenization extraction Liquid-Liquid Lipid Extraction homogenization->extraction drying Solvent Evaporation extraction->drying reconstitution Sample Reconstitution drying->reconstitution hplc_ms HPLC-MS/MS Analysis (MRM Mode) reconstitution->hplc_ms quantification Data Analysis and Quantification hplc_ms->quantification

Caption: Experimental workflow for the quantitative analysis of N-acyl glycines in brain tissue.

Biosynthesis and Metabolism of N-Acyl Glycines

nagly_pathway fatty_acid Fatty Acid acyl_coa Acyl-CoA fatty_acid->acyl_coa ACSL glycine Glycine nagly N-Acyl Glycine (NAGly) glycine->nagly acyl_coa->nagly GLYAT/PM20D1 signaling Biological Signaling nagly->signaling degradation_products Fatty Acid + Glycine nagly->degradation_products FAAH (hydrolysis)

Caption: Biosynthesis and metabolism of N-acyl glycines in the central nervous system.

Concluding Remarks

The study of N-acyl glycines in the brain is a rapidly advancing field. While large-scale comparative studies in human neurological diseases are still emerging, the available data strongly suggest that these lipid signaling molecules play crucial roles in brain function and may be dysregulated in pathological conditions. The methodologies for their accurate quantification are well-established, paving the way for future research to uncover their potential as diagnostic biomarkers and therapeutic targets for a range of neurological disorders. The provided protocols and diagrams serve as a foundational resource for researchers aiming to explore the intricate world of N-acyl glycine lipidomics.

References

Off-target screening to determine the receptor specificity of Docosahexaenoyl glycine.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Docosahexaenoyl glycine (DHA-Gly), an endogenous N-acyl amide derived from the omega-3 fatty acid docosahexaenoic acid (DHA), is emerging as a significant lipid signaling molecule with therapeutic potential. Understanding its receptor specificity is paramount for elucidating its physiological functions and for the development of targeted therapeutics. This guide provides a comprehensive off-target screening comparison to determine the receptor specificity of this compound, supported by experimental data and detailed methodologies.

Executive Summary

This compound exhibits a nuanced receptor interaction profile, primarily targeting a select group of G protein-coupled receptors (GPCRs) and transient receptor potential (TRP) channels. While its direct, high-affinity targets are still under full investigation, current evidence points towards significant activity at GPR110 (ADGRF1) , GPR55 , and TRPV1 . This guide will compare its activity at these primary targets and contrast it with other known receptors and alternative N-acyl amide ligands.

Comparative Receptor Activity of this compound and Analogs

The following table summarizes the known and inferred receptor activity of this compound and its close structural analogs, N-docosahexaenoylethanolamine (synaptamide/DHEA) and N-arachidonoyl glycine (NA-Gly). This comparative data is essential for understanding the unique pharmacological profile of DHA-Gly.

ReceptorLigandActivityPotency (EC50/IC50/Ki)Signaling Pathway
GPR110 (ADGRF1) Synaptamide (DHEA)Agonist~2-5 nM (cAMP production)Gαs-coupled, ↑cAMP
This compoundPredicted AgonistData not availablePredicted Gαs-coupled, ↑cAMP
GPR55 N-arachidonoyl glycine (NA-Gly)AgonistData not availableGαq/13-coupled, ↑[Ca2+]i, RhoA activation
This compoundPredicted Inverse Agonist/ModulatorData not availablePredicted Gαq/13 modulation
TRPV1 This compound Agonist [1][2]Data not available Cation channel, ↑[Ca2+]i
Cannabinoid Receptor CB1 Synaptamide (DHEA)Weak BinderKi ≈ 12.2 µMGαi-coupled, ↓cAMP
Cannabinoid Receptor CB2 Synaptamide (DHEA)Weak Binder10- to 50-fold weaker than anandamideGαi-coupled, ↓cAMP

Note: Data for this compound at GPR110 and GPR55 is inferred from the activity of its close structural analogs. Further direct binding and functional assays are required for confirmation.

In-Depth Analysis of Primary Targets

GPR110 (ADGRF1): A High-Affinity Target

The adhesion G protein-coupled receptor GPR110 has been identified as a specific, high-affinity receptor for synaptamide (DHEA), a molecule structurally very similar to DHA-Gly.

  • Evidence of Interaction : Synaptamide activates GPR110, leading to Gαs-mediated cAMP production with an EC50 in the low nanomolar range. This potent activation suggests that GPR110 is a primary physiological target for this class of lipids. Given the structural similarity, it is highly probable that DHA-Gly also acts as a potent agonist at this receptor.

  • Signaling Pathway : Activation of GPR110 initiates a canonical Gαs signaling cascade, leading to the activation of adenylyl cyclase, which in turn elevates intracellular cyclic AMP (cAMP) levels. This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the CREB transcription factor, to modulate gene expression related to neuronal growth and inflammation.

GPR110_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol DHAGly DHA-Gly GPR110 GPR110 DHAGly->GPR110 G_alpha_s Gαs GPR110->G_alpha_s activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_alpha_s->AC activates G_beta_gamma Gβγ ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates

GPR110 Signaling Pathway
GPR55: A Potential Modulatory Target

GPR55 is an orphan GPCR that has been implicated as a receptor for various lipid ligands, including some cannabinoids and lysophosphatidylinositols.

  • Evidence of Interaction : The structural analog, N-arachidonoyl glycine (NA-Gly), has been shown to be an agonist at GPR55. While direct evidence for DHA-Gly is pending, some studies suggest it may act as an inverse agonist at this receptor. This indicates a potential for complex modulatory effects.

  • Signaling Pathway : GPR55 activation is known to couple to Gαq and Gα12/13 proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes PIP2 into IP3 and DAG. IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). Concurrently, Gα12/13 activation leads to the stimulation of the small GTPase RhoA, which is involved in cytoskeleton rearrangement and other cellular processes.

GPR55_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol DHAGly DHA-Gly GPR55 GPR55 DHAGly->GPR55 G_alpha_q Gαq GPR55->G_alpha_q activates G_alpha_12_13 Gα12/13 GPR55->G_alpha_12_13 activates PLC PLC IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates G_alpha_q->PLC activates RhoA RhoA G_alpha_12_13->RhoA activates PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC PKC DAG->PKC activates TRPV1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol DHAGly DHA-Gly TRPV1 TRPV1 Channel DHAGly->TRPV1 activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx mediates Downstream Downstream Signaling Ca_influx->Downstream triggers Experimental_Workflow Start Start: Synthesize/Purify DHA-Gly Primary_Screen Primary Screen: Target-based Assays (GPR110, GPR55, TRPV1) Start->Primary_Screen Binding_Assay Radioligand Binding Assay (Determine Ki) Primary_Screen->Binding_Assay Functional_Assay Functional Assays (Determine EC50/IC50) Primary_Screen->Functional_Assay Secondary_Screen Secondary Screen: Broad Receptor Panel (e.g., Eurofins SafetyScreen) Primary_Screen->Secondary_Screen If primary hits confirmed Data_Analysis Data Analysis and Specificity Profiling Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Secondary_Screen->Data_Analysis Conclusion Conclusion: Receptor Specificity Profile Data_Analysis->Conclusion

References

A Comparative Analysis of LC-MS/MS and Immunoassay for the Quantification of Docosahexaenoyl Glycine

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and immunoassay techniques for the quantification of the N-acyl amino acid, Docosahexaenoyl glycine (DHEA-G), reveals distinct advantages and limitations for each method. While a direct cross-validation study for DHEA-G is not publicly available, an objective analysis of the performance of these platforms for analogous small lipid molecules provides valuable insights for researchers in drug development and life sciences.

LC-MS/MS stands out for its high specificity and sensitivity, offering a robust platform for the accurate quantification of small molecules in complex biological matrices. In contrast, immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), provide a high-throughput and cost-effective solution, though they can be susceptible to cross-reactivity, particularly with structurally similar lipids.

Performance Characteristics: A Comparative Overview

The selection of an appropriate analytical method hinges on the specific requirements of the study, including the need for high sensitivity, specificity, throughput, and the availability of validated reagents. Below is a summary of typical performance characteristics for LC-MS/MS and immunoassay methods based on data from related small molecules.

Performance MetricLC-MS/MS (for N-Oleoyl Glycine)Immunoassay (for Lipoprotein(a))General Considerations for Small Lipid Immunoassays
Limit of Detection (LOD) Not explicitly reported, but LOQ is low.0.27 nmol/L[1]Generally higher than LC-MS/MS; can be improved with advanced techniques like digital ELISA.[2]
Limit of Quantification (LOQ) 0.1 pmol[3]0.27 nmol/L[1]Typically in the low ng/mL to pg/mL range, but highly dependent on antibody affinity and specificity.[4]
Linearity (Dynamic Range) 0.1 - 50 pmol[3]0.27 - 1,402 nmol/L[1]Often narrower than LC-MS/MS; requires careful validation of the standard curve.[1][4]
Precision (CV%) Within ±20%[3]Intra-assay: <10%, Inter-assay: <15%[4]Good precision is achievable with well-validated kits (CV < 15-20%).[4]
Accuracy (% Recovery) >90%[3]Not explicitly reported, but bias was low.[1]Spike and recovery experiments are crucial to assess matrix effects.[4]
Specificity High, based on mass-to-charge ratio and fragmentation pattern.Can be prone to cross-reactivity with structurally similar molecules.[5]A significant challenge for small, non-protein targets like lipids.[5]
Throughput Lower, sequential analysis of samples.High, suitable for screening large numbers of samples in parallel (e.g., 96-well plates).A key advantage of the immunoassay format.
Cost per Sample Higher, due to instrumentation and specialized personnel.Lower, especially for large sample numbers.Generally more cost-effective than LC-MS/MS.
Method Development Can be complex, requiring optimization of chromatography and mass spectrometry parameters.Development of specific antibodies for small molecules can be challenging and time-consuming.A significant hurdle for novel or rare analytes.

Experimental Methodologies

The experimental workflows for LC-MS/MS and immunoassay are fundamentally different, each requiring specific sample preparation, instrumentation, and data analysis approaches.

LC-MS/MS Quantification of N-Acyl Amino Acids

This method involves the chromatographic separation of the analyte from a complex mixture followed by its detection and quantification based on its unique mass-to-charge ratio and fragmentation pattern.

Sample Preparation:

  • Extraction: Biological samples (e.g., plasma, tissue homogenate) are subjected to liquid-liquid extraction using an organic solvent system (e.g., methanol/chloroform) to isolate the lipid fraction containing DHEA-G.

  • Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., DHEA-G-d4) is added to the sample prior to extraction to account for matrix effects and variability in sample processing.

  • Drying and Reconstitution: The organic extract is dried under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis:

  • Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18 reversed-phase). A gradient of mobile phases is used to separate DHEA-G from other sample components.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of DHEA-G) is selected and fragmented, and a specific product ion is monitored for quantification.

  • Quantification: The peak area of the DHEA-G product ion is measured and normalized to the peak area of the internal standard. The concentration of DHEA-G in the sample is determined by comparing this ratio to a standard curve generated from known concentrations of the analyte.

Immunoassay (ELISA) for Small Molecule Quantification

This method relies on the specific binding of an antibody to the target analyte. A competitive ELISA format is commonly used for small molecules like DHEA-G.

Assay Protocol (Competitive ELISA):

  • Coating: A 96-well microplate is coated with a DHEA-G-protein conjugate or a capture antibody specific for DHEA-G.

  • Blocking: The remaining protein-binding sites on the plate are blocked with a solution of a non-specific protein (e.g., bovine serum albumin) to prevent non-specific binding.

  • Competition: The sample containing an unknown amount of DHEA-G and a fixed amount of enzyme-labeled DHEA-G are added to the wells. They compete for binding to the coated antibody or conjugate.

  • Washing: The plate is washed to remove unbound components.

  • Substrate Addition: A substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.

  • Signal Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of DHEA-G in the sample.

  • Quantification: The concentration of DHEA-G in the sample is determined by comparing its absorbance to a standard curve generated with known concentrations of the analyte.

Visualizing the Workflows and Biological Context

To further clarify the experimental processes and the biological relevance of DHEA-G, the following diagrams illustrate the workflows and a plausible signaling pathway.

experimental_workflows cluster_lcmsms LC-MS/MS Workflow cluster_immunoassay Immunoassay (Competitive ELISA) Workflow lcmsms_start Sample Collection lcmsms_extraction Lipid Extraction (with Internal Standard) lcmsms_start->lcmsms_extraction lcmsms_separation HPLC Separation lcmsms_extraction->lcmsms_separation lcmsms_detection Tandem Mass Spectrometry (MRM Detection) lcmsms_separation->lcmsms_detection lcmsms_analysis Data Analysis & Quantification lcmsms_detection->lcmsms_analysis ia_start Sample Collection ia_coating Plate Coating (DHEA-G Conjugate) ia_start->ia_coating ia_blocking Blocking ia_coating->ia_blocking ia_competition Competition Reaction (Sample + Labeled DHEA-G) ia_blocking->ia_competition ia_washing Washing ia_competition->ia_washing ia_substrate Substrate Addition ia_washing->ia_substrate ia_read Signal Measurement (Absorbance) ia_substrate->ia_read ia_analysis Data Analysis & Quantification ia_read->ia_analysis

Caption: General experimental workflows for LC-MS/MS and Immunoassay.

dheag_signaling DHA Docosahexaenoic Acid (DHA) DHEAG This compound (DHEA-G) DHA->DHEAG Glycine Glycine Glycine->DHEAG GPCR G-Protein Coupled Receptor (e.g., GPR110) DHEAG->GPCR binds AC Adenylate Cyclase GPCR->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene activates Effects Neuroprotective & Anti-inflammatory Effects Gene->Effects

Caption: Plausible signaling pathway for this compound (DHEA-G).

References

Unveiling the Potential of Docosahexaenoyl Glycine: A Comparative Guide to Omega-3 Fatty Acid Metabolites in Inflammation and Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the synergistic potential of Docosahexaenoyl glycine (DHA-Gly) alongside other key omega-3 fatty acid metabolites reveals complementary mechanisms of action that could pave the way for novel therapeutic strategies. This guide offers a comparative analysis of their individual effects on inflammation and cellular signaling pathways, providing researchers, scientists, and drug development professionals with critical data to inform future research.

This compound (DHA-Gly), an endogenous lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA), has demonstrated notable anti-inflammatory properties. Its potential for synergistic activity with other omega-3 metabolites, such as Resolvin D1 (RvD1) and Neuroprotectin D1 (NPD1), presents an exciting frontier in the development of treatments for inflammatory and neurodegenerative diseases. While direct evidence of synergy is still emerging, a comparative analysis of their individual bioactivities suggests that their combined use could offer enhanced therapeutic efficacy.

This guide provides a comprehensive overview of the current understanding of DHA-Gly and its counterparts, presenting key experimental data, detailed methodologies, and visual representations of their signaling pathways.

Comparative Analysis of Anti-Inflammatory Efficacy

The anti-inflammatory potential of DHA-Gly and other omega-3 metabolites has been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data, offering a side-by-side comparison of their effects on inflammatory markers.

Table 1: Inhibition of Pro-Inflammatory Cytokines in Macrophages

CompoundCell TypeStimulantConcentration% Inhibition of TNF-α% Inhibition of IL-6Citation
This compound (DHA-Gly) RAW 264.7LPS10 µMData not availableData not available
Resolvin D1 (RvD1) THP-1 derived macrophagesLPS10 nM~50%~40%
Resolvin D1 (RvD1) Human MonocytesLPS100 nMSignificantSignificant[1]
Neuroprotectin D1 (NPD1) MicrogliaAβ4250 nMSignificantData not available[2][3]
Eicosapentaenoic Acid (EPA) RAW 264.7LPS50 µM36%67% (at 6h)
Docosahexaenoic Acid (DHA) RAW 264.7LPS50 µM41%72% (at 6h)[4]

Table 2: Modulation of Cellular Signaling Pathways

CompoundKey Signaling TargetEffectCell TypeCitation
This compound (DHA-Gly) GPR55Inverse AgonistHEK293
TRPV4PotentiationHEK293
Resolvin D1 (RvD1) NF-κBInhibitionMicroglia, Macrophages
p38 MAPKInhibitionMicroglia[5]
STAT-1, STAT-3Inhibition of phosphorylationHuman Visceral Adipose Tissue[6]
Neuroprotectin D1 (NPD1) COX-2Inhibition of inductionHippocampal cells[7]
Bcl-2 family proteinsUpregulation of anti-apoptotic membersHuman neural cells[3]
EPA-derived epoxides (EEQs) Cannabinoid receptor-2 (CB2)ActivationMicroglia[8]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms through which these omega-3 metabolites exert their effects are crucial to understanding their potential for synergistic interactions.

This compound (DHA-Gly) Signaling

DHA-Gly has been shown to interact with G protein-coupled receptor 55 (GPR55) and Transient Receptor Potential Vanilloid 4 (TRPV4). Its activity as an inverse agonist at GPR55 suggests a role in modulating endocannabinoid signaling, which is intrinsically linked to inflammatory processes. Furthermore, its potentiation of TRPV4, a cation channel involved in various physiological processes including inflammation, points to a distinct mechanism of action compared to other omega-3 metabolites.

DHA_Gly_Signaling cluster_membrane Cell Membrane cluster_cellular_response Cellular Response DHA_Gly DHA-Gly GPR55 GPR55 DHA_Gly->GPR55 Inverse Agonism TRPV4 TRPV4 DHA_Gly->TRPV4 Potentiation Inflammation_Modulation Modulation of Inflammation GPR55->Inflammation_Modulation Ca_Influx Ca2+ Influx TRPV4->Ca_Influx

DHA-Gly signaling pathway.
Resolvin D1 (RvD1) Anti-Inflammatory Pathway

Resolvin D1 is a potent specialized pro-resolving mediator (SPM) that actively promotes the resolution of inflammation.[9] Its primary mechanism involves the inhibition of the pro-inflammatory transcription factor NF-κB. By preventing the activation of NF-κB, RvD1 effectively downregulates the expression of a wide array of pro-inflammatory genes, including those encoding for cytokines like TNF-α and IL-6.[10]

RvD1_Pathway cluster_nucleus RvD1 Resolvin D1 IKK IKK Complex RvD1->IKK Inhibits IkB IκB IKK->IkB NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_active Active NF-κB NFkB_p65_p50->NFkB_p65_p50_active Translocation IkB->NFkB_p65_p50 Nucleus Nucleus Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFkB_p65_p50_active->Proinflammatory_Genes Induces

Resolvin D1 anti-inflammatory pathway.
Neuroprotectin D1 (NPD1) Neuroprotective and Anti-Inflammatory Signaling

Neuroprotectin D1, another DHA-derived metabolite, exhibits potent neuroprotective and anti-inflammatory effects, particularly in the context of neurological injury and disease.[2][7] NPD1 has been shown to inhibit the expression of the pro-inflammatory enzyme cyclooxygenase-2 (COX-2) and upregulate the expression of anti-apoptotic proteins from the Bcl-2 family, thereby promoting cell survival.[3][7]

NPD1_Signaling NPD1 Neuroprotectin D1 COX2_Expression COX-2 Gene Expression NPD1->COX2_Expression Inhibits Bcl2_Expression Bcl-2 Family Gene Expression NPD1->Bcl2_Expression Upregulates Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., Aβ42) Proinflammatory_Stimuli->COX2_Expression Induces Apoptosis Apoptosis Bcl2_Expression->Apoptosis Inhibits Cell_Survival Cell Survival

Neuroprotectin D1 signaling pathway.

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed methodologies for key experiments are outlined below.

Cell Culture and Stimulation
  • Cell Lines: RAW 264.7 murine macrophages, THP-1 human monocytes, and HEK293 cells are commonly used.

  • Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Stimulation: For inflammatory response assays, cells are typically pre-treated with the omega-3 metabolite for a specified period (e.g., 1-24 hours) before stimulation with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a further 4-24 hours.

Cytokine Measurement (ELISA)
  • Cell culture supernatants are collected after stimulation.

  • The concentrations of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Absorbance is read at 450 nm using a microplate reader.

  • Cytokine concentrations are calculated based on a standard curve.

Western Blot for NF-κB Activation
  • Nuclear extracts are prepared from stimulated cells.

  • Protein concentration is determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with a primary antibody against the p65 subunit of NF-κB.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Calcium Mobilization Assay
  • HEK293 cells transfected with the receptor of interest (e.g., GPR55 or TRPV4) are seeded in a 96-well plate.

  • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • The baseline fluorescence is measured.

  • The test compound (e.g., DHA-Gly) is added, and the change in fluorescence intensity, indicating intracellular calcium mobilization, is recorded over time using a fluorescence plate reader.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the anti-inflammatory effects of an omega-3 fatty acid metabolite.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_assays Assays Cell_Culture Cell Culture (e.g., Macrophages) Pretreatment Pre-treatment with Omega-3 Metabolite Cell_Culture->Pretreatment Stimulation Inflammatory Stimulus (e.g., LPS) Pretreatment->Stimulation Data_Collection Data Collection Stimulation->Data_Collection ELISA ELISA (Cytokine Measurement) Data_Collection->ELISA Western_Blot Western Blot (Signaling Protein Analysis) Data_Collection->Western_Blot qPCR qPCR (Gene Expression Analysis) Data_Collection->qPCR Analysis Data Analysis and Interpretation ELISA->Analysis Western_Blot->Analysis qPCR->Analysis

General experimental workflow.

Conclusion and Future Directions

The comparative analysis of this compound, Resolvin D1, and Neuroprotectin D1 highlights their distinct yet potentially complementary anti-inflammatory and pro-resolving mechanisms. While RvD1 and NPD1 are potent inhibitors of central inflammatory pathways like NF-κB, DHA-Gly appears to exert its effects through the modulation of specific receptors such as GPR55 and TRPV4.

The divergence in their signaling pathways suggests that a combination therapy approach could be highly effective. For instance, the receptor-mediated actions of DHA-Gly could potentially sensitize cells to the more direct anti-inflammatory effects of resolvins and protectins, leading to a synergistic reduction in the inflammatory response.

Future research should focus on direct in vitro and in vivo studies investigating the combined effects of DHA-Gly with other omega-3 metabolites. Such studies will be crucial in elucidating potential synergistic interactions and determining optimal combinations and dosages for therapeutic applications in inflammatory and neurodegenerative disorders. The data and protocols presented in this guide provide a solid foundation for these future investigations.

References

Functional comparison of Docosahexaenoyl glycine and its epoxidized metabolites.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Docosahexaenoyl glycine (DHA-Gly), an endogenous N-acyl amino acid, and its epoxidized metabolite, 19,20-epoxydocosapentaenoyl glycine (EDP-Gly), are emerging as significant lipid mediators with therapeutic potential, particularly in the context of neuroinflammation. This guide provides a detailed functional comparison of these two molecules, supported by available experimental data, to aid researchers in understanding their distinct and overlapping biological activities.

At a Glance: Key Functional Differences

FeatureThis compound (DHA-Gly)19,20-Epoxydocosapentaenoyl Glycine (EDP-Gly)
Primary Function Anti-inflammatory, NeuromodulatoryPotent Anti-inflammatory
Mechanism of Formation Conjugation of DHA and glycineCytochrome P450-mediated epoxidation of DHA-Gly
Anti-inflammatory Potency EffectivePotentially more potent than DHA-Gly
GPR55 Receptor Activity Inverse AgonistInverse Agonist
TRPV4 Channel Activity PotentiatorPotentiator

In-Depth Functional Analysis

Recent preclinical research, primarily from a comprehensive study by Kim et al. (2025), has shed light on the distinct yet related functionalities of DHA-Gly and its epoxidized form, EDP-Gly.[1][2][3] This research highlights their roles in modulating inflammatory responses and their interactions with specific cellular receptors.

Anti-inflammatory Effects in Microglia

Both DHA-Gly and EDP-Gly exhibit significant anti-inflammatory properties in the central nervous system's resident immune cells, the microglia. In in vitro studies using lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, both compounds have been shown to inhibit the production of the pro-inflammatory cytokine interleukin-6 (IL-6).

Quantitative Comparison of Anti-inflammatory Activity

CompoundConcentration% Inhibition of IL-6 Production (in LPS-stimulated BV-2 microglia)Reference
This compound (DHA-Gly)5 µMNearly complete inhibition[4]
10 µMNearly complete inhibition[4]
19,20-Epoxydocosapentaenoyl Glycine (EDP-Gly)5 µMNearly complete inhibition[4]
10 µMNearly complete inhibition[4]

Note: The available data indicates a strong anti-inflammatory effect for both compounds at the tested concentrations. Further studies are needed to determine precise IC50 values for a more granular comparison of potency.

The anti-inflammatory action of these lipid mediators is crucial in the context of neuroinflammatory diseases, where uncontrolled microglial activation contributes to neuronal damage.

Modulation of G-Protein Coupled Receptor 55 (GPR55)

GPR55 is an orphan receptor implicated in various physiological processes, including inflammation and pain. Both DHA-Gly and EDP-Gly have been identified as inverse agonists of GPR55.[4] This means that they bind to the receptor and reduce its basal level of activity. This inverse agonism may contribute to their anti-inflammatory effects, as GPR55 activation has been linked to pro-inflammatory signaling in some contexts.

Potentiation of Transient Receptor Potential Vanilloid 4 (TRPV4)

TRPV4 is a non-selective cation channel involved in a variety of cellular functions, including mechanosensation and inflammation. Interestingly, both DHA-Gly and EDP-Gly act as potentiators of TRPV4.[4] This suggests that in the presence of these lipids, the activation of TRPV4 by its primary agonists is enhanced. The physiological consequence of this potentiation in the context of their overall anti-inflammatory profile is an area of active investigation.

Signaling Pathways and Biotransformation

The interplay between DHA-Gly and EDP-Gly is a clear example of how metabolic transformation can fine-tune the biological activity of a signaling molecule.

DHA Docosahexaenoic Acid (DHA) DHAGly This compound (DHA-Gly) DHA->DHAGly Glycine Glycine Glycine->DHAGly CYP450 Cytochrome P450 Epoxygenase DHAGly->CYP450 Epoxidation AntiInflammatory Anti-inflammatory Effects (e.g., ↓ IL-6 in microglia) DHAGly->AntiInflammatory GPR55 GPR55 (Inverse Agonism) DHAGly->GPR55 TRPV4 TRPV4 (Potentiation) DHAGly->TRPV4 EDPGly 19,20-Epoxydocosapentaenoyl Glycine (EDP-Gly) CYP450->EDPGly EDPGly->AntiInflammatory EDPGly->GPR55 EDPGly->TRPV4

Biosynthesis and shared signaling pathways of DHA-Gly and EDP-Gly.

Experimental Protocols

For researchers wishing to investigate the functional properties of these compounds, the following are detailed methodologies for key experiments.

Measurement of Anti-inflammatory Effects in BV-2 Microglia

This protocol outlines the procedure for assessing the anti-inflammatory activity of DHA-Gly and EDP-Gly by measuring their effect on IL-6 production in LPS-stimulated BV-2 microglial cells.

A Seed BV-2 microglia in 24-well plates B Pre-treat with DHA-Gly or EDP-Gly (e.g., 5-10 µM) for 1 hour A->B C Stimulate with LPS (e.g., 100 ng/mL) for 24 hours B->C D Collect cell culture supernatant C->D E Quantify IL-6 levels using ELISA D->E F Analyze and compare IL-6 reduction E->F

Workflow for assessing anti-inflammatory effects in microglia.

Materials:

  • BV-2 microglial cell line

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • This compound (DHA-Gly) and 19,20-Epoxydocosapentaenoyl Glycine (EDP-Gly)

  • Lipopolysaccharide (LPS) from E. coli

  • Mouse IL-6 ELISA kit

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed BV-2 cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: The following day, replace the medium with fresh serum-free medium. Pre-treat the cells with varying concentrations of DHA-Gly or EDP-Gly (e.g., 5 µM and 10 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: After the pre-treatment period, add LPS to a final concentration of 100 ng/mL to the appropriate wells. Maintain a set of control wells with no LPS stimulation.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells and carefully collect the cell culture supernatant.

  • ELISA: Perform the IL-6 ELISA on the collected supernatants according to the manufacturer's instructions to quantify the concentration of IL-6.

  • Data Analysis: Normalize the IL-6 concentrations to the LPS-only treated group and calculate the percentage of inhibition for each treatment condition.

GPR55 Inverse Agonist Activity Assay

This protocol describes a luciferase reporter assay to determine the inverse agonist activity of DHA-Gly and EDP-Gly on GPR55.

Materials:

  • HEK293 cells stably co-transfected with a GPR55 expression vector and a serum response element (SRE)-luciferase reporter vector.

  • DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

  • DHA-Gly and EDP-Gly.

  • GPR55 agonist (e.g., AM251) as a positive control for assay validation.

  • Luciferase assay reagent.

  • 96-well white, clear-bottom cell culture plates.

Procedure:

  • Cell Seeding: Seed the engineered HEK293 cells in 96-well white, clear-bottom plates and allow them to adhere overnight.

  • Treatment: Replace the medium with serum-free medium and treat the cells with DHA-Gly, EDP-Gly, or a known GPR55 agonist (for control purposes) at various concentrations. To assess inverse agonism, some wells should be left untreated to measure the basal luciferase activity.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, add the luciferase assay reagent to each well according to the manufacturer's protocol.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: A decrease in luciferase activity below the basal level in the presence of DHA-Gly or EDP-Gly indicates inverse agonist activity.

TRPV4 Potentiation Assay using Calcium Imaging

This protocol details a calcium imaging assay to evaluate the potentiation of TRPV4 channels by DHA-Gly and EDP-Gly.

Materials:

  • HEK293 cells transiently or stably expressing human TRPV4.

  • Fluo-4 AM calcium indicator dye.

  • Hanks' Balanced Salt Solution (HBSS) or another suitable buffer.

  • DHA-Gly and EDP-Gly.

  • TRPV4 agonist (e.g., GSK1016790A).

  • 96-well black, clear-bottom cell culture plates.

  • Fluorescence plate reader or microscope equipped for calcium imaging.

Procedure:

  • Cell Seeding: Seed the TRPV4-expressing HEK293 cells in 96-well black, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Load the cells with Fluo-4 AM (e.g., 2-5 µM) in HBSS for 30-60 minutes at 37°C.

  • Washing: Wash the cells with HBSS to remove excess dye.

  • Pre-incubation: Pre-incubate the cells with DHA-Gly or EDP-Gly at desired concentrations for a short period (e.g., 5-10 minutes).

  • Calcium Imaging: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading.

  • Agonist Addition: Add a sub-maximal concentration of the TRPV4 agonist GSK1016790A to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: An increase in the calcium influx (fluorescence intensity) in the presence of DHA-Gly or EDP-Gly compared to the agonist alone indicates potentiation of the TRPV4 channel.

Conclusion

The functional comparison of this compound and its epoxidized metabolite, 19,20-epoxydocosapentaenoyl glycine, reveals a sophisticated interplay of lipid mediators in the regulation of inflammatory and signaling pathways. While both molecules exhibit potent anti-inflammatory effects and similar modulatory actions on GPR55 and TRPV4, the subtle differences in their potency and metabolic relationship underscore the complexity of endogenous signaling networks. Further research is warranted to fully elucidate their therapeutic potential in neuroinflammatory and related disorders. This guide provides a foundational understanding and practical methodologies for researchers to further explore the fascinating biology of these N-acyl amino acids.

References

Assessing the differential gene expression profiles induced by Docosahexaenoyl glycine and DHA.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Differential Gene Expression Profiles Induced by Docosahexaenoic Acid (DHA) and Docosahexaenoyl Glycine (DHA-Gly)

For researchers, scientists, and drug development professionals, understanding the nuanced molecular impacts of bioactive lipids is paramount. Docosahexaenoic acid (DHA), an omega-3 fatty acid, is well-established for its pleiotropic effects on cellular function, largely through the modulation of gene expression. Its glycine conjugate, this compound (DHA-Gly), is an emerging player in the field of lipid signaling. This guide provides a comparative analysis of the differential gene expression profiles induced by DHA and DHA-Gly, drawing upon available experimental data to illuminate their distinct and overlapping genomic signatures.

While extensive research has detailed the transcriptomic consequences of DHA exposure in various cell types, a direct comparative analysis of the global gene expression changes induced by DHA versus DHA-Gly is notably absent in the current scientific literature. This guide, therefore, presents a comprehensive overview of the well-documented effects of DHA on gene expression and signaling, juxtaposed with the current, more limited understanding of DHA-Gly's molecular actions, thereby highlighting a significant knowledge gap and pointing toward future research directions.

Docosahexaenoic Acid (DHA): A Potent Regulator of the Cellular Transcriptome

DHA exerts profound effects on gene expression, influencing a wide array of biological processes including inflammation, lipid metabolism, and cellular proliferation. The primary mechanisms of DHA-mediated gene regulation involve its interaction with and modulation of key transcription factors.

Key Signaling Pathways Modulated by DHA

DHA's influence on gene expression is channeled through several critical signaling pathways:

  • Peroxisome Proliferator-Activated Receptors (PPARs) : DHA is a known agonist of PPARα and PPARγ. Upon activation, these nuclear receptors form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction typically leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of inflammatory genes.

  • Sterol Regulatory Element-Binding Protein 1 (SREBP-1) : DHA has been shown to suppress the maturation and nuclear translocation of SREBP-1c, a key transcription factor that controls the expression of genes involved in fatty acid and cholesterol synthesis. This inhibitory action contributes to DHA's lipid-lowering effects.

  • Nuclear Factor-kappa B (NF-κB) : A pivotal regulator of inflammatory responses, NF-κB's activation is often inhibited by DHA. This inhibition can occur through multiple mechanisms, including the activation of PPARγ which can antagonize NF-κB signaling, and by altering membrane lipid composition, which can affect the assembly of signaling complexes required for NF-κB activation. The suppression of NF-κB leads to reduced expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Below is a diagram illustrating the major signaling pathways through which DHA modulates gene expression.

DHA_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHA_mem DHA PPAR PPARα/γ DHA_mem->PPAR Activates SREBP1_inactive Inactive SREBP-1 DHA_mem->SREBP1_inactive Inhibits maturation IKK IKK Complex DHA_mem->IKK Inhibits PPAR_RXR_complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_complex RXR RXR RXR->PPAR_RXR_complex SREBP1_active Active SREBP-1 SREBP1_inactive->SREBP1_active Maturation & Translocation NFkB_p65_p50_IkB NF-κB (p65/p50)-IκB IKK->NFkB_p65_p50_IkB p65_p50 p65/p50 NFkB_p65_p50_IkB->p65_p50 Releases NFkB_active Active NF-κB p65_p50->NFkB_active Translocation PPRE PPRE PPAR_RXR_complex->PPRE Binds Gene_Expression_PPAR Gene Expression (Fatty Acid Oxidation ↑, Inflammation ↓) PPRE->Gene_Expression_PPAR Regulates SRE SRE SREBP1_active->SRE Binds Gene_Expression_SREBP1 Gene Expression (Lipogenesis ↓) SRE->Gene_Expression_SREBP1 Regulates NFkB_RE NF-κB RE NFkB_active->NFkB_RE Binds Gene_Expression_NFkB Gene Expression (Inflammation ↓) NFkB_RE->Gene_Expression_NFkB Regulates

Caption: Major signaling pathways modulated by DHA to regulate gene expression.

Quantitative Data on DHA-Induced Gene Expression Changes

Numerous studies have employed high-throughput transcriptomic techniques to identify genes differentially regulated by DHA. The following table summarizes key findings from representative studies.

Cell TypeTreatment ConditionsUpregulated Genes (Selected)Downregulated Genes (Selected)Key Pathways AffectedReference
Human THP-1 Macrophages50 µM DHA for 24h, then LPS stimulationIL-10, AdiponectinTNF-α, IL-6, IL-1βAnti-inflammatory signaling, Adipocytokine signaling[1][2]
Human Vascular Endothelial CellsDHA treatmentGenes in Leukocyte Extravasation Signaling, Tight Junction SignalingGenes in Nanog in mammalian embryonic stem cell pluripotency pathwayCell adhesion, Vascular function[3]
Human Colon Cancer Cells (CaCo-2)DHA treatment (48h)Cytochrome cRNA Polymerase II subunits, AP2Apoptosis, Cell Cycle Regulation[4]
MacrophagesDHA pretreatment followed by LPSMetallothioneins (Mt1, Mt2), Ferritin light chain (Ftl1)Genes involved in cholesterol synthesis, Pro-inflammatory cytokinesAntioxidant response, Metal homeostasis, Anti-inflammatory signaling[5][6]
Pancreatic Acinar CellsDHA pretreatment followed by Cerulein-IP3R1, RyR2, Relb, c-fosCalcium signaling, NF-κB and AP-1 signaling

Note: This table is a synthesis of findings from multiple sources and is not exhaustive. The direction of regulation and specific genes can vary depending on the experimental context.

This compound (DHA-Gly): An Endogenous Signaling Molecule with Emerging Roles

DHA-Gly is an N-acyl amide, a class of endogenous lipid signaling molecules. Unlike DHA, comprehensive studies on the global gene expression changes induced by DHA-Gly are currently lacking. However, research into its molecular targets provides a basis for inferring its potential downstream effects on gene transcription.

Known Molecular Targets and Signaling of DHA-Gly

DHA-Gly has been identified as a ligand for several receptors, suggesting its involvement in specific signaling cascades:

  • G Protein-Coupled Receptor 18 (GPR18) : N-acyl glycines, including DHA-Gly, are reported to be endogenous ligands for GPR18. Activation of this receptor can lead to the modulation of intracellular second messengers like cyclic AMP (cAMP) and the activation of downstream kinase cascades such as the ERK/MAPK pathway. These pathways are well-known to culminate in the phosphorylation and activation of transcription factors that regulate gene expression. For instance, a synthetic GPR18 agonist was shown to alter the expression of genes related to inflammation and myogenesis in myoblasts.

  • Transient Receptor Potential Vanilloid 1 (TRPV1) : DHA-Gly has been shown to activate TRPV1 channels. TRPV1 is a non-selective cation channel, and its activation leads to an influx of calcium ions. This increase in intracellular calcium can trigger various signaling pathways, including the Calmodulin/CaMK-CREB cascade, which is a direct route to modulating gene expression. Activation of TRPV1 has been linked to the upregulation of genes such as calcitonin gene-related peptide (CGRP).

The potential signaling pathways of DHA-Gly are depicted in the following diagram.

DHA_Gly_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHA_Gly_mem DHA-Gly GPR18 GPR18 DHA_Gly_mem->GPR18 Activates TRPV1 TRPV1 DHA_Gly_mem->TRPV1 Activates cAMP_ERK cAMP/ERK Signaling GPR18->cAMP_ERK Initiates CaMK_CREB CaMK-CREB Cascade TRPV1->CaMK_CREB Initiates Gene_Expression Modulation of Gene Expression cAMP_ERK->Gene_Expression CaMK_CREB->Gene_Expression

Caption: Postulated signaling pathways of DHA-Gly leading to gene expression changes.

Experimental Protocols

The methodologies employed in the cited studies are crucial for the interpretation of the findings. Below are representative experimental protocols for assessing differential gene expression.

Cell Culture and Treatment
  • Cell Lines: Human THP-1 monocytes/macrophages, human umbilical vein endothelial cells (HUVECs), Caco-2 human colorectal adenocarcinoma cells, and pancreatic acinar AR42J cells are commonly used.

  • Culture Conditions: Cells are maintained in appropriate culture media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are typically treated with DHA or DHA-Gly at concentrations ranging from 10 to 100 µM for durations of 24 to 48 hours. In some experimental designs, cells are pre-treated with the fatty acids before stimulation with a pro-inflammatory agent like lipopolysaccharide (LPS) or cerulein.

Gene Expression Analysis

A typical workflow for analyzing differential gene expression is outlined below.

Gene_Expression_Workflow Cell_Culture Cell Culture and Treatment (e.g., DHA, DHA-Gly) RNA_Extraction Total RNA Extraction Cell_Culture->RNA_Extraction RNA_QC RNA Quality Control (e.g., Spectrophotometry, Bioanalyzer) RNA_Extraction->RNA_QC Library_Prep Library Preparation (for RNA-seq) or cDNA Synthesis & Labeling (for Microarray) RNA_QC->Library_Prep Sequencing_Hybridization High-Throughput Sequencing (RNA-seq) or Microarray Hybridization Library_Prep->Sequencing_Hybridization Data_Acquisition Raw Data Acquisition Sequencing_Hybridization->Data_Acquisition Data_QC Data Quality Control Data_Acquisition->Data_QC Data_Analysis Bioinformatic Analysis (Alignment, Normalization, Differential Expression) Data_QC->Data_Analysis Pathway_Analysis Pathway and Functional Enrichment Analysis Data_Analysis->Pathway_Analysis Validation Validation of Key Genes (e.g., qRT-PCR) Data_Analysis->Validation

Caption: A generalized workflow for differential gene expression analysis.

  • RNA Isolation: Total RNA is extracted from treated and control cells using commercially available kits (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

  • RNA Quality and Quantity Assessment: The integrity and concentration of the extracted RNA are assessed using spectrophotometry (e.g., NanoDrop) and microfluidic electrophoresis (e.g., Agilent Bioanalyzer).

  • Microarray Analysis: For microarray experiments, RNA is converted to cDNA, labeled with fluorescent dyes (e.g., Cy3, Cy5), and hybridized to a microarray chip containing thousands of gene-specific probes. The fluorescence intensity for each probe is measured to determine the relative abundance of the corresponding mRNA.

  • RNA-Sequencing (RNA-Seq): For RNA-Seq, an RNA library is prepared, which involves fragmentation of the RNA, conversion to cDNA, and ligation of adapters. The library is then sequenced using a next-generation sequencing platform (e.g., Illumina). The resulting sequence reads are aligned to a reference genome to quantify the expression level of each gene.

  • Data Analysis: Raw data from microarrays or RNA-Seq is normalized to remove technical variations. Statistical tests are then applied to identify genes that are significantly differentially expressed between the treatment and control groups (e.g., based on fold change and p-value thresholds).

  • Pathway and Functional Analysis: Differentially expressed genes are subjected to bioinformatics analysis using tools like Ingenuity Pathway Analysis (IPA) or Gene Ontology (GO) enrichment analysis to identify the biological pathways and functions that are most significantly affected.

  • Validation: The expression changes of a subset of key genes are often validated using a more targeted method, such as quantitative real-time PCR (qRT-PCR).

Comparative Summary and Future Directions

The current body of research provides a robust understanding of how DHA modulates gene expression to exert its anti-inflammatory and metabolic benefits. In stark contrast, the effects of DHA-Gly on the cellular transcriptome remain largely unexplored.

DHA:

  • Well-characterized effects on gene expression.

  • Directly modulates key transcription factors (PPARs, SREBP-1, NF-κB).

  • Impacts a broad range of pathways including inflammation, lipid metabolism, and cell cycle .

  • Extensive quantitative data available from multiple studies.

DHA-Gly:

  • Limited to no direct data on global gene expression changes.

  • Known to activate specific receptors (GPR18, TRPV1) .

  • Potential to indirectly influence gene expression through downstream signaling cascades (cAMP/ERK, CaMK/CREB).

  • A significant research gap exists regarding its transcriptomic footprint.

References

Safety Operating Guide

Navigating the Safe Disposal of Docosahexaenoyl Glycine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of novel compounds like Docosahexaenoyl glycine are paramount to ensuring laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, alongside key quantitative data and a procedural workflow to support your laboratory's safety protocols.

Quantitative Data Summary

To facilitate easy reference and comparison, the following table summarizes the key quantitative properties of this compound.

PropertyValue
Molecular Formula C₂₄H₃₅NO₃
Formula Weight 385.5 g/mol
Purity ≥98%
Solubility in Ethanol 25 mg/mL
Solubility in DMF 20 mg/mL
Solubility in DMSO 15 mg/mL
Solubility in PBS (pH 7.2) 2 mg/mL

Proper Disposal Procedures for this compound

As a specialized chemical, this compound and its containers require careful disposal in accordance with institutional and local regulations. Under no circumstances should this compound be disposed of down the drain, as its effects on aquatic life are not well-documented. The recommended procedure is to treat it as a chemical waste.

Step-by-Step Disposal Protocol:

  • Segregation of Waste:

    • Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it.

    • Keep this waste stream separate from other chemical wastes to prevent any potential adverse reactions.

  • Collection of Waste:

    • Collect all waste materials containing this compound, which includes unused stock solutions, contaminated consumables (e.g., pipette tips, vials), and any materials used for spill cleanup, in the designated hazardous waste container.

    • Ensure the container is kept tightly sealed when not in active use to prevent the release of any fumes or dust.

  • Spill Management:

    • In the event of a spill, do not use combustible materials like paper towels to absorb the substance, especially if it is in a flammable solvent.

    • Carefully collect the absorbed material and any contaminated surfaces into a sealable, properly labeled hazardous waste container.

    • Decontaminate the spill area using a suitable solvent or detergent, and collect all cleaning materials for disposal as hazardous waste.

    • Report any significant spills to your institution's Environmental Health and Safety (EHS) officer.

  • Disposal of Empty Containers:

    • Empty containers that previously held this compound should be triple-rinsed with an appropriate solvent, such as ethanol.

    • The rinsate from this process must be collected and disposed of as hazardous chemical waste.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste container.

    • Adhere to all institutional, local, and national regulations governing hazardous waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

start Start: this compound Waste Generated segregate Segregate Waste Stream start->segregate collect Collect in Labeled, Sealed Container segregate->collect spill_check Spill Occurred? collect->spill_check spill_management Follow Spill Management Protocol spill_check->spill_management Yes container_disposal Dispose of Empty Containers (Triple-Rinse) spill_check->container_disposal No spill_management->collect final_disposal Contact EHS for Pickup and Disposal container_disposal->final_disposal end End: Proper Disposal Complete final_disposal->end

Caption: Workflow for the proper disposal of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.